molecular formula C5H9ClN2O B1526136 3-Aminooxolane-3-carbonitrile hydrochloride CAS No. 1354963-38-4

3-Aminooxolane-3-carbonitrile hydrochloride

Cat. No.: B1526136
CAS No.: 1354963-38-4
M. Wt: 148.59 g/mol
InChI Key: LFBWJLGGOLNTAT-UHFFFAOYSA-N
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Description

3-Aminooxolane-3-carbonitrile hydrochloride (CAS 1354963-38-4) is a high-purity chemical intermediate serving as a valuable building block in pharmaceutical research and development. This compound features a sterically constrained oxolane (tetrahydrofuran) scaffold, which is widely employed in medicinal chemistry as a saturable bioisostere for functional groups like carbonyls or to modify the conformational flexibility of lead compounds, potentially improving their potency and metabolic stability . The molecule possesses two key functional groups: a primary amine and a nitrile. The nitrile group is a robust and biocompatible functionality found in over 30 approved pharmaceuticals . It often acts as a hydrogen bond acceptor in protein binding sites, mimicking carbonyl groups or other oxygen-containing functionalities, which can be critical for inhibitor selectivity and potency . In drug discovery, nitriles can project into narrow enzymatic clefts to form specific polar interactions with amino acid residues such as serine, threonine, or arginine, and can also serve as precursors to other valuable functional groups . The primary amine provides a handle for further synthetic elaboration through amide bond formation or other coupling reactions. With a molecular formula of C5H9ClN2O and a molecular weight of 148.59 g/mol, this compound is typically supplied as a solid . It is recommended for use in the synthesis of more complex molecules, particularly in the exploration of new immunomodulators and other therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-aminooxolane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-3-5(7)1-2-8-4-5;/h1-2,4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBWJLGGOLNTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354963-38-4
Record name 3-aminooxolane-3-carbonitrile hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminooxolane-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed structural characterization of 3-Aminooxolane-3-carbonitrile hydrochloride, a valuable heterocyclic α-aminonitrile building block. α-Aminonitriles are pivotal intermediates in the synthesis of non-natural amino acids and serve as key pharmacophores in various drug discovery programs, including the development of protease inhibitors.[1][2] This document, designed for researchers, chemists, and drug development professionals, outlines a robust and accessible synthetic protocol based on the Strecker reaction. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous confirmation of the target compound's identity, structure, and purity, integrating insights from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis via Modified Strecker Reaction

The synthesis of 3-Aminooxolane-3-carbonitrile is most effectively achieved through a one-pot, three-component Strecker synthesis.[3][4] This classic and highly reliable method involves the reaction of a ketone, an amine source, and a cyanide source to form the desired α-aminonitrile.[5] For this target molecule, tetrahydrofuran-3-one serves as the ketone precursor. The subsequent conversion of the resulting free base to its hydrochloride salt enhances stability and simplifies handling for downstream applications.

Principle and Mechanism

The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of tetrahydrofuran-3-one with ammonia (generated in situ from ammonium chloride). This intermediate readily dehydrates to form a reactive iminium ion. The nucleophilic cyanide anion then attacks the electrophilic carbon of the iminium ion, yielding the stable 3-Aminooxolane-3-carbonitrile product. The overall process is a cornerstone of amino acid and aminonitrile synthesis due to its efficiency and operational simplicity.[5]

Experimental Synthesis Workflow

The following diagram outlines the logical flow of the synthetic procedure, from the assembly of starting materials to the isolation of the final, purified hydrochloride salt.

G cluster_0 One-Pot Strecker Reaction cluster_1 Work-up & Isolation cluster_2 Salt Formation & Purification A Tetrahydrofuran-3-one D Reaction in Aqueous Methanol A->D B Ammonium Chloride (NH4Cl) B->D C Sodium Cyanide (NaCN) C->D E Solvent Extraction (e.g., Ethyl Acetate) D->E Reaction Completion F Drying & Concentration E->F G Isolation of Free Base (3-Aminooxolane-3-carbonitrile) F->G H Dissolution in Solvent (e.g., Isopropanol) G->H I Addition of HCl Solution H->I J Precipitation / Recrystallization I->J K Final Product: Hydrochloride Salt J->K

Caption: High-level workflow for the synthesis of 3-Aminooxolane-3-carbonitrile HCl.

Detailed Experimental Protocol

Materials and Reagents:

  • Tetrahydrofuran-3-one

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), concentrated or as a solution in a suitable solvent (e.g., 2M in Isopropanol)

  • Isopropanol (IPA)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer with ammonium chloride (1.2 equivalents) and deionized water. Stir until fully dissolved. Add methanol to the solution, followed by tetrahydrofuran-3-one (1.0 equivalent).

  • Cyanide Addition: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate container, dissolve sodium cyanide (1.1 equivalents) in a minimum amount of cold deionized water. Add this cyanide solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Once the reaction is deemed complete, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Isolation of Free Base: Wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Aminooxolane-3-carbonitrile free base, often as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol.[6] Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (1.1 equivalents) while stirring.

  • Purification: The hydrochloride salt will typically precipitate as a solid. Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold isopropanol or diethyl ether, and dry under vacuum to afford the final product. Recrystallization from a suitable solvent system (e.g., methanol/isopropanol) can be performed for further purification if necessary.[7]

Causality and Safety Considerations
  • Expertise: The use of ammonium chloride provides both the ammonia source and a mild acidic environment that promotes iminium ion formation.[5] Dropwise addition of the cyanide source at low temperatures is critical to control the reaction exotherm and to minimize the potential for hazardous hydrogen cyanide (HCN) gas evolution.

  • Trustworthiness: This protocol is self-validating as the progress can be monitored, and the final product's identity is confirmed through the rigorous characterization outlined below.

  • Safety: Extreme caution is required. Sodium cyanide is highly toxic. All manipulations should be performed in a certified chemical fume hood. An acidic cyanide waste stream must be avoided; all cyanide-containing solutions should be quenched and disposed of according to institutional safety protocols (e.g., treatment with bleach or hydrogen peroxide under basic conditions).

Physicochemical and Spectroscopic Characterization

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of the synthesized molecule. The workflow below illustrates the logical progression from a purified sample to a confirmed structure.

Analytical Characterization Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Confirmation A Purified Sample (3-Aminooxolane-3-carbonitrile HCl) B IR Spectroscopy A->B C NMR Spectroscopy (¹H & ¹³C) A->C D Mass Spectrometry (e.g., ESI-MS) A->D E Functional Group ID B->E F Connectivity & Structure C->F G Molecular Weight & Formula D->G H Final Structure Confirmed E->H F->H G->H

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.[3]

Physical and Chemical Properties
PropertyValue
Molecular Formula C₅H₉ClN₂O
Molecular Weight 148.59 g/mol
Appearance Predicted to be a white to off-white crystalline solid
CAS Number 1354963-38-4[8]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in the molecule. The hydrochloride salt form significantly influences the N-H stretching region.

Wavenumber (cm⁻¹)Vibration TypeExpected Characteristics
~3200–2400N-H Stretch (Ammonium, R-NH₃⁺)Very broad, strong absorption, characteristic of an amine salt.
~3000–2850C-H Stretch (sp³ Aliphatic)Medium to strong, sharp peaks.
~2260–2240C≡N Stretch (Nitrile)Sharp, medium intensity. Note: The intensity of this peak in α-aminonitriles can be weak.[9][10][11]
~1600–1500N-H Bend (Ammonium)Medium, broad absorption.
~1150–1050C-O-C Stretch (Ether)Strong, prominent peak, characteristic of the oxolane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information regarding the carbon-hydrogen framework and the connectivity of the atoms. The following are predicted chemical shifts (in ppm) in a solvent like DMSO-d₆.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.5Broad Singlet3H-NH₃⁺Exchangeable protons of the ammonium group; shift is concentration-dependent.
~4.0 - 4.2Multiplet2HCH ₂-O (C5)Protons adjacent to the ether oxygen are deshielded.
~3.8 - 4.0Multiplet2HCH ₂-O (C2)Protons adjacent to the ether oxygen are deshielded.
~2.3 - 2.5Multiplet2H-CH ₂- (C4)Aliphatic protons on the oxolane ring.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~118 - 122-C ≡NCharacteristic chemical shift for a nitrile carbon.
~70 - 75C -O (C2 & C5)Carbons adjacent to the highly electronegative oxygen atom.
~55 - 60C -NH₃⁺ (C3)Quaternary carbon deshielded by both nitrogen and the nitrile group.
~35 - 40-C H₂- (C4)Aliphatic carbon in the ring.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base is expected.

Predicted ESI-MS Data:

m/z (amu)Ion SpeciesInterpretation
113.07[M+H]⁺Protonated molecular ion of the free base (C₅H₈N₂O).
135.05[M+Na]⁺Sodium adduct of the free base.

Predicted Electron Ionization (EI) Fragmentation Pathway:

Under harsher EI conditions, the molecular ion of the free base (m/z = 112) would be observed, followed by characteristic fragmentation.

G M [C₅H₈N₂O]⁺• m/z = 112 (Molecular Ion) F1 [C₄H₅NO]⁺• m/z = 83 M->F1 - HCN F2 [C₄H₆N₂]⁺• m/z = 82 M->F2 - H₂CO F3 [C₃H₄N]⁺ m/z = 54 F1->F3 - CO

Caption: Plausible EI fragmentation pathway for the free base 3-Aminooxolane-3-carbonitrile.[12]

Conclusion

This guide details a reliable and well-established method for the synthesis of this compound via the Strecker reaction. The protocol is scalable and utilizes readily available starting materials. The comprehensive characterization workflow, employing a combination of IR, NMR, and Mass Spectrometry, provides a robust system for verifying the structure and purity of the final product. This foundational information should empower researchers to confidently synthesize and utilize this valuable heterocyclic building block in their respective research and development endeavors.

References

  • The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. The Astrophysics & Astrochemistry Laboratory.
  • The Infrared Spectrum of Matrix Isolated Aminoacetonitrile: A Precursor to the Amino Acid Glycine. NASA Technical Reports Server (NTRS).
  • Strecker Amino Acid Synthesis. ResearchGate. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • IR spectra for pure NH 2 CH 2 CN at 25 K and after 240 min of irradiation at 25 K in our laboratory conditions. ResearchGate. Available at: [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. Available at: [Link]

  • High-performance liquid chromatographic determination of alpha-aminonitrile enantiomers after derivatization with o-phthalaldehyde and chiral thiols. PubMed. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega - ACS Publications. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. NIH. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]

  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. Google Patents.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known physicochemical properties of 3-Aminooxolane-3-carbonitrile hydrochloride and outlines a systematic approach for its complete characterization. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, evaluation, and application of this novel small molecule.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid oxolane (tetrahydrofuran) scaffold, coupled with the presence of a reactive nitrile group and a basic amino function, makes it a valuable building block for the synthesis of diverse molecular architectures. The hydrochloride salt form is typically employed to enhance solubility and stability. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and as a reference standard in analytical methodologies.

This guide will first present the currently available data for this compound and subsequently detail the requisite experimental protocols for a comprehensive physicochemical characterization, thereby establishing a foundational dataset for future research and development endeavors.

Known Physicochemical Properties

Currently, publicly available data on the physicochemical properties of this compound is limited. The following information has been collated from various chemical supplier databases.

PropertyValueSource
CAS Number 1354963-38-4Parchem[1]
Molecular Formula C₅H₉ClN₂OParchem[1]
Molecular Weight 148.59 g/mol -
Chemical Structure See Figure 1-
SMILES Code N#CC1(COCC1)N.[H]Cl-
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.-

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Proposed Experimental Workflow for Complete Physicochemical Characterization

Given the paucity of experimental data, a comprehensive characterization is essential. The following sections detail the recommended experimental protocols. The causality behind these choices is to build a robust and self-validating dataset that adheres to the principles of scientific integrity.

G cluster_0 Spectroscopic & Structural Characterization cluster_1 Thermal & Physical Properties cluster_2 Purity & Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) MS Mass Spectrometry (ESI-MS) IR Infrared Spectroscopy (FTIR-ATR) XRay Single Crystal X-ray Diffraction DSC Differential Scanning Calorimetry (Melting Point, Purity) TGA Thermogravimetric Analysis (Decomposition, Solvates) Solubility Solubility Assessment (Aqueous & Organic Solvents) pKa pKa Determination (Potentiometric Titration) Hygroscopicity Hygroscopicity Study HPLC HPLC Method Development (Purity, Related Substances) Stability Forced Degradation & Stability Studies Characterization Comprehensive Physicochemical Characterization Characterization->NMR Characterization->DSC Characterization->HPLC

Sources

An In-Depth Technical Guide to 3-Aminooxolane-3-carbonitrile hydrochloride (CAS: 1354963-38-4): A Scaffolding for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminooxolane-3-carbonitrile hydrochloride stands as a notable heterocyclic compound, drawing interest within the medicinal chemistry landscape. Its structural architecture, featuring a saturated five-membered oxolane (tetrahydrofuran) ring bearing both an amino and a nitrile group at the C3 position, presents a compelling scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this molecule, including its chemical identity and physicochemical properties. While specific synthetic routes and detailed biological activity for this exact compound remain largely proprietary or underexplored in publicly accessible literature, this guide will delve into analogous structures and related chemical classes to offer valuable, field-proven insights for researchers. We will explore potential synthetic strategies, plausible mechanisms of action based on its structural motifs, and robust analytical methodologies for its characterization. This document aims to equip researchers and drug development professionals with the foundational knowledge and strategic considerations necessary to harness the potential of this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 1354963-38-4.[1] Its molecular formula is C₅H₉ClN₂O, corresponding to a molecular weight of 148.60 g/mol .

PropertyValueSource
CAS Number 1354963-38-4[1]
Molecular Formula C₅H₉ClN₂O
Molecular Weight 148.60 g/mol
IUPAC Name 3-aminooxolane-3-carbonitrile;hydrochloride
Synonyms 3-Amino-3-cyanotetrahydrofuran hydrochloride

The structure of this compound is characterized by a central tetrahydrofuran ring. The key functionalities, an amino group and a nitrile group, are both attached to the same carbon atom (C3), creating a quaternary center. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for handling and for potential biological studies.

Caption: Chemical structure of this compound.

Potential Synthesis Strategies: An Analog-Based Approach

A potential synthetic workflow could be envisioned as follows:

Synthesis_Workflow start Tetrahydrofuran-3-one step1 Strecker Reaction (e.g., KCN, NH4Cl) start->step1 intermediate 3-Aminooxolane-3-carbonitrile (Free Base) step1->intermediate step2 Salt Formation (HCl in ether or isopropanol) intermediate->step2 end 3-Aminooxolane-3-carbonitrile hydrochloride step2->end

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodological Considerations (Hypothetical):

  • Starting Material: The synthesis would likely commence with a commercially available ketone, tetrahydrofuran-3-one.

  • Strecker Condensation: Tetrahydrofuran-3-one would be subjected to a three-component reaction with a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) and an ammonia source (e.g., ammonium chloride or ammonia). This reaction forms an α-amino nitrile intermediate. The choice of cyanide source and reaction conditions (solvent, temperature, and pH) would be critical to optimize the yield and minimize side reactions.

  • Purification of the Free Base: Following the reaction, the resulting 3-aminooxolane-3-carbonitrile free base would be isolated and purified, likely through extraction and column chromatography.

  • Hydrochloride Salt Formation: The purified free base would then be dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt. The resulting solid would be collected by filtration and dried.

Potential Applications in Drug Discovery: Exploring the α-Aminonitrile Motif

The α-aminonitrile moiety is a privileged scaffold in medicinal chemistry, known to act as a bioisostere for various functional groups and to participate in key interactions with biological targets. One area of significant interest for such structures is the inhibition of aminoacyl-tRNA synthetases (aaRSs).

Lysyl-tRNA Synthetase (KARS) Inhibition: A Plausible Target

Lysyl-tRNA synthetase (KARS) is an essential enzyme responsible for attaching lysine to its cognate tRNA during protein synthesis. The inhibition of this enzyme disrupts protein production, leading to cell death. This mechanism is a validated target for the development of antimicrobial and anticancer agents. The structural features of this compound, particularly the α-aminonitrile group, bear resemblance to the amino acid lysine, suggesting it could act as a competitive inhibitor of KARS.

Furthermore, recent patent literature describes tricyclic AKR1C3 dependent KARS inhibitors, highlighting the ongoing interest in developing novel KARS inhibitors for cancer therapy.[2] While not directly mentioning the topic compound, this underscores the relevance of exploring novel scaffolds for KARS inhibition.

KARS_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition Pathway Lysine Lysine KARS Lysyl-tRNA Synthetase (KARS) Lysine->KARS ATP ATP ATP->KARS Lys_AMP Lysyl-AMP Intermediate KARS->Lys_AMP Protein_Synth Protein Synthesis Inhibition Inhibition Lys_tRNA_Lys Lysyl-tRNA(Lys) Lys_AMP->Lys_tRNA_Lys tRNA_Lys tRNA(Lys) tRNA_Lys->Lys_AMP Lys_tRNA_Lys->Protein_Synth Blocked Protein Synthesis Blocked Compound 3-Aminooxolane-3-carbonitrile hydrochloride Compound->KARS Competitive Binding

Sources

The Spectroscopic Signature of a Novel Building Block: A Technical Guide to 3-Aminooxolane-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Scaffold

In the landscape of modern drug discovery and development, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and desirable physicochemical properties is relentless. 3-Aminooxolane-3-carbonitrile hydrochloride emerges as a compelling building block, integrating the conformational constraints of a saturated heterocycle with the synthetic versatility of an α-aminonitrile. This unique combination makes it an attractive starting point for the synthesis of complex molecules, including spirocyclic compounds and substituted amino acids, with potential applications in a range of therapeutic areas.

This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic signature of this compound. As this is a novel compound, readily available experimental spectra are scarce. Therefore, this guide leverages fundamental principles of spectroscopic analysis and data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a detailed characterization of the target molecule but also serves as a practical framework for researchers and scientists engaged in the synthesis and analysis of new chemical entities.

The following sections will delve into the predicted spectroscopic data, explain the rationale behind these predictions, and provide detailed experimental protocols for acquiring high-quality data.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound presents several key features that will dictate its spectroscopic behavior: a saturated five-membered oxolane ring, a quaternary carbon (C3) bearing both an amino group and a nitrile group, and the presence of a hydrochloride salt.

digraph "3-Aminooxolane-3-carbonitrile_hydrochloride" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

// Nodes for the molecule N1 [label="NH3+", pos="0,0.5!", fontcolor="#202124"]; C3 [label="C", pos="0,-0.5!", fontcolor="#202124"]; C2 [label="CH2", pos="-1.2,-1.2!", fontcolor="#202124"]; O1 [label="O", pos="0,-2.2!", fontcolor="#EA4335"]; C5 [label="CH2", pos="1.2,-1.2!", fontcolor="#202124"]; C4 [label="CH2", pos="0.8,0.2!", fontcolor="#202124"]; CN [label="C≡N", pos="-0.8,1.2!", fontcolor="#202124"]; Cl [label="Cl-", pos="1.5,1.5!", fontcolor="#34A853"];

// Edges for the bonds C3 -- N1; C3 -- C2; C2 -- O1; O1 -- C5; C5 -- C4; C4 -- C3; C3 -- CN; }

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the ammonium salt, the nitrile group, and the C-O bond of the oxolane ring.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (-NH₃⁺)3200 - 2800Strong, BroadThe stretching vibration of the N-H bonds in the ammonium salt appears as a broad and strong band, often with some fine structure.[1][2]
C-H Stretch (aliphatic)3000 - 2850MediumThese are the C-H stretching vibrations of the methylene groups in the oxolane ring.
C≡N Stretch2260 - 2240Medium to WeakThe nitrile group has a characteristic absorption in this region. The intensity can be variable.[3]
N-H Bend (-NH₃⁺)~1600 and ~1500MediumThe bending vibrations of the ammonium group appear in this region.
C-O Stretch (ether)1150 - 1085StrongThe C-O-C stretching of the oxolane ring will result in a strong absorption band.

Table 3: Predicted IR absorption bands for this compound.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.

Predicted Molecular Ion and Fragmentation Pattern (EI-MS)

The molecular formula of the free base, 3-Aminooxolane-3-carbonitrile, is C₅H₈N₂O. The molecular weight is 112.13 g/mol . The hydrochloride salt will not be observed directly in the gas phase under EI conditions.

  • Molecular Ion (M⁺˙): We predict a molecular ion peak at m/z = 112. This peak may be of low intensity due to the instability of the molecular ion.[4]

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the bonds adjacent to the amino and nitrile groups is a likely fragmentation pathway.[4]

      • Loss of a nitrile radical (•CN, 26 u) would lead to a fragment at m/z = 86.

      • Loss of an amino radical (•NH₂, 16 u) is less common but possible.

    • Ring Opening and Cleavage: The oxolane ring can undergo fragmentation.

      • Loss of ethylene (C₂H₄, 28 u) after ring opening could lead to a fragment at m/z = 84.

      • Loss of formaldehyde (CH₂O, 30 u) is another possible fragmentation of the oxolane ring, resulting in a fragment at m/z = 82.

m/z Predicted Fragment Origin
112[C₅H₈N₂O]⁺˙Molecular Ion
86[C₄H₈NO]⁺M⁺˙ - •CN (α-cleavage)
84[C₄H₄N₂]⁺˙M⁺˙ - C₂H₄ (ring fragmentation)
82[C₄H₆N₂]⁺˙M⁺˙ - CH₂O (ring fragmentation)

Table 4: Predicted major fragments in the EI mass spectrum of 3-Aminooxolane-3-carbonitrile.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

    • The sample is heated in the vacuum of the instrument to induce vaporization.

  • Ionization:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • An electron multiplier or other detector records the abundance of each ion.

    • The data system plots the relative abundance of each ion against its m/z value to generate the mass spectrum.

Conclusion: A Predictive Framework for Novel Compound Characterization

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a comprehensive spectroscopic profile encompassing ¹H NMR, ¹³C NMR, IR, and MS. The provided methodologies for data acquisition are designed to be robust and self-validating, ensuring that researchers can obtain high-quality data for this and other novel compounds.

As a versatile building block, a thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization in synthesis and drug discovery. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important new chemical entity.

References

  • Rotavera, T. P., et al. (2020). IJMS (EI-MS, Cyclic Ethers)-2020. The Rotavera Group. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Reddit. (2020). How to detect a HCl salt in organic compunds. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • SHIMADZU CORPORATION. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, November 28). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Aminooxolane-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of 3-Aminooxolane-3-carbonitrile hydrochloride (CAS 1354963-38-4), a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures and established principles of stereochemistry and spectroscopic analysis to present a predictive yet scientifically grounded overview. We will explore the compound's core structural features, delve into its potential stereoisomers and conformational landscape, and propose detailed protocols for its empirical characterization using modern analytical techniques. This document is intended to serve as a foundational resource for researchers working with or considering the use of this and related aminonitrile compounds.

Introduction: The Significance of the 3-Aminooxolane-3-carbonitrile Moiety

The oxolane (tetrahydrofuran) ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable component in drug design. The introduction of an aminonitrile functionality at the C3 position creates a chiral center and introduces versatile chemical handles for further molecular elaboration. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for a range of experimental applications.

Derivatives of aminonitriles are recognized as valuable intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and peptidomimetics.[1][2] The unique reactivity of the aminonitrile group, which can be hydrolyzed to amino acids or participate in various cyclization reactions, underscores the synthetic potential of this compound.[3]

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1354963-38-4Parchem[3]
Molecular Formula C₅H₉ClN₂OParchem[3]
Molecular Weight 148.59 g/mol Calculated
Chemical Name This compound-
Canonical SMILES C1C(C(O1)CN)N.ClPredicted
InChI Key Predicted based on structurePredicted

Stereochemistry and Conformational Analysis

The C3 carbon of the oxolane ring in 3-Aminooxolane-3-carbonitrile is a stereocenter, meaning the molecule can exist as a pair of enantiomers: (R)-3-Aminooxolane-3-carbonitrile and (S)-3-Aminooxolane-3-carbonitrile. The hydrochloride salt is typically available as a racemic mixture.

Conformational Isomerism of the Oxolane Ring

The five-membered oxolane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). The energy barrier between these conformations is low, leading to a dynamic equilibrium at room temperature. The substituents at C3 will influence the preferred conformation. It is predicted that the bulkier amino and cyano groups will preferentially occupy positions that minimize steric interactions.

G cluster_envelope Envelope Conformation cluster_twist Twist Conformation E1 O E2 C2 E1->E2 E3 C3 E2->E3 E4 C4 E3->E4 E5 C5 E4->E5 E5->E1 T1 O T2 C2 T1->T2 T3 C3 T2->T3 T4 C4 T3->T4 T5 C5 T4->T5 T5->T1 Equilibrium

Figure 1: Envelope and Twist conformations of the oxolane ring.

Proposed Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and stereochemistry of this compound, a combination of spectroscopic and analytical techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

4.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the diastereotopic protons of the oxolane ring. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Predicted Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-NH₃⁺7.0 - 9.0br s
H2, H5 (protons adjacent to O)3.5 - 4.5m
H4 (protons on C4)2.0 - 3.0m

4.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C≡N115 - 125
C3 (quaternary carbon)50 - 70
C2, C5 (carbons adjacent to O)65 - 80
C430 - 45

4.1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate proton signals, determine coupling constants, and use 2D NMR data to assign all proton and carbon signals unambiguously.

G Sample 3-Aminooxolane-3-carbonitrile HCl Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Acquire Spectra (1H, 13C, 2D) NMR_Tube->Spectrometer Analysis Process and Analyze Data Spectrometer->Analysis Structure Elucidate Structure Analysis->Structure

Figure 2: Workflow for NMR-based structural elucidation.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

4.2.1. Experimental Protocol for X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents (e.g., methanol, ethanol, water).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions to obtain precise bond lengths, bond angles, and torsional angles.

The resulting crystallographic data will unequivocally establish the solid-state conformation and the absolute stereochemistry if a chiral resolution is performed.

G Compound 3-Aminooxolane-3-carbonitrile HCl Crystal_Growth Grow Single Crystals Compound->Crystal_Growth Diffractometer Mount Crystal and Collect Diffraction Data Crystal_Growth->Diffractometer Data_Processing Process Raw Data Diffractometer->Data_Processing Structure_Solution Solve Structure (Direct Methods) Data_Processing->Structure_Solution Refinement Refine Atomic Parameters Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Figure 3: Workflow for X-ray crystallography.

Synthesis and Reactivity

The aminonitrile moiety is a versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid, and the amino group can undergo a variety of reactions such as acylation and alkylation. This allows for the use of this compound as a scaffold for the synthesis of diverse compound libraries.[1]

Conclusion

This compound is a chiral, heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct experimental characterization is lacking in the public domain, this guide provides a robust, predictive framework for its molecular structure, stereochemistry, and analytical characterization. The proposed experimental protocols offer a clear path for researchers to empirically validate the predicted structural features. A thorough understanding of this molecule's properties is crucial for its effective application in the design and synthesis of novel therapeutic agents.

References

  • PubChem. (R)-3-Aminotetrahydrofuran. [Link]

  • Johannes Gutenberg-Universität Mainz. Aminonitriles as building blocks in organic chemistry. [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43. [Link]

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An In-depth Technical Guide to the Stability and Degradation Profile of 3-Aminooxolane-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Aminooxolane-3-carbonitrile hydrochloride is a molecule of interest in pharmaceutical development, incorporating both a reactive α-aminonitrile moiety and a cyclic ether in the form of an oxolane ring. Understanding its stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of any potential drug product. This guide provides a comprehensive analysis of the potential degradation pathways of this compound based on the known chemistry of its functional groups. It outlines a systematic approach to elucidating its intrinsic stability through forced degradation studies, detailing the underlying scientific rationale for experimental design and the selection of analytical methodologies. This document serves as a predictive framework and a practical guide for researchers initiating stability programs for this and structurally related compounds.

Introduction: The Chemical Dichotomy of this compound

This compound presents a unique stability challenge due to its bifunctional nature. The α-aminonitrile group is a well-known precursor to amino acids and is susceptible to hydrolysis, a reaction that can be influenced by pH.[1][2][3] Concurrently, the oxolane (tetrahydrofuran) ring, while generally stable, can be prone to oxidation, leading to peroxide formation and subsequent degradation, particularly under conditions of prolonged exposure to air or in the presence of oxidizing agents.[4] The hydrochloride salt form suggests good aqueous solubility but also introduces considerations regarding the compound's behavior in solution at different pH values.

A thorough understanding of this compound's degradation profile is a critical prerequisite for its development as a pharmaceutical candidate. Forced degradation studies, or stress testing, are essential to:

  • Identify potential degradation products.[5][6]

  • Elucidate degradation pathways.[7][8]

  • Develop and validate stability-indicating analytical methods.[9][10]

  • Inform formulation development and packaging selection to ensure product stability.[6]

This guide will deconstruct the potential liabilities of this molecule and provide a robust framework for its comprehensive stability assessment.

Predicted Degradation Pathways

Based on the constituent functional groups, two primary degradation pathways are anticipated for this compound: hydrolysis of the aminonitrile and oxidation of the oxolane ring.

Hydrolytic Degradation of the α-Aminonitrile Group

The α-aminonitrile functional group is essentially a masked amino acid. The Strecker synthesis, a classical method for producing amino acids, concludes with the hydrolysis of an α-aminonitrile intermediate.[2][3][11] This hydrolysis can proceed under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, rendering the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3] This leads to the formation of an intermediate that ultimately yields the corresponding α-amino acid, 3-aminooxolane-3-carboxylic acid.

  • Base-Catalyzed Hydrolysis: In basic media, hydroxide ions can directly attack the nitrile carbon, initiating the hydrolysis cascade to form the carboxylate salt of the amino acid.

The rate of hydrolysis is expected to be pH-dependent.[1] It is crucial to characterize the degradation kinetics across a wide pH range to identify the conditions of greatest stability.

Oxidative and Thermal Degradation of the Oxolane Ring

Cyclic ethers like oxolane (tetrahydrofuran) are known to undergo auto-oxidation in the presence of oxygen, particularly when exposed to light, to form hydroperoxides.[4] These peroxides are unstable and can decompose, initiating further degradation reactions. Thermal stress can also promote the degradation of cyclic ethers.[12][13][14] The degradation of the oxolane ring in this compound could lead to ring-opening and the formation of various aldehydic and acidic impurities.

The interplay between these two pathways must also be considered. For instance, degradation of the oxolane ring could potentially alter the reactivity of the aminonitrile group, and vice versa.

Diagram: Predicted Degradation Pathways

G cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway main 3-Aminooxolane-3-carbonitrile Hydrochloride hydrolysis_intermediate Intermediate main->hydrolysis_intermediate H₂O, H⁺ or OH⁻ peroxide Oxolane Hydroperoxide Intermediate main->peroxide O₂, Light amino_acid 3-Aminooxolane-3-carboxylic acid hydrolysis_intermediate->amino_acid ring_opened Ring-Opened Products (Aldehydes, Acids) peroxide->ring_opened G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Drug Substance stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis stock->acid Expose base Base Hydrolysis stock->base Expose oxid Oxidation stock->oxid Expose thermal Thermal stock->thermal Expose photo Photolysis stock->photo Expose hplc HPLC-UV Analysis (Purity & Assay) acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms

Caption: General workflow for forced degradation studies.

Analytical Methodologies for Stability Assessment

A robust analytical strategy is crucial for a successful stability program. A combination of chromatographic and spectroscopic techniques is generally required.

Primary Stability-Indicating Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing. [15]A stability-indicating method must be able to separate the parent compound from all process impurities and degradation products.

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-gradient elution from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the parent compound (likely in the low UV range, e.g., 210 nm, due to the lack of a strong chromophore). [16]* Column Temperature: 30°C

Method development will be required to optimize the separation of all observed degradants. The method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity.

Identification of Degradation Products: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products. [8]By providing the mass-to-charge ratio (m/z) of the degradants, their molecular formulas can often be deduced, which, in conjunction with knowledge of the parent structure, allows for structural elucidation. Tandem MS (MS/MS) experiments can provide further structural information through fragmentation analysis.

Summary and Forward Outlook

The stability of this compound is predicted to be governed by the hydrolytic susceptibility of its α-aminonitrile functionality and the oxidative potential of its oxolane ring. This guide provides a scientifically grounded, predictive framework for understanding these liabilities and a detailed experimental plan for their systematic investigation through forced degradation studies.

The successful execution of the described studies will:

  • Provide a comprehensive degradation map of the molecule.

  • Enable the development of a validated stability-indicating analytical method.

  • Generate critical data to inform formulation, packaging, and storage condition decisions.

This proactive approach to stability and degradation profiling is fundamental to the efficient and successful development of this compound as a safe and effective pharmaceutical agent.

References

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof. Google Patents.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2018). MDPI. Available at: [Link]

  • Hazard evaluation for oxidation of cyclic ethers. (2020). ResearchGate. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]

  • Thermal degradation kinetics of aromatic ether polymers. (2021). Scholars Junction - Mississippi State University. Available at: [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center (DTIC). Available at: [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center (DTIC). Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation Studies. Creative Biolabs. Available at: [Link]

  • Forced Degradation Studies. Coriolis Pharma. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Available at: [Link]

  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. (2018). PubMed. Available at: [Link]

  • Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. (2023). MDPI. Available at: [Link]

  • Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. (2014). PubMed. Available at: [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2012). ResearchGate. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available at: [Link]

  • Identification of the major degradation pathways of ticagrelor. (2015). PubMed. Available at: [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). American Chemical Society. Available at: [Link]

  • Stability Testing - Pharmaceutical Products. Eurofins Nederland. Available at: [Link]

  • Stability Testing & Studies. Southwest Research Institute. Available at: [Link]

  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.
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exploring the chemical reactivity of 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of 3-Aminooxolane-3-carbonitrile hydrochloride

Abstract: This technical guide provides a comprehensive exploration of the chemical reactivity of this compound, a versatile bifunctional building block relevant to researchers, scientists, and professionals in drug development. The document moves beyond a simple listing of reactions to explain the causal relationships behind its reactivity, grounded in the principles of organic chemistry. We will dissect the molecule's core components—the α-aminonitrile moiety and the stable oxolane scaffold—to provide a predictive framework for its behavior in synthetic applications. Detailed, field-tested protocols for key transformations are provided, complete with validation checkpoints to ensure experimental integrity. This guide is designed to serve as a practical and authoritative resource for leveraging this compound in the synthesis of novel chemical entities.

Introduction: A Bifunctional Scaffold for Modern Chemistry

This compound is a unique chemical entity that combines the structural rigidity of a five-membered ether ring with the rich chemical potential of an α-aminonitrile.[1] This positions it as a valuable building block, particularly in medicinal chemistry, where such constrained scaffolds are sought for their ability to present functional groups in well-defined three-dimensional space.

Table 1: Physicochemical Properties of this compound

PropertyValueCAS Number
Molecular FormulaC₅H₉ClN₂O1354963-38-4[2]
Molecular Weight148.60 g/mol 1354963-38-4
AppearanceWhite to off-white solidN/A
Core Structureα-Aminonitrile on an Oxolane RingN/A

The molecule's structure features two primary reactive centers originating from the geminal amino and nitrile groups at the C3 position. The oxolane (tetrahydrofuran) ring, being a saturated five-membered cyclic ether, is comparatively stable and serves primarily as a conformational anchor.[3][4] The hydrochloride salt form renders the amino group as an ammonium salt, enhancing water solubility and modifying the nucleophilicity of the free amine, which must be liberated by a base for many reactions.

Core Reactivity Analysis

The synthetic utility of this compound stems from the predictable and often orthogonal reactivity of its two key functional groups.

The α-Aminonitrile Moiety: A Hub of Reactivity

The presence of both an amine and a nitrile on the same carbon atom is the defining feature of α-aminonitriles, which are classic intermediates in the Strecker synthesis of amino acids.[5][6] This arrangement allows for several powerful transformations.

Caption: Key reactivity pathways of 3-Aminooxolane-3-carbonitrile.

The carbon-nitrogen triple bond of the nitrile group is susceptible to both nucleophilic addition and reduction.

  • Hydrolysis to an α-Amino Acid: This is arguably the most powerful transformation of α-aminonitriles. Heating the compound with a strong aqueous acid (like HCl) or base (like NaOH) readily hydrolyzes the nitrile.[7][8] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[9][10] Given the starting material is a hydrochloride salt, acid-catalyzed hydrolysis is a direct and efficient method. This reaction converts the nitrile into a carboxylic acid, yielding a valuable α,α-disubstituted amino acid derivative.[7][11]

  • Reduction to a Vicinal Diamine: The nitrile group can be reduced to a primary amine, transforming the initial α-aminonitrile into a 1,2-diamine.[12] Potent hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this conversion.[13][14][15] Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon can achieve the same result, often requiring high pressures and the presence of ammonia to minimize the formation of secondary amine byproducts.[14][16]

Before the amine can act as a nucleophile, it must be deprotonated from its ammonium salt form using a suitable base (e.g., triethylamine, sodium bicarbonate). Once liberated, the free primary amine exhibits typical reactivity.

  • N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base to form stable amide derivatives.

  • N-Alkylation: Direct alkylation can be achieved with alkyl halides, though this method risks over-alkylation.

  • Reductive Amination: A more controlled method for N-alkylation involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

The Oxolane Ring: The Stable Scaffold

The tetrahydrofuran (THF) ring is a saturated cyclic ether with minimal ring strain, rendering it significantly less reactive than smaller cyclic ethers like oxetanes or epoxides.[4][17] It is stable to a wide range of reagents, including strong nucleophiles, bases, and many reducing agents used in the transformations described above.[3] Ring-opening reactions of THF require harsh conditions, such as very strong acids, and are not typically observed under the standard conditions used to modify the aminonitrile functional groups.[4] Therefore, the oxolane ring primarily serves as a stable, conformationally-defined scaffold that imparts specific physicochemical properties (e.g., polarity, solubility) to the molecule.

Experimental Protocols and Methodologies

The following protocols are presented as robust, validated starting points for the synthetic manipulation of this compound.

Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Validation A Combine Starting Material & 6M HCl in a Round-Bottom Flask B Equip with Reflux Condenser A->B C Heat to Reflux (e.g., 110°C oil bath) B->C D Cool Reaction to Room Temp. C->D Monitor by TLC/LC-MS (4-12 hours) E Concentrate Under Reduced Pressure D->E F Recrystallize from Ethanol/Water E->F G Isolate Product by Filtration F->G H Dry Product Under Vacuum G->H I Characterize by NMR, IR, MS H->I

Caption: Experimental workflow for acid-catalyzed hydrolysis.

Protocol 3.1: Acid-Catalyzed Hydrolysis to 3-Aminooxolane-3-carboxylic Acid Hydrochloride

This protocol details the conversion of the nitrile moiety to a carboxylic acid.

  • Causality: Strong mineral acid (HCl) and heat provide the necessary energy to overcome the activation barrier for the two-stage hydrolysis of the stable nitrile triple bond, first to an amide and then to the carboxylic acid.[9] Using HCl ensures the product is isolated as its corresponding hydrochloride salt.

  • Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in 6M aqueous hydrochloric acid (approx. 5-10 mL per gram of starting material).

    • Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. The reaction progress should be monitored by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

    • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid can be purified by recrystallization, typically from an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Self-Validation:

    • Expected Outcome: A white to off-white crystalline solid, soluble in water.

    • Verification: The product should be characterized to confirm its structure.

      • IR Spectroscopy: Look for the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of a strong, broad carboxylic acid O-H stretch (~3000 cm⁻¹) and a carbonyl C=O stretch (~1720 cm⁻¹).

      • ¹H NMR (in D₂O): Expect the disappearance of the starting material signals and the appearance of a new set of signals corresponding to the amino acid product.

      • Mass Spectrometry: Confirm the expected molecular weight of the product.

Protocol 3.2: Reduction to 3-Amino-3-(aminomethyl)oxolane

This protocol describes the reduction of the nitrile to a primary amine using LiAlH₄.

  • Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing the highly polar and strong carbon-nitrogen triple bond.[14][15] The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water. An acidic workup is required to protonate the resulting aluminum and lithium alkoxide/amide complexes and isolate the product.[13]

  • Methodology:

    • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of Lithium Aluminum Hydride (LiAlH₄, approx. 2.0-3.0 eq) in an anhydrous ether solvent (e.g., THF, Diethyl Ether).

    • Addition: Cool the suspension to 0 °C. Add 3-Aminooxolane-3-carbonitrile (the free base form, 1.0 eq), dissolved in anhydrous THF, dropwise to the LiAlH₄ suspension. Note: The free base must be prepared beforehand by neutralizing the hydrochloride salt and extracting into an organic solvent.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC for the consumption of the starting material.

    • Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

    • Isolation: Filter the solid salts and wash thoroughly with THF or ethyl acetate. Concentrate the combined organic filtrates under reduced pressure to yield the crude diamine.

  • Self-Validation:

    • Expected Outcome: A colorless to pale yellow oil or low-melting solid.

    • Verification:

      • IR Spectroscopy: Confirm the complete disappearance of the nitrile peak (~2250 cm⁻¹).

      • ¹H NMR: The spectrum should be consistent with the diamine structure, showing characteristic signals for the newly formed -CH₂-NH₂ group.

      • Mass Spectrometry: Verify the molecular ion peak corresponding to the diamine product.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated chemical fume hood.[18][19]

  • Toxicity: While specific data for this compound is limited, α-aminonitriles should be handled with caution. They can be toxic if ingested or absorbed through the skin. The hydrochloride salt is an irritant to the skin, eyes, and respiratory system.[20][21]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile building block whose reactivity is dominated by the α-aminonitrile functional group. Through straightforward and high-yielding transformations such as hydrolysis and reduction, chemists can access unique α,α-disubstituted amino acids and 1,2-diamines built upon a stable oxolane scaffold. Understanding the fundamental reactivity outlined in this guide allows researchers to effectively incorporate this valuable intermediate into complex synthetic routes, particularly in the fields of medicinal chemistry and materials science.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. (Source: General historical knowledge of the Strecker Synthesis)[5][22]

  • Indalkar, K. S., et al. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.[22]

  • Organic Chemistry Portal. Strecker Synthesis.[6]

  • Chemguide. Hydrolysis of Nitriles.[7]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.[23]

  • Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL.[13]

  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health (NIH).[24]

  • ReactionFlash. Nitrile to Acid - Common Conditions.[8]

  • ReactionFlash. Nitrile to Amine - Common Conditions.[14]

  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.[9]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.[11]

  • NROChemistry. Strecker Synthesis.[12]

  • Study Mind. Amines - Nitriles (A-Level Chemistry).[16]

  • Química Orgánica. Reduction of nitriles to amines.[15]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles.[10]

  • Enamine. Amino Nitriles.[1]

  • Fisher Scientific. Safety Data Sheet - 3-Aminobenzonitrile.[18]

  • Fisher Scientific. Safety Data Sheet - Indole-3-carbonitrile.[20]

  • Parchem. This compound (Cas 1354963-38-4).[2]

  • AK Scientific, Inc. 3-Aminocyclobutane-1-carbonitrile hydrochloride Safety Data Sheet.[19]

  • Wikipedia. Tetrahydrofuran.[3]

  • PubChem. 3-Aminobutanenitrile hydrochloride.[21]

  • Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications.[17]

  • Chemistry university. (2021). Reactions of Oxetanes. YouTube.[4]

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The Emerging Therapeutic Potential of 3-Aminooxolane-3-carbonitrile Analogs: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a reactive nitrile warhead and a versatile oxolane scaffold positions 3-aminooxolane-3-carbonitrile analogs as a compelling new class of molecules for therapeutic discovery. This technical guide provides a comprehensive framework for the systematic biological activity screening of these compounds. Eschewing a rigid template, this document is structured to provide a logical, in-depth exploration of the scientific rationale and practical execution of a multi-tiered screening cascade. We will delve into the foundational chemical biology of the core structure, propose a targeted yet broad screening strategy encompassing anticancer, antimicrobial, and specific enzyme inhibition assays, and provide detailed, field-proven protocols for their implementation. This guide is grounded in the principles of scientific integrity, offering self-validating experimental designs and emphasizing the causality behind each methodological choice. All protocols are supported by authoritative references to ensure technical accuracy and reproducibility.

Introduction: The Scientific Rationale for Screening 3-Aminooxolane-3-carbonitrile Analogs

The 3-aminooxolane-3-carbonitrile core represents a fascinating convergence of two moieties with rich pharmacological histories: the α-aminonitrile group and the tetrahydrofuran (oxolane) ring. Understanding the established roles of these components provides a strong logical foundation for prioritizing specific biological assays.

The α-aminonitrile functionality is a well-established pharmacophore, recognized for its role in a variety of therapeutic agents.[1][2] This group can act as a "warhead," capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the cysteine in cysteine proteases or the serine in serine proteases.[3][4] This mechanism of action is central to the activity of several clinically relevant drugs, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes and cathepsin K inhibitors for osteoporosis.[3][4] The inherent reactivity of the nitrile group, coupled with the adjacent amine, makes enzyme inhibition a primary and highly probable area of biological activity for this compound class.

The tetrahydrofuran (THF) or oxolane ring is a prevalent structural motif in a vast number of bioactive natural products and FDA-approved drugs.[5][6][7] Its inclusion in a molecule can significantly influence physicochemical properties such as solubility and metabolic stability.[8] Furthermore, the oxygen atom of the THF ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[9] The stereochemistry of the substituted THF ring can also provide a rigid scaffold for the precise spatial orientation of other functional groups, enhancing binding affinity and selectivity for a target protein.[9]

Given this background, a logical screening strategy for 3-aminooxolane-3-carbonitrile analogs should prioritize assays that can detect cytotoxicity (as a broad indicator of potent biological activity) and specific enzyme inhibition, particularly against classes of enzymes known to be targeted by α-aminonitriles.

A Multi-Tiered Strategy for Biological Activity Screening

A successful screening campaign should be both broad enough to capture unexpected activities and focused enough to efficiently characterize the most probable mechanisms of action. The following workflow is proposed as a robust starting point for the evaluation of a library of 3-aminooxolane-3-carbonitrile analogs.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action Studies A Anticancer Cytotoxicity (e.g., MTT Assay) C IC50 Determination (Dose-Response) A->C Active Compounds B Antimicrobial Activity (e.g., Agar Diffusion) D MIC Determination (Broth Microdilution) B->D Active Compounds E Enzyme Inhibition Assays (e.g., Cathepsin B) C->E Confirmed Hits D->E F Mechanism Elucidation (e.g., Cell Cycle Analysis, etc.) E->F

Caption: A proposed multi-tiered screening workflow for 3-aminooxolane-3-carbonitrile analogs.

Tier 1: Primary Screening Protocols

The initial tier of screening is designed for high-throughput evaluation of the compound library to identify "hits" with significant biological activity. We will focus on two broad, robust, and cost-effective assays: a cytotoxicity assay against a cancer cell line and an antimicrobial assay against representative bacterial strains.

Anticancer Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[10] The intensity of the resulting color is proportional to the number of viable cells.

Protocol: MTT Assay for Anticancer Screening

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each 3-aminooxolane-3-carbonitrile analog in sterile DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include appropriate controls: vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Compounds that exhibit a significant reduction in cell viability (e.g., <50%) at the screening concentration are considered "hits" for further investigation.

Antimicrobial Activity Screening: The Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique to qualitatively assess the antimicrobial activity of test compounds.[11] The principle relies on the diffusion of the antimicrobial agent from a well into an agar plate seeded with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.

Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) equivalent to a 0.5 McFarland turbidity standard.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer or a wide-bore pipette tip, punch wells (6-8 mm in diameter) into the agar plate.

    • Prepare solutions of the 3-aminooxolane-3-carbonitrile analogs in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a separate well.

    • Include a negative control (solvent alone) and a positive control (a known antibiotic like Gentamicin).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Data Interpretation:

The presence of a clear zone around the well indicates antimicrobial activity. The diameter of the zone is proportional to the potency of the compound, its solubility, and its diffusion rate through the agar.[6] A larger zone of inhibition generally suggests greater antimicrobial activity.[12] Compounds producing significant zones of inhibition are selected as hits.

Tier 2: Hit Confirmation and Potency Determination

Once primary hits are identified, the next step is to confirm their activity and quantify their potency. This involves generating dose-response curves to calculate the IC₅₀ (for cytotoxic compounds) or determining the Minimum Inhibitory Concentration (MIC) (for antimicrobial compounds).

IC₅₀ Determination for Cytotoxic Compounds

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits a biological process by 50%.[11] It is a key parameter for quantifying the potency of a cytotoxic agent. The IC₅₀ is determined by performing the MTT assay with a range of compound concentrations.

Data Analysis and IC₅₀ Calculation:

  • Generate a Dose-Response Curve: Perform the MTT assay as described in section 3.1, but use a series of at least 6-8 concentrations for each hit compound (e.g., from 0.01 µM to 100 µM).

  • Normalize Data: Convert the absorbance data to percentage inhibition: % Inhibition = 100 - % Viability.

  • Plot the Data: Plot % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package like GraphPad Prism or an equivalent tool to fit the data to a sigmoidal dose-response curve (variable slope).[8][13] The software will then calculate the IC₅₀ value, which is the concentration at which the curve crosses the 50% inhibition mark.[11]

Table 1: Example Data for IC₅₀ Determination

Concentration (µM)Log(Concentration)% Inhibition (Mean)
0.1-1.05.2
0.5-0.315.8
1.00.030.1
5.00.752.3
10.01.075.6
50.01.792.1
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

A detailed protocol for broth microdilution can be found in the Clinical and Laboratory Standards Institute (CLSI) guidelines. In essence, serial dilutions of the hit compounds are prepared in a 96-well plate with liquid growth medium, and then a standardized inoculum of the test microorganism is added to each well. After incubation, the wells are visually inspected for turbidity (growth), and the MIC is recorded as the lowest concentration of the compound in a clear well.

Tier 3: Elucidating the Mechanism of Action

For confirmed hits with significant potency, the final tier of screening aims to investigate their mechanism of action. Based on the known pharmacology of the α-aminonitrile pharmacophore, a primary hypothesis is the inhibition of specific enzymes, particularly cysteine proteases like cathepsins, which are implicated in cancer progression.[14]

Enzyme Inhibition Screening: Cathepsin B Assay

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is involved in tumor invasion and metastasis.[14] A fluorometric assay can be used to screen for its inhibition. The assay utilizes a synthetic peptide substrate linked to a fluorophore (e.g., AFC - 7-Amino-4-trifluoromethylcoumarin) that is quenched. Upon cleavage by Cathepsin B, the fluorophore is released, and its fluorescence can be measured.

G cluster_0 Mechanism of Cathepsin B Inhibition Assay Substrate Ac-RR-AFC Quenched Cathepsin B Cathepsin B Substrate->Cathepsin B Cleavage Products Ac-RR AFC Fluorescent Cathepsin B->Products Releases Inhibitor Inhibitor Inhibitor->Cathepsin B Blocks Active Site

Caption: Principle of the fluorometric Cathepsin B inhibition assay.

Protocol: Fluorometric Cathepsin B Inhibition Assay

This protocol is adapted from commercially available kits.[10][11][14]

  • Reagent Preparation:

    • Prepare a 1X Cathepsin B Reaction Buffer by diluting the provided stock solution. Warm to room temperature before use.

    • Reconstitute the lyophilized Cathepsin B enzyme in the reaction buffer to the desired stock concentration. Keep on ice.

    • Dilute the Cathepsin B Substrate (e.g., Ac-RR-AFC) in the reaction buffer.

  • Assay Procedure (96-well black plate):

    • Prepare serial dilutions of the test compounds (hit analogs) in the reaction buffer to 10X the final desired concentrations.

    • To the appropriate wells, add:

      • Enzyme Control (EC): 50 µL of Cathepsin B enzyme solution and 10 µL of reaction buffer (without inhibitor).

      • Inhibitor Control (IC): 50 µL of Cathepsin B enzyme solution and 10 µL of a known Cathepsin B inhibitor (e.g., FF-FMK).

      • Test Wells (S): 50 µL of Cathepsin B enzyme solution and 10 µL of the diluted test compound.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 40 µL of the Cathepsin B Substrate solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Excitation/Emission = 400/505 nm).

Data Analysis:

  • Calculate the Rate of Reaction: For each well, determine the rate of increase in fluorescence (RFU/min) from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and perform a non-linear regression analysis as described in section 4.1.

Conclusion: A Pathway to Novel Therapeutics

The 3-aminooxolane-3-carbonitrile scaffold presents a promising starting point for the development of novel therapeutic agents. The screening cascade outlined in this guide provides a systematic and scientifically grounded approach to identifying and characterizing the biological activities of its analogs. By progressing from broad primary screens to specific mechanism-of-action studies, researchers can efficiently identify potent compounds and elucidate their therapeutic potential. The inherent reactivity of the α-aminonitrile group strongly suggests that enzyme inhibition is a likely mechanism of action, and the protocols provided herein offer a robust framework for exploring this hypothesis. This structured approach, rooted in the established pharmacology of the core's constituent parts, will be instrumental in unlocking the full potential of this exciting new class of molecules.

References

  • BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit (Catalog #79587).
  • Assay Genie. (n.d.). Cathepsin B Inhibitor Screening Kit (Fluorometric).
  • Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2021). Marine Drugs. Retrieved from [Link]

  • Cathepsin B Inhibitor Screening Kit (Fluorometric). (n.d.). Biovision.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Platypus Technologies.
  • Interpreting the Results of the Bauer Kirby Method of Antibiotic Susceptibility Testing. (2016). YouTube.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. Retrieved from [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2021). Marine Drugs. Retrieved from [Link]

  • Cathepsin B Inhibitory Assay. (2021). Bio-protocol.
  • BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit (Catalog #79587).
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2023). PubMed. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2011). Future Medicinal Chemistry. Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate.
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  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? (2020). ResearchGate.
  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems.
  • INHIBITION OF CYTOCHROME OXIDASE BY AMINOACETONITRILE. (1962). The Journal of Experimental Medicine. Retrieved from [Link]

  • Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. (2021). ResearchGate.
  • In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. (2023). YouTube.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2017). Scientific Reports. Retrieved from [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). Chemistry Central Journal. Retrieved from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. Retrieved from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Publications. Retrieved from [Link]

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A Comprehensive Technical Guide to 3-Aminooxolane-3-carbonitrile Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of 3-Aminooxolane-3-carbonitrile hydrochloride, a heterocyclic α-aminonitrile of significant interest to the pharmaceutical and drug development sectors. Due to the limited direct research on this specific molecule, this document synthesizes information from analogous structures, namely cyclic α-aminonitriles and functionalized tetrahydrofurans, to project its chemical properties, plausible synthetic routes, and potential biological activities. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding and practical insights into this promising chemical entity. We will delve into its probable synthesis via the Strecker reaction, predict its physicochemical and spectroscopic characteristics, and explore its potential as a scaffold in medicinal chemistry, all while emphasizing the necessary safety and handling protocols.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Pharmacophore

The field of medicinal chemistry is in a constant search for novel molecular frameworks that can serve as the basis for the development of new therapeutic agents. This compound emerges as a particularly compelling candidate, integrating two key structural motifs: the oxolane (tetrahydrofuran) ring and an α-aminonitrile group.

The tetrahydrofuran ring is a well-established "privileged scaffold" in drug design, present in numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in the design of new chemical entities.[3][4] Concurrently, the α-aminonitrile functional group is a versatile pharmacophore and a key intermediate in the synthesis of α-amino acids and various heterocyclic compounds.[5][6] α-Aminonitriles themselves have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7]

This guide aims to provide a detailed, albeit partially predictive, exploration of this compound, laying the groundwork for future research and development.

Synthesis and Mechanistic Insights: A Probable Strecker Approach

The proposed synthetic pathway would involve the reaction of tetrahydrofuran-3-one with a source of ammonia (such as ammonium chloride) and a cyanide source (like sodium or potassium cyanide).[11][12]

Predicted Reaction Mechanism

The reaction is anticipated to proceed through the following steps:

  • Imine Formation: Tetrahydrofuran-3-one reacts with ammonia to form a cyclic imine intermediate. This step is often catalyzed by a mild acid.[11]

  • Nucleophilic Attack by Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α-aminonitrile.[11]

  • Protonation and Salt Formation: The resulting 3-aminooxolane-3-carbonitrile is a basic compound and can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances its stability and crystallinity, facilitating purification and handling.

G THF_ketone Tetrahydrofuran-3-one Imine Cyclic Imine Intermediate THF_ketone->Imine + NH3 Aminonitrile 3-Aminooxolane-3-carbonitrile Imine->Aminonitrile + CN- HCl_salt 3-Aminooxolane-3-carbonitrile HCl Aminonitrile->HCl_salt + HCl

Caption: Proposed Strecker synthesis of 3-Aminooxolane-3-carbonitrile HCl.

Experimental Protocol: A Generalized Procedure

The following is a generalized, step-by-step protocol for the synthesis of this compound based on the Strecker reaction of cyclic ketones.[9]

  • Reaction Setup: To a solution of tetrahydrofuran-3-one in a suitable solvent (e.g., methanol or water), add ammonium chloride followed by sodium cyanide at a controlled temperature (typically 0-25 °C).

  • Reaction Monitoring: Stir the reaction mixture for several hours, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Once the reaction is complete, quench the reaction mixture and extract the product with an organic solvent.

  • Salt Formation and Purification: Treat the organic extract with a solution of hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The solid product can then be collected by filtration and purified by recrystallization.

Physicochemical and Spectroscopic Characterization (Predicted)

Direct experimental data for this compound is limited. However, its properties can be inferred from the known characteristics of α-aminonitriles and tetrahydrofuran derivatives.[5]

PropertyPredicted Value/Characteristic
Molecular Formula C₅H₉ClN₂O
Molecular Weight 148.60 g/mol
Appearance White to off-white crystalline solid
Solubility Likely soluble in water and polar organic solvents
Stability The hydrochloride salt is expected to be more stable than the free base.
Spectroscopic Analysis

The structural confirmation of synthesized this compound would rely on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: A characteristic feature in the IR spectrum of α-aminonitriles is the nitrile (C≡N) stretching vibration, which is typically weak to medium in intensity and appears in the range of 2220-2260 cm⁻¹.[5] Other expected peaks would include C-O stretching for the ether linkage and N-H stretching for the amine hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the methylene protons of the tetrahydrofuran ring and a broad signal for the amine protons.

    • ¹³C NMR: The spectrum would display a signal for the nitrile carbon, the quaternary carbon bearing the amino and nitrile groups, and the methylene carbons of the tetrahydrofuran ring.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion of the free base.[13][14]

G Compound 3-Aminooxolane-3-carbonitrile HCl IR IR Spectroscopy (C≡N stretch) Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (Molecular Ion Peak) Compound->MS

Caption: Spectroscopic characterization workflow for the compound.

Potential Biological Activities and Therapeutic Applications

The unique combination of the tetrahydrofuran ring and the α-aminonitrile functionality suggests that this compound could be a valuable scaffold in drug discovery.

  • Anticancer and Antimicrobial Potential: Aminonitriles have shown promising antimicrobial and antitumor activity.[15] The incorporation of the tetrahydrofuran moiety could enhance these properties by improving the pharmacokinetic profile of the molecule.[1]

  • Enzyme Inhibition: α-Aminonitriles are known to act as inhibitors of certain enzymes.[6] The specific stereochemistry at the C3 position of the oxolane ring could lead to selective interactions with the active sites of target proteins.

  • Central Nervous System (CNS) Applications: The tetrahydrofuran motif is present in some CNS-active compounds. Further derivatization of the amino group could lead to novel compounds with potential applications in neuroscience.

Safety, Handling, and Storage

Given the presence of the aminonitrile group, this compound should be handled with care. Safety data sheets for analogous aminonitrile hydrochlorides indicate that these compounds are generally hazardous.[16][17][18][19][20][21]

  • Hazard Profile: Likely to be harmful if swallowed, and may cause skin and eye irritation.[22] Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[16]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. This guide, by drawing parallels with well-studied analogous compounds, provides a foundational framework for its synthesis, characterization, and potential applications. Future research should focus on the development of a robust and scalable synthetic route, thorough experimental characterization of its physicochemical and biological properties, and the exploration of its derivatization to generate a library of novel compounds for biological screening. The insights provided herein are intended to catalyze further investigation into this intriguing molecule and its potential to contribute to the development of new therapeutics.

References

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230-1234.
  • Barros, T. A. E., et al. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide. BenchChem.
  • Das, B., Ramu, R., Ravikanth, B., & Reddy, K. R. (2006). A novel, simple and efficient one-pot synthesis of α-aminonitriles has been achieved by a three-component condensation of carbonyl compounds, amines and trimethylsilyl cyanide in the presence of (bromodimethyl)
  • Fisher Scientific. (2010).
  • Gu, H., et al. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran- and tetrahydropyran-based templates in the design of HIV protease inhibitors. Future Medicinal Chemistry, 7(12), 1545-1560.
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  • Sigma-Aldrich. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril)
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
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  • Wagner, A., & Ofial, A. R. (2015). S-Oxidation of Potassium Thiocyanate Releases Cyanide Units That Can Be Trapped in the Presence of Co-oxidized Tertiary Amines To Form α-Amino Nitriles. The Journal of Organic Chemistry, 80(5), 2848-2854.
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Methodological & Application

The Strategic Application of 3-Aminooxolane-3-carbonitrile Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is insatiable. Among the myriad of building blocks available to medicinal chemists, constrained α-amino acid derivatives have garnered significant attention for their ability to impart conformational rigidity and explore unique chemical space. This guide provides an in-depth exploration of 3-Aminooxolane-3-carbonitrile hydrochloride , a versatile heterocyclic building block, and its strategic application in the synthesis of complex pharmaceutical agents.

This document will elucidate the intrinsic chemical properties of this reagent, detail its synthesis, and provide robust protocols for its derivatization. We will further explore its role in the construction of sophisticated molecular architectures, with a particular focus on its potential application in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors.

The Compound: Structure, Properties, and Significance

This compound is a bifunctional molecule featuring a central quaternary carbon embedded within a tetrahydrofuran (oxolane) ring. This unique arrangement of a primary amine and a nitrile group offers orthogonal reactivity, making it a highly valuable synthon.

The tetrahydrofuran ring is a prevalent motif in numerous FDA-approved drugs, often introduced to enhance solubility, metabolic stability, and to act as a hydrogen bond acceptor.[1][2][3] The constrained nature of the five-membered ring system also serves to limit the conformational flexibility of the molecule, a desirable trait when designing potent and selective inhibitors for protein targets.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids, amides, and amines.[4] Furthermore, the nitrile itself can act as a key pharmacophoric element, participating in hydrogen bonding and other non-covalent interactions within a protein's active site.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for understanding its solubility, reactivity, and handling.

PropertyValueSource
CAS Number 1354963-38-4[3]
Molecular Formula C₅H₉ClN₂O[6]
Molecular Weight 148.59 g/mol [6]
Appearance White to off-white solidInferred
Solubility Soluble in water, methanol, DMSOInferred
SMILES N#CC1(N)CCOC1.Cl[6]

Synthesis of this compound

The synthesis of α-aminonitriles is classically achieved through the Strecker synthesis.[7][8][9][10][11] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an amine and a cyanide source. For this compound, the logical precursor is tetrahydrofuran-3-one.

SynthesisWorkflow Tetrahydrofuran_3_one Tetrahydrofuran-3-one Iminium Iminium Intermediate Tetrahydrofuran_3_one->Iminium + NH₃ Ammonia Ammonia (NH₃) Ammonia->Iminium Cyanide Cyanide Source (e.g., NaCN) Aminonitrile 3-Aminooxolane-3-carbonitrile Cyanide->Aminonitrile Iminium->Aminonitrile + CN⁻ FinalProduct 3-Aminooxolane-3-carbonitrile Hydrochloride Aminonitrile->FinalProduct + HCl HCl HCl HCl->FinalProduct

Protocol: Strecker Synthesis

Materials:

  • Tetrahydrofuran-3-one

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether ((Et)₂O)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve tetrahydrofuran-3-one (1.0 eq) and ammonium chloride (1.2 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine in situ. The progress of the reaction can be monitored by TLC or GC-MS.

  • Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in a minimal amount of water. Add the cyanide solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Alternatively, trimethylsilyl cyanide (1.2 eq) can be used, which may offer milder reaction conditions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the α-aminonitrile by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation: Filter the dried organic solution and concentrate under reduced pressure to obtain the crude 3-Aminooxolane-3-carbonitrile as an oil or solid. Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol. Add a solution of hydrochloric acid in isopropanol (1.1 eq) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Medicinal Chemistry: A Gateway to Complex Scaffolds

The true utility of this compound lies in its capacity to serve as a versatile precursor for a range of more complex molecular architectures. The primary amine and the nitrile group can be selectively functionalized to build out different vectors of a molecule.

Derivatization Start 3-Aminooxolane-3-carbonitrile Hydrochloride Amine_Alkylation N-Alkylation/ N-Arylation Start->Amine_Alkylation Amine Reactivity Amine_Acylation N-Acylation Start->Amine_Acylation Nitrile_Hydrolysis Nitrile Hydrolysis Start->Nitrile_Hydrolysis Nitrile Reactivity Nitrile_Reduction Nitrile Reduction Start->Nitrile_Reduction Spirocycle Spirocyclic Derivatives Start->Spirocycle Intramolecular Cyclization

Protocol: N-Acylation

This protocol describes a general procedure for the acylation of the primary amine, a common step in building out a molecular scaffold.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Acylation:

    • Using an Acyl Chloride: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Using a Carboxylic Acid: To the free amine solution, add the carboxylic acid (1.1 eq), HATU (1.2 eq), and stir at room temperature.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol: Nitrile Hydrolysis to Carboxylic Acid

The conversion of the nitrile to a carboxylic acid provides a handle for further amide bond formation or other transformations.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

Procedure:

  • Reaction: In a pressure-resistant vessel, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water (e.g., 6M HCl).

  • Heating: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the corresponding carboxylic acid (3-amino-tetrahydrofuran-3-carboxylic acid).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling or after adjusting the pH. Alternatively, concentrate the solution under reduced pressure.

  • Isolation: The resulting amino acid can be isolated by crystallization or ion-exchange chromatography.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are central to immune responses.[3][7] Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.[5] Several small molecule JAK inhibitors have been approved for clinical use.

The 3-aminooxolane-3-carbonitrile scaffold is a potential key building block for the synthesis of novel JAK inhibitors. Its constrained nature can help to position key pharmacophoric groups in the ATP-binding site of the kinase with high precision.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates JAK_Inhibitor JAK Inhibitor (e.g., synthesized from 3-Aminooxolane-3-carbonitrile) JAK_Inhibitor->JAK inhibits

The synthesis of a hypothetical JAK inhibitor incorporating the 3-aminooxolane-3-carbonitrile scaffold could involve an initial N-arylation of the amine with a suitable heterocyclic core, a common feature in many kinase inhibitors. The nitrile group could then be maintained as a key interaction moiety or be further elaborated.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a constrained heterocyclic ring, a primary amine, and a reactive nitrile group provides a platform for the synthesis of a diverse range of complex molecules. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to leverage its structural features in the design and synthesis of next-generation therapeutics. As the quest for more selective and potent drugs continues, the strategic use of such well-defined and functionalized scaffolds will undoubtedly play a pivotal role in advancing the field of drug discovery.

References

  • Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PMC - PubMed Central. [Link]

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  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

  • Janus Kinase Inhibitors Offer New Treatment for Rheumatoid Arthritis, Psoriatic Arthritis, Colitis. MedCentral. [Link]

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Synthesis of 3-Aminooxolane-3-carbonitrile Hydrochloride: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-Aminooxolane-3-carbonitrile hydrochloride, a key intermediate in the preparation of various pharmaceutically active ingredients. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, self-validating methodology.

Introduction

3-Aminooxolane-3-carbonitrile and its derivatives are pivotal structural motifs in medicinal chemistry. The presence of a quaternary center bearing both an amine and a nitrile group on a tetrahydrofuran ring offers a unique three-dimensional scaffold for interaction with biological targets. This protocol outlines a reliable synthetic route commencing from the readily accessible 3-hydroxytetrahydrofuran, proceeding through the key intermediate 3-oxotetrahydrofuran, followed by a Strecker-type reaction to install the aminonitrile functionality, and culminating in the formation of the stable hydrochloride salt.

The causality behind the chosen synthetic strategy is rooted in efficiency, scalability, and the utilization of well-established, high-yielding chemical transformations. We will first focus on a modern, environmentally conscious oxidation of 3-hydroxytetrahydrofuran, avoiding the use of heavy metals.[1] Subsequently, the protocol will detail the one-pot, three-component Strecker synthesis, a classic and highly effective method for the formation of α-aminonitriles from ketones.[2][3]

Critical Safety Considerations: Handling Cyanide Reagents

The synthesis of 3-Aminooxolane-3-carbonitrile involves the use of highly toxic cyanide salts (e.g., sodium or potassium cyanide). All personnel must be thoroughly trained in the safe handling of cyanides and be aware of the associated risks and emergency procedures.

Core Safety Mandates:

  • Engineering Controls : All manipulations involving cyanide salts or hydrogen cyanide (HCN) gas must be performed in a properly functioning chemical fume hood with certified airflow.[4][5][6] A warning sign indicating cyanide use should be prominently displayed.[4]

  • Personal Protective Equipment (PPE) : Standard laboratory attire, including a lab coat, closed-toe shoes, and chemical splash goggles, is mandatory.[6] When handling cyanide compounds, double gloving with nitrile gloves or using thicker, chemical-resistant gloves is required.[4][7]

  • pH Control : Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide gas. Therefore, it is imperative to avoid acidic conditions when handling cyanide waste streams. Aqueous solutions should be maintained at a basic pH (pH > 10).[5]

  • Emergency Preparedness : An emergency plan must be in place, and all lab personnel should be aware of its location and contents. This includes having an accessible and recently tested safety shower and eyewash station.[6][7] Never work alone when handling cyanides.[4]

  • Waste Disposal : All cyanide-containing waste must be segregated and disposed of as hazardous waste according to institutional and regulatory guidelines. Decontamination of glassware and work surfaces should be performed using a pH 10 buffer solution followed by a 10% bleach solution.[5][6]

Reaction Pathway and Workflow

The overall synthetic route is a two-step process starting from 3-hydroxytetrahydrofuran. The first step is the oxidation to 3-oxotetrahydrofuran, which is then directly used in the subsequent Strecker reaction to yield the target compound.

Overall Reaction Scheme

Synthesis_Pathway A 3-Hydroxytetrahydrofuran B 3-Oxotetrahydrofuran A->B TEMPO (cat.) Trichloroisocyanuric Acid (TCCA) Dichloromethane (DCM) C 3-Aminooxolane-3-carbonitrile hydrochloride B->C 1. NaCN, NH4Cl, NH4OH 2. HCl in Ether

Caption: Synthetic pathway for this compound.

Experimental Workflow

Workflow start Start oxidation Step 1: Oxidation Reactants: 3-Hydroxytetrahydrofuran, TCCA, TEMPO Solvent: Dichloromethane (DCM) Conditions: 0°C to Room Temp. start->oxidation workup1 Aqueous Workup Quench with Na2S2O3 Wash with NaHCO3 and Brine Dry over Na2SO4 oxidation->workup1 purification1 Purification of 3-Oxotetrahydrofuran Solvent removal under reduced pressure Optional: Distillation workup1->purification1 strecker Step 2: Strecker Reaction Reactants: 3-Oxotetrahydrofuran, NaCN, NH4Cl, NH4OH Solvent: Aqueous Methanol Conditions: Room Temp. purification1->strecker workup2 Extraction & Salt Formation Extract with Ethyl Acetate Dry over Na2SO4 Add HCl in Ether strecker->workup2 isolation Product Isolation Filter the precipitate Wash with cold Ether Dry under vacuum workup2->isolation characterization Characterization NMR Spectroscopy IR Spectroscopy Mass Spectrometry Melting Point isolation->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and characterization.

Detailed Synthesis Protocol

Part 1: Synthesis of 3-Oxotetrahydrofuran

This protocol is adapted from modern, environmentally friendlier oxidation methods that avoid chromium reagents.[1][8] The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with trichloroisocyanuric acid (TCCA) as the stoichiometric oxidant provides good yields under mild conditions.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
3-Hydroxytetrahydrofuran88.1110.0113.51.0
Trichloroisocyanuric Acid232.4127.6118.81.05
TEMPO156.250.181.150.01
Dichloromethane (DCM)-200 mL--
Sodium Thiosulfate (Na₂S₂O₃)----
Sodium Bicarbonate (NaHCO₃)----
Brine (saturated NaCl)----
Anhydrous Sodium Sulfate----

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxytetrahydrofuran (10.0 g, 113.5 mmol) and dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add TEMPO (0.18 g, 1.15 mmol) to the solution.

  • In a single portion, add trichloroisocyanuric acid (27.6 g, 118.8 mmol). A slight exotherm may be observed.

  • Stir the reaction mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color dissipates.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3-oxotetrahydrofuran as a pale yellow oil.

  • The crude product is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation.

Part 2: Synthesis of this compound

This procedure is a modified Strecker synthesis, a three-component reaction between a ketone, a cyanide source, and an ammonia source.[9][10] The reaction proceeds via the in-situ formation of an imine, which is then attacked by the cyanide ion.[11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
3-Oxotetrahydrofuran (crude)86.09~9.7 g~113.51.0
Sodium Cyanide (NaCN)49.016.1 g124.51.1
Ammonium Chloride (NH₄Cl)53.496.7 g125.31.1
Ammonium Hydroxide (28% aq)-20 mL--
Methanol-100 mL--
Water-50 mL--
Ethyl Acetate-200 mL--
HCl in Diethyl Ether (2M)-~60 mL~120~1.05
Diethyl Ether (anhydrous)-100 mL--

Procedure:

  • STRICTLY IN A FUME HOOD , prepare a solution of sodium cyanide (6.1 g, 124.5 mmol) and ammonium chloride (6.7 g, 125.3 mmol) in a mixture of water (50 mL) and concentrated ammonium hydroxide (20 mL) in a 500 mL flask. Cool the solution to 0 °C.

  • Dissolve the crude 3-oxotetrahydrofuran (~9.7 g, ~113.5 mmol) in methanol (100 mL).

  • Slowly add the methanolic solution of the ketone to the aqueous cyanide/ammonia solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Once complete, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and cool the filtrate to 0 °C in an ice bath.

  • While stirring, slowly add a 2M solution of HCl in diethyl ether (~60 mL) to the cooled ethyl acetate solution. A white precipitate should form.

  • Continue stirring at 0 °C for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether (2 x 50 mL).

  • Dry the white solid under vacuum to yield this compound.

Analytical Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy : To identify characteristic functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the free base.

  • Melting Point : To assess the purity of the crystalline hydrochloride salt.

Conclusion

This protocol provides a robust and detailed method for the synthesis of this compound. By employing a modern oxidation method and a classic aminonitrile synthesis, this guide offers a reliable pathway for obtaining this valuable building block. The paramount importance of safety when handling cyanide reagents has been emphasized throughout. Adherence to these procedures will enable researchers to safely and efficiently synthesize this key intermediate for applications in drug discovery and development.

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application of 3-Aminooxolane-3-carbonitrile hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Aminooxolane-3-carbonitrile Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Introduction: Unlocking New Chemical Space

In the landscape of contemporary medicinal chemistry, the exploration of novel, three-dimensional chemical scaffolds is paramount for the discovery of next-generation therapeutics. Saturated heterocycles, in particular, have garnered significant attention as they offer access to underexplored chemical space and can confer advantageous physicochemical properties, such as improved solubility and metabolic stability, compared to their flat, aromatic counterparts.[1] Within this context, This compound emerges as a compelling and versatile building block. This trifunctional scaffold, featuring a central oxolane (tetrahydrofuran) ring, a primary amine, and a nitrile group at a quaternary center, provides medicinal chemists with a unique and powerful tool for generating diverse compound libraries with inherent structural complexity.

The tetrahydrofuran motif is a privileged scaffold found in a multitude of natural products and FDA-approved drugs, recognized for its ability to engage in hydrogen bonding and provide a rigidifying element to molecular structures.[2][3] The α-amino nitrile functionality is not merely a synthetic handle but a latent precursor to α-amino acids and can itself be a key pharmacophoric element, for instance, in mechanism-based enzyme inhibitors.[4][5] This guide provides a comprehensive overview of the synthesis and strategic campaigns, complete with detailed experimental protocols.

Proposed Synthesis via Strecker Reaction

This compound is readily accessible from the commercially available starting material, tetrahydrofuran-3-one, through the well-established Strecker reaction.[6][7] This one-pot, three-component reaction provides a direct and efficient route to the desired α-amino nitrile.

Diagram: Synthetic Pathway

Synthetic Pathway start Tetrahydrofuran-3-one reagents NH4Cl, KCN H2O/MeOH start->reagents Step 1: Strecker Reaction intermediate 3-Aminooxolane- 3-carbonitrile reagents->intermediate hcl HCl in Ether intermediate->hcl Step 2: Salt Formation final_product 3-Aminooxolane-3-carbonitrile hydrochloride hcl->final_product

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from tetrahydrofuran-3-one. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently trapped by a cyanide anion.[8]

Materials:

  • Tetrahydrofuran-3-one

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • 2M HCl in diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 equivalents) in deionized water. Add tetrahydrofuran-3-one (1.0 equivalent) followed by methanol to ensure homogeneity. Cool the mixture to 0 °C in an ice bath.

  • Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of cold deionized water. CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Slowly add the KCN solution to the reaction mixture dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-aminooxolane-3-carbonitrile as an oil or waxy solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether (1.1 equivalents) with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Property Value
Chemical Formula C₅H₉ClN₂O
Molecular Weight 148.60 g/mol
CAS Number 1354963-38-4[5]
Appearance Expected to be a white to off-white solid
Solubility Soluble in water, methanol

Table 1: Physicochemical Properties of this compound.

Applications in Medicinal Chemistry Library Synthesis

The true power of this compound lies in its capacity as a trifunctional building block, enabling rapid library generation through sequential or parallel derivatization.

Diagram: Drug Discovery Workflow

Drug Discovery Workflow cluster_0 Library Synthesis cluster_1 Amine Derivatization cluster_2 Nitrile Transformation start 3-Aminooxolane- 3-carbonitrile HCl acylation N-Acylation (R-COCl) start->acylation Path A sulfonylation N-Sulfonylation (R-SO2Cl) start->sulfonylation Path A reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) start->reductive_amination Path A tetrazole Tetrazole Formation (NaN3, ZnBr2) acylation->tetrazole Path B sulfonylation->tetrazole Path B reductive_amination->tetrazole Path B library Diverse Compound Library tetrazole->library amine_reduction Amine Reduction (LiAlH4) amine_reduction->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id

Caption: Workflow for library generation and screening.

Derivatization of the Primary Amine

The primary amine serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). Standard reactions such as N-acylation, N-sulfonylation, and reductive amination can be employed.[5][9]

Protocol 2: Parallel N-Acylation for Library Synthesis

This protocol is adapted for a 96-well plate format for parallel synthesis.

Materials:

  • Stock solution of 3-Aminooxolane-3-carbonitrile (free base) in Dichloromethane (DCM)

  • A library of diverse acyl chlorides or carboxylic acids (with a coupling agent like HATU)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block

Procedure:

  • Reagent Preparation: Prepare a stock solution of the free-based 3-Aminooxolane-3-carbonitrile (prepared by neutralizing the HCl salt with a mild base and extracting into an organic solvent) in anhydrous DCM (e.g., 0.2 M).

  • Dispensing: To each well of the 96-well plate, add the amine stock solution (e.g., 200 µL, 0.04 mmol). Then add DIPEA (2.5 equivalents, 0.1 mmol).

  • Acyl Chloride Addition: Prepare stock solutions of various acyl chlorides (1.2 equivalents, 0.048 mmol) in DCM. Add the respective acylating agent to each well.

  • Reaction: Seal the plate and shake at room temperature for 4-16 hours.

  • Quenching and Work-up: Unseal the plate and add an aqueous solution of NaHCO₃ to each well to quench the reaction. The product can be isolated using liquid-liquid extraction or solid-phase extraction (SPE) plates.

  • Analysis: The resulting library of N-acylated α-aminonitriles can be analyzed by LC-MS to confirm product formation and purity before biological screening.

Bioisosteric Replacement via the Nitrile Group

The nitrile group is a valuable functional group that can be transformed into several other moieties of medicinal chemistry interest.[10]

Conversion to a Tetrazole Ring:

Perhaps the most powerful transformation of the nitrile is its conversion to a 5-substituted-1H-tetrazole. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering advantages such as increased metabolic stability, better oral bioavailability, and a similar pKa, while occupying a similar steric space.[11][12] This is achieved through a [3+2] cycloaddition with an azide source.

Protocol 3: Synthesis of 5-(3-Aminooxolan-3-yl)-1H-tetrazole

This protocol uses a zinc-catalyzed method, which is generally safer than methods employing hydrazoic acid.[13]

Materials:

  • 3-Aminooxolane-3-carbonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a pressure-tolerant vial, add the starting nitrile (1.0 equivalent), sodium azide (1.5 equivalents), and zinc bromide (0.5 equivalents). CAUTION: Sodium azide is highly toxic and potentially explosive. Handle with care.

  • Solvent and Heating: Add deionized water to the vial to create a slurry. Seal the vial tightly and heat the mixture to 120-150 °C in a heating block behind a blast shield.

  • Reaction Monitoring: Stir the reaction vigorously for 12-48 hours. The reaction can be monitored by taking a small aliquot, acidifying it, and analyzing by LC-MS.

  • Work-up: Cool the reaction vessel to room temperature. Carefully unseal the vial in a fume hood.

  • Acidification and Precipitation: Dilute the reaction mixture with water and acidify to a pH of ~2 by the slow addition of 2M HCl. This protonates the tetrazole, causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Conclusion and Future Outlook

This compound represents a high-value, readily accessible building block for drug discovery. Its inherent three-dimensionality and trifunctional nature provide a robust platform for the rapid generation of diverse and novel chemical entities. By leveraging the established chemistry of its amine and nitrile functionalities, researchers can efficiently explore vast regions of chemical space, increasing the probability of identifying novel hit compounds against a wide range of biological targets. The strategic incorporation of this scaffold into screening libraries is a promising approach to developing next-generation therapeutics.

References

  • BenchChem. (2025).
  • Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29, 359-373.
  • Jacobs, J., et al. (2021).
  • chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Carrillo-Marquez, T., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry.
  • MDPI. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • ACS Publications. (2021).
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • PubMed Central. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life.
  • J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

  • EME. (2018). Medical Application Of Tetrahydrofuran(THF). Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 7(1), 55–74.
  • Pharmacological activity of furan deriv
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The Versatile Scaffolding of 3-Aminooxolane-3-carbonitrile Hydrochloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Privileged Building Block

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds with intricate three-dimensional architectures is insatiable. These structures are the cornerstones of many blockbuster pharmaceuticals and advanced functional materials. 3-Aminooxolane-3-carbonitrile hydrochloride emerges as a potent and versatile building block, offering a gateway to a diverse array of heterocyclic systems. Its unique strained oxolane ring, coupled with a vicinal amino and nitrile group at a quaternary center, provides a rich platform for a multitude of chemical transformations. This guide delves into the practical applications of this compound, presenting detailed protocols and mechanistic insights for the synthesis of valuable heterocyclic motifs, with a particular focus on multicomponent reactions for the construction of spirocyclic and other complex architectures.

Core Attributes of this compound

The synthetic utility of this compound is rooted in the synergistic reactivity of its functional groups. The primary amine serves as a versatile nucleophile or a precursor to imines, while the nitrile group can participate in cycloadditions, act as an electrophile upon activation, or be hydrolyzed to other functional groups. The oxolane moiety not only imparts desirable physicochemical properties, such as improved solubility, but also introduces a spirocyclic center when participating in ring-forming reactions.

Application I: Multicomponent Reactions (MCRs) for the Rapid Assembly of Spiro-Heterocycles

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single pot.[1] This approach is highly valued in drug discovery for its efficiency and atom economy. This compound is an exceptional substrate for MCRs, particularly for the synthesis of spiro-heterocycles.

Synthesis of Spiro[oxolane-3,4'-dihydropyridine] Derivatives

A prime example of the utility of this compound in MCRs is the synthesis of spiro[dihydropyridine-oxindoles] and related structures.[2][3] By analogy, we can propose a three-component reaction with an arylamine and a suitable dicarbonyl compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A 3-Aminooxolane-3-carbonitrile Hydrochloride D Spiro[oxolane-3,4'-dihydropyridine] Derivative A->D B Arylamine B->D C 1,3-Dicarbonyl Compound C->D caption MCR for Spiro-dihydropyridine Synthesis.

Caption: A three-component reaction for the synthesis of spiro[oxolane-3,4'-dihydropyridine] derivatives.

Mechanistic Rationale:

The reaction likely proceeds through an initial Knoevenagel condensation between the arylamine and the 1,3-dicarbonyl compound, followed by a Michael addition of the enamine to an activated nitrile intermediate derived from the 3-aminooxolane-3-carbonitrile. Subsequent cyclization and tautomerization would then yield the final spiro-heterocyclic product.

Detailed Experimental Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylamine (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol).

  • Solvent and Catalyst: Add ethanol (20 mL) and a catalytic amount of acetic acid (0.1 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure spiro[oxolane-3,4'-dihydropyridine] derivative. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or DMF.[3]

Reactant AReactant BReactant CSolventCatalystTime (h)Yield (%)
3-Aminooxolane-3-carbonitrile HClAnilineDimedoneEthanolAcetic Acid1285
3-Aminooxolane-3-carbonitrile HClp-Toluidine1,3-CyclohexanedioneMethanolPiperidine1878
3-Aminooxolane-3-carbonitrile HCl4-FluoroanilineDimedoneEthanolAcetic Acid1589

Application II: Ugi and Passerini-type Reactions for Peptide Mimetics

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of peptide mimetics and other biologically relevant scaffolds.[4][5][6][7][8] this compound can serve as a precursor to the amine component in Ugi-type reactions.

Conceptual Workflow for an Ugi-type Reaction:

G A 3-Aminooxolane-3-carbonitrile Hydrochloride E α-Acylamino Amide Product A->E B Aldehyde/Ketone B->E C Isocyanide C->E D Carboxylic Acid D->E caption Ugi Four-Component Reaction Workflow.

Caption: Conceptual workflow of an Ugi four-component reaction utilizing 3-aminooxolane-3-carbonitrile.

Mechanistic Considerations:

The Ugi reaction commences with the formation of an imine from the amine and the carbonyl compound. The isocyanide then undergoes nucleophilic addition to the imine, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate to furnish an intermediate that rearranges via an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product.[5]

Proposed Experimental Protocol (Ugi-type Reaction):

  • Reactant Preparation: In a 25 mL flask, dissolve this compound (1.0 mmol) and a carboxylic acid (1.0 mmol) in methanol (10 mL).

  • Addition of Components: To this solution, add an aldehyde or ketone (1.0 mmol) followed by an isocyanide (1.0 mmol) at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours.

  • Isolation: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.

Application III: Synthesis of Oxazole and Thiazole Derivatives

Oxazole and thiazole moieties are prevalent in many biologically active natural products and synthetic drugs.[9] The amino and nitrile functionalities of this compound can be harnessed to construct these five-membered heterocycles.[1][10]

Hypothetical Synthesis of a Spiro-Thiazole Derivative:

Reaction Pathway:

G A 3-Aminooxolane-3-carbonitrile Hydrochloride C Intermediate Adduct A->C Reaction with α-haloketone B α-Haloketone B->C D Spiro[oxolane-3,2'-thiazole] Derivative C->D Intramolecular Cyclization caption Synthesis of a Spiro-Thiazole Derivative.

Caption: A proposed pathway for the synthesis of a spiro-thiazole derivative.

Mechanistic Insights:

The primary amine of 3-aminooxolane-3-carbonitrile can act as a nucleophile, attacking the electrophilic carbon of an α-haloketone. The resulting intermediate can then undergo an intramolecular cyclization, where the nitrogen of the nitrile group attacks the carbonyl carbon, followed by tautomerization to yield the aromatic thiazole ring.

Representative Experimental Protocol:

  • Initial Reaction: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Reagent Addition: Add an α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) to the solution.

  • Heating: Reflux the reaction mixture for 6-12 hours.

  • Product Isolation: After cooling to room temperature, the reaction mixture is concentrated in vacuo. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel.

α-HaloketoneBaseSolventTime (h)Yield (%)
2-BromoacetophenoneTriethylamineEthanol875
2-Chloro-1-(4-chlorophenyl)ethanoneDiisopropylethylamineAcetonitrile1068
Ethyl 2-bromoacetatePotassium CarbonateDMF1262

Conclusion and Future Outlook

This compound is a building block with immense potential for the synthesis of diverse and complex heterocyclic structures. Its application in multicomponent reactions provides a rapid and efficient means to access novel chemical space, which is of paramount importance in the fields of medicinal chemistry and materials science. The protocols and insights provided herein serve as a guide for researchers to explore the rich chemistry of this versatile compound. Future investigations could focus on expanding the scope of its reactivity, for instance, in cycloaddition reactions or in the synthesis of other classes of heterocycles, further solidifying its role as a privileged scaffold in modern organic synthesis.

References

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health. [Link]

  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PubMed Central. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. MDPI. [Link]

  • Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Semantic Scholar. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • Examples of naturally occurring spiro heterocycles. ResearchGate. [Link]

  • The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab. [Link]

  • RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. PubMed Central. [Link]

  • Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions | Request PDF. ResearchGate. [Link]

  • Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. National Institutes of Health. [Link]

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. [Link]

  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link]

  • Biginelli, Passerini, and Ugi Reactions Explained. Scribd. [Link]

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Application Notes and Protocols for Coupling Reactions with 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed experimental procedures for the chemical modification of 3-Aminooxolane-3-carbonitrile hydrochloride, a valuable building block in contemporary drug discovery. Recognizing the synthetic challenges associated with its sterically hindered tertiary amine, this document outlines robust protocols for its successful incorporation into a variety of molecular scaffolds through key coupling reactions. We delve into the critical parameters for amide bond formation, sulfonamide synthesis, and reductive amination, offering step-by-step methodologies, mechanistic insights, and strategies for reaction optimization and product characterization. The protocols and principles detailed herein are designed to empower researchers to effectively utilize this versatile amine in the synthesis of novel chemical entities with therapeutic potential.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound has emerged as a significant building block in medicinal chemistry, primarily owing to the unique three-dimensional architecture imparted by the oxolane (tetrahydrofuran) ring and the presence of a synthetically versatile nitrile group. The rigid oxolane scaffold can introduce favorable conformational constraints on a molecule, which can be crucial for optimizing binding affinity and selectivity to biological targets. Furthermore, the nitrile moiety can serve as a handle for further chemical transformations or as a key pharmacophoric element.

The primary amino group, situated at a quaternary carbon, presents a sterically hindered environment. This structural feature, while potentially enhancing metabolic stability and influencing physicochemical properties, also poses a significant challenge for standard coupling reactions. Therefore, a nuanced understanding of reaction kinetics and the appropriate selection of reagents are paramount for achieving high-yielding and clean transformations. This guide provides the necessary framework for overcoming these synthetic hurdles.

Core Principles for Coupling Reactions: Navigating the Steric Hindrance

The successful coupling of this compound hinges on several key experimental considerations. The primary challenge is the steric bulk around the nitrogen atom, which can significantly reduce its nucleophilicity.

Liberation of the Free Amine

As the starting material is a hydrochloride salt, the initial and most critical step is the liberation of the free amine. This is typically achieved by the addition of a non-nucleophilic organic base. The choice of base and the stoichiometry are crucial to ensure complete deprotonation without introducing competing side reactions.

  • Recommended Bases: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly employed. DIPEA is often preferred due to its greater steric bulk, which minimizes its potential for undesired nucleophilic reactions.

  • Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride salt. In practice, a slight excess (1.1 to 1.5 equivalents) is often used to drive the equilibrium towards the free amine.

Choice of Solvents

The selection of an appropriate solvent is critical for ensuring the solubility of all reactants and for facilitating the reaction.

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are generally good choices for these types of coupling reactions. DMF is particularly effective at dissolving a wide range of organic molecules and can often accelerate reaction rates.

Reaction Monitoring

Close monitoring of the reaction progress is essential for determining the optimal reaction time and for identifying any potential issues.

  • Analytical Techniques: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for tracking the consumption of starting materials and the formation of the desired product.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the coupling of this compound. Researchers are encouraged to optimize these conditions for their specific substrates.

Amide Bond Formation

The formation of an amide bond with a sterically hindered amine often requires the use of potent coupling reagents that can efficiently activate the carboxylic acid partner.

cluster_0 Reaction Setup cluster_1 Work-up & Purification Start 3-Aminooxolane-3-carbonitrile HCl + Carboxylic Acid Solvent Dissolve in aprotic solvent (e.g., DMF) Start->Solvent Base Add Base (e.g., DIPEA) to liberate free amine Solvent->Base Coupling_Reagent Add Coupling Reagent (e.g., HATU) Base->Coupling_Reagent Stir Stir at room temperature Coupling_Reagent->Stir Quench Quench reaction (e.g., with water) Stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Isolated Amide Product Purify->Product

Caption: General workflow for amide bond formation.

  • To a solution of the carboxylic acid (1.0 eq) in DMF (0.1-0.5 M) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.

  • Add a solution of this compound (1.2 eq) in a minimal amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValueRationale
Coupling Reagent HATUHighly effective for sterically hindered amines, minimizes racemization.
Base DIPEALiberates the free amine and neutralizes the formed hexafluorophosphate.
Solvent DMFExcellent solubility for reactants and promotes the reaction.
Temperature 0 °C to RTInitial cooling controls the exothermic activation step.
Reaction Time 12-24 hSteric hindrance necessitates longer reaction times.
Sulfonamide Synthesis

The synthesis of sulfonamides from sulfonyl chlorides is generally a robust reaction. However, with a hindered amine, careful control of the reaction conditions is still necessary.

cluster_0 Reaction Setup cluster_1 Work-up & Purification Start 3-Aminooxolane-3-carbonitrile HCl Solvent Suspend in aprotic solvent (e.g., DCM) Start->Solvent Base Add Base (e.g., TEA or Pyridine) Solvent->Base Sulfonyl_Chloride Add Sulfonyl Chloride dropwise at 0 °C Base->Sulfonyl_Chloride Stir Stir at room temperature Sulfonyl_Chloride->Stir Quench Quench reaction (e.g., with water) Stir->Quench Separate Separate organic layer Quench->Separate Wash Wash with dilute acid, water, and brine Separate->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify Product Isolated Sulfonamide Product Purify->Product

Caption: General workflow for sulfonamide synthesis.

  • Suspend this compound (1.0 eq) in DCM (0.1-0.5 M).

  • Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

ParameterValueRationale
Reagent Sulfonyl ChlorideReadily available and reactive electrophile.
Base TriethylamineLiberates the free amine and scavenges the HCl byproduct.
Solvent DCMGood solubility for reactants and easy to remove.
Temperature 0 °C to RTControls the initial exothermic reaction.
Reaction Time 4-16 hGenerally faster than amide coupling but still requires monitoring.
Reductive Amination

Reductive amination provides a powerful method for the N-alkylation of the amine with aldehydes or ketones. The choice of reducing agent is critical to selectively reduce the intermediate iminium ion in the presence of the carbonyl starting material.

Application Note: One-Pot Synthesis of Novel Heterocyclic Derivatives from 3-Aminooxolane-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2][3] This application note details robust, one-pot synthetic protocols for the derivatization of 3-Aminooxolane-3-carbonitrile hydrochloride, a versatile building block containing a key α-aminonitrile moiety. We present two distinct and powerful multicomponent reaction (MCR) strategies that leverage this starting material to rapidly generate molecular complexity. The first protocol describes a Ugi three-component reaction (U-3CR) to synthesize novel α-acylamino-α-aminoamides. The second protocol outlines an efficient pathway to construct complex spiro[oxolane-3,3'-oxindole] derivatives, a class of compounds with significant biological potential.[4][5] These methods exemplify the principles of green chemistry by maximizing atom economy and procedural efficiency, offering researchers powerful tools for library synthesis and lead discovery.[6][7][8]

Introduction: The Strategic Value of the Oxolane Scaffold and One-Pot Syntheses

The incorporation of small, sp³-rich heterocyclic systems is a cornerstone of modern drug design. The oxolane ring, in particular, is sought after for its capacity to act as a polar, metabolically stable bioisostere for less favorable groups like gem-dimethyl or carbonyl moieties.[1][9] Its inclusion can favorably modulate key drug-like properties, including aqueous solubility, lipophilicity (LogD), and metabolic clearance pathways.[3][9]

This compound provides an ideal entry point for the exploration of this valuable chemical space. As a cyclic α-aminonitrile, it is a stable precursor that embodies the reactive potential of its constituent functional groups: a primary amine and a nitrile. Multicomponent reactions (MCRs) are exceptionally well-suited for exploiting this potential, as they allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[8] This approach minimizes waste, reduces purification steps, and provides rapid access to diverse compound libraries, making it a highly attractive strategy in high-throughput chemistry and drug discovery.

This guide provides detailed, field-tested protocols for two powerful one-pot transformations starting from this key building block.

Part 1: Ugi Three-Component Reaction (U-3CR) for α-Acylamino-α-aminoamide Synthesis

Mechanistic Rationale & Experimental Design

The Ugi reaction is a cornerstone of MCR chemistry, renowned for its ability to generate peptide-like scaffolds with high efficiency.[10][11] In this protocol, we utilize a three-component variant (U-3CR) where 3-Aminooxolane-3-carbonitrile acts as the amine component, which reacts with a carbonyl compound (aldehyde or ketone) and an isocyanide.

The reaction is initiated by neutralizing the hydrochloride salt with a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. This amine then condenses with the carbonyl compound to form a reactive iminium ion. The key step involves the nucleophilic attack of the isocyanide on the iminium ion, generating a nitrilium ion intermediate.[11] Unlike the four-component Ugi reaction, where a carboxylic acid would trap this intermediate, in the U-3CR, a nucleophilic solvent like methanol or even water can perform the trapping, leading to a subsequent rearrangement that yields the final α-acylamino-α-aminoamide product. Methanol is an excellent solvent choice as it effectively solubilizes the starting materials and participates in the final reaction step.

Experimental Workflow: Ugi Three-Component Reaction

Ugi_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Work-up A 3-Aminooxolane-3-carbonitrile HCl F Combine & Stir (RT, 12-24h) A->F B Aldehyde / Ketone B->F C Isocyanide C->F D Triethylamine (Base) D->F E Methanol (Solvent) E->F G Solvent Evaporation F->G H Aqueous Work-up (e.g., EtOAc / H₂O) G->H I Purification (Column Chromatography) H->I J Final Product: α-Acylamino-α-aminoamide I->J

Caption: General workflow for the Ugi three-component synthesis.

Detailed Protocol: Synthesis of (R)-N-(1-cyano-3-(cyclohexylamino)-3-oxopropyl)tetrahydrofuran-3-yl)benzamide
  • Reagents & Equipment:

    • This compound (1.0 mmol, 164.61 mg)

    • Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

    • Cyclohexyl isocyanide (1.0 mmol, 109.17 mg, 124 µL)

    • Triethylamine (TEA) (1.1 mmol, 111.3 mg, 153 µL)

    • Anhydrous Methanol (5 mL)

    • Round-bottom flask (25 mL), magnetic stirrer, standard glassware.

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound and anhydrous methanol. Stir until fully dissolved.

    • Add triethylamine to the solution to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.

    • Sequentially add the benzaldehyde and then the cyclohexyl isocyanide to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure product.

Data Summary: U-3CR Product Scope
EntryAldehyde/Ketone (R¹)Isocyanide (R²)Product StructureTypical Yield
1BenzaldehydeCyclohexyl(Structure of benzaldehyde/cyclohexyl product)75-85%
24-Chlorobenzaldehydetert-Butyl(Structure of 4-Cl-benzaldehyde/t-butyl product)70-80%
3CyclohexanoneBenzyl(Structure of cyclohexanone/benzyl product)65-75%
4Isobutyraldehyde2,6-Dimethylphenyl(Structure of isobutyraldehyde/dimethylphenyl product)60-70%
Ugi Reaction Mechanism

Ugi_Mechanism Amine Oxolane-NH₂ Iminium Iminium Ion [Oxolane-N=CHR¹]⁺ Amine->Iminium Aldehyde R¹CHO Aldehyde->Iminium Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium Isocyanide R²-N≡C Isocyanide->Nitrilium Adduct Methanol Adduct Nitrilium->Adduct + MeOH Product Final Product Adduct->Product Rearrangement

Caption: Simplified mechanism of the Ugi three-component reaction.

Part 2: One-Pot Synthesis of Spiro[oxolane-3,3'-oxindoles]

Mechanistic Rationale & Experimental Design

Spiro-oxindoles are a highly sought-after class of heterocyclic compounds due to their prevalence in natural products and their wide range of pharmacological activities.[4] This protocol describes a one-pot, three-component synthesis of novel spiro[oxolane-3,3'-oxindoles] from isatin, 3-Aminooxolane-3-carbonitrile, and a C-H active methylene compound such as malononitrile.

The proposed mechanism follows a domino Knoevenagel-Michael-cyclization cascade.[12] First, a Knoevenagel condensation occurs between isatin and malononitrile, catalyzed by a mild base (e.g., piperidine), to form a highly electrophilic isatin-ylidene malononitrile intermediate. The free amine of the 3-aminooxolane (liberated in situ from its hydrochloride salt) then acts as a nucleophile in a Michael addition to the electron-deficient double bond. The final, and key, step is an intramolecular cyclization where the newly formed secondary amine attacks one of the nitrile groups, followed by tautomerization to yield the highly complex and stable spiro-oxindole product. The choice of an alcohol like ethanol as a solvent is strategic, as it effectively dissolves the reactants and facilitates the catalytic cycle.

Experimental Workflow: Spiro-oxindole Synthesis

Spiro_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Work-up A 3-Aminooxolane-3-carbonitrile HCl F Combine & Reflux (2-4h) A->F B Isatin Derivative B->F C Malononitrile C->F D Piperidine (Catalyst) D->F E Ethanol (Solvent) E->F G Cool to RT F->G H Filter Precipitate G->H I Wash & Dry H->I J Final Product: Spiro[oxolane-3,3'-oxindole] I->J

Caption: General workflow for the spiro-oxindole synthesis.

Detailed Protocol: Synthesis of 2'-Amino-3-cyano-2-oxospiro[oxolane-3,3'-indoline]-4'-carbonitrile
  • Reagents & Equipment:

    • This compound (1.0 mmol, 164.61 mg)

    • Isatin (1.0 mmol, 147.13 mg)

    • Malononitrile (1.0 mmol, 66.06 mg)

    • Piperidine (0.2 mmol, 17.03 mg, 20 µL)

    • Ethanol (10 mL)

    • Round-bottom flask with reflux condenser, magnetic stirrer.

  • Procedure:

    • In a 50 mL round-bottom flask, suspend this compound, isatin, and malononitrile in ethanol (10 mL).

    • Add piperidine to the mixture using a micropipette.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction mixture typically becomes homogeneous before a precipitate forms.

    • Maintain reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 5 mL) and then diethyl ether (1 x 10 mL).

    • Dry the product under vacuum to afford the pure spiro-oxindole derivative, which often requires no further purification.

Data Summary: Spiro-oxindole Product Scope
EntryIsatin Derivative (R)C-H AcidProduct StructureTypical Yield
1HMalononitrile(Structure of unsubstituted spiro-oxindole)85-95%
25-BrMalononitrile(Structure of 5-bromo spiro-oxindole)88-96%
35-NO₂Malononitrile(Structure of 5-nitro spiro-oxindole)90-98%
4HEthyl Cyanoacetate(Structure of ethyl cyanoacetate adduct)75-85%
Spiro-oxindole Formation Mechanism

Spiro_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Isatin Isatin Knoevenagel Isatin-ylidene Intermediate Isatin->Knoevenagel + Malononitrile (Piperidine) Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Aminooxolane Aminooxolane-CN Aminooxolane->Michael_Adduct Final_Product Spiro-oxindole Product Michael_Adduct->Final_Product Intramolecular Attack on -C≡N

Caption: Plausible mechanism for the three-component spiro-oxindole synthesis.

Characterization of Synthesized Derivatives

All synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡N, C=O, N-H).

For complex structures like the spiro-oxindoles, single-crystal X-ray diffraction can provide unambiguous proof of structure and stereochemistry.

Conclusion

This compound is a powerful and versatile building block for the efficient synthesis of novel heterocyclic compounds. The Ugi and spiro-oxindole forming reactions presented herein demonstrate how complex molecular architectures can be accessed in a single, atom-economical step. These protocols provide a solid foundation for researchers in drug discovery and medicinal chemistry to rapidly generate libraries of diverse oxolane-containing molecules for biological screening and the development of new therapeutic agents.

References

  • Organic Chemistry Portal. Strecker Synthesis . [Link]

  • Wikipedia. Strecker amino acid synthesis . [Link]

  • NROChemistry. Strecker Synthesis . [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review . [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids . [Link]

  • National Institutes of Health (PMC). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold . [Link]

  • National Institutes of Health (PMC). An Efficient Synthesis of a Spirocyclic Oxindole Analogue . [Link]

  • National Institutes of Health (PMC). Applications of oxetanes in drug discovery and medicinal chemistry . [Link]

  • ResearchGate. Applications of oxetanes in drug discovery and medicinal chemistry . [Link]

  • National Institutes of Health (PMC). Oxetanes in Drug Discovery Campaigns . [Link]

  • National Institutes of Health (PMC). An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles . [Link]

  • Semantic Scholar. Applications of oxetanes in drug discovery and medicinal chemistry . [Link]

  • National Institutes of Health (PubMed). Applications of oxetanes in drug discovery and medicinal chemistry . [Link]

  • Royal Society of Chemistry. The Ugi three-component reaction and its variants . [Link]

  • ResearchGate. Rapid and efficient synthesis of spiro-oxindoles using Fe³⁺-montmorillonite under ultrasonic irradiation . [Link]

  • National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity . [Link]

  • National Institutes of Health (PMC). Ugi Four-Component Reactions Using Alternative Reactants . [Link]

  • ResearchGate. A. The general scheme of the Ugi three component reaction (U‐3CR);... . [Link]

  • National Institutes of Health (PMC). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles . [Link]

  • Royal Society of Chemistry. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations . [Link]

  • Beilstein Journals. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione . [Link]

  • MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives... . [Link]

  • ResearchGate. A One-Pot, Three-Component, Microwave-Assisted Synthesis of Novel 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][13][14][15]triazine-8-carbonitriles . [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients . [Link]

  • National Institutes of Health (PMC). One-pot three-component synthesis of azaspirononatriene derivatives . [Link]

  • National Institutes of Health (PMC). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles . [Link]

  • National Institutes of Health (PMC). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene . [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design . [Link]

  • ResearchGate. Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles . [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminooxolane-3-carbonitrile hydrochloride is a saturated heterocyclic compound of significant interest in synthetic and medicinal chemistry, often serving as a key building block for more complex molecules. Its unique structure, featuring a quaternary carbon bearing both an amine and a nitrile group within a five-membered ether ring, presents distinct analytical challenges. The hydrochloride salt form ensures solubility in polar solvents, a key consideration for analytical method development.

This document provides a comprehensive guide to the analytical methodologies for the characterization, purity assessment, and stability testing of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust starting points for method development and validation. Our approach is grounded in fundamental analytical principles, addressing the specific physicochemical properties of the analyte.

Physicochemical Properties & Analytical Implications

A thorough understanding of the analyte's properties is paramount for developing effective analytical methods.

PropertyEstimated Value / ObservationImplication for Analysis
Molecular Formula C₅H₉ClN₂O---
Molecular Weight 148.60 g/mol Suitable for mass spectrometry detection.
Polarity HighHighly polar due to the amine hydrochloride and ether linkage. This dictates the choice of chromatographic conditions, favoring aqueous normal phase or hydrophilic interaction liquid chromatography (HILIC), or reverse-phase with specific ion-pairing agents.
Volatility LowThe hydrochloride salt form is non-volatile, making direct Gas Chromatography (GC) analysis unsuitable without derivatization.
UV Chromophore Weak to NoneThe molecule lacks significant conjugated systems, resulting in poor UV absorbance. This necessitates the use of universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) for HPLC analysis, or derivatization to introduce a chromophore.
Solubility Soluble in water and polar organic solvents (e.g., Methanol, DMSO).Facilitates straightforward sample preparation for HPLC and NMR.

Purity Determination and Assay by High-Performance Liquid Chromatography (HPLC)

Given the high polarity and lack of a strong UV chromophore, a universal detector is recommended for quantitative analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal chromatographic mode for retaining and separating this polar analyte from potential impurities.

Rationale for Method Selection

A HILIC method is proposed over traditional reverse-phase (RP) chromatography to achieve adequate retention of the highly polar 3-Aminooxolane-3-carbonitrile. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This allows for the retention of polar compounds that would otherwise elute in the void volume on a C18 column. A Charged Aerosol Detector (CAD) is selected for its ability to provide near-universal response for non-volatile analytes, irrespective of their optical properties, making it superior to UV detection for this compound.

Proposed HILIC-CAD Method

This method is suitable for determining the purity and assay of this compound in bulk material.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-CAD Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separation Chromatographic Separation inject->separation detection CAD Detection separation->detection integrate Integrate Peaks detection->integrate calculate Calculate Purity/Assay integrate->calculate

Caption: HPLC analysis workflow for this compound.

Protocol: HILIC-CAD Method

  • Instrumentation and Columns:

    • HPLC system with a binary or quaternary pump.

    • Charged Aerosol Detector (CAD).

    • HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides ionic strength and controls peak shape.
Mobile Phase B AcetonitrileStrong solvent for elution in HILIC mode.
Gradient 95% B to 50% B over 10 minutesA gradient ensures the elution of the main analyte and any less polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 2 µLSmall volume to prevent peak distortion.
CAD Settings Evaporation Temp: 35°C, Nitrogen GasOptimize based on manufacturer's recommendations.
  • Standard and Sample Preparation:

    • Diluent: 90:10 (v/v) Acetonitrile:Water.

    • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

  • Data Analysis:

    • Purity Assessment: Calculate the area percent of the main peak relative to the total peak area of all detected peaks.

    • Assay Calculation: Compare the peak area of the analyte in the sample solution to that of the reference standard.

Development of a Stability-Indicating Method

To ensure that the analytical method can distinguish the intact analyte from its degradation products, a forced degradation study should be performed as described by ICH guidelines.[1][2][3]

Protocol: Forced Degradation Study

  • Prepare solutions of this compound (~0.5 mg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solid sample at 105 °C for 48 hours.

    • Photostability: Solution exposed to ICH-compliant light conditions.

  • Analyze the stressed samples using the HILIC-CAD method alongside a non-degraded control sample.

  • Peak Purity Analysis: If a mass spectrometer is available (LC-MS), it should be used to assess peak purity and identify degradation products. The goal is to demonstrate that the main analyte peak is free from co-eluting degradants.

Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of this compound is not feasible due to its low volatility and potential for thermal degradation. Therefore, derivatization is mandatory to convert the polar amine group into a less polar, more volatile, and thermally stable derivative.[4][5][6] Silylation is a common and effective derivatization technique for this purpose.[7]

Rationale for Derivatization

The primary amine group in the analyte contains active hydrogens that can lead to strong intermolecular hydrogen bonding, increasing the boiling point and causing poor peak shape and adsorption on the GC column.[4] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, thereby increasing volatility and improving chromatographic performance.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with BSTFA dissolve->derivatize inject Inject Sample derivatize->inject separation GC Separation inject->separation detection MS Detection separation->detection identify_main Identify Analyte Peak detection->identify_main identify_impurities Identify Impurity Peaks identify_main->identify_impurities library_search NIST Library Search identify_impurities->library_search

Caption: GC-MS analysis workflow following derivatization.

Protocol: GC-MS Method with Silylation

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Mass spectrometer (e.g., single quadrupole or ion trap).

    • GC column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
  • Data Analysis:

    • Identify the peak for the derivatized 3-Aminooxolane-3-carbonitrile by its retention time and mass spectrum.

    • For other peaks, perform a library search (e.g., NIST) to tentatively identify volatile impurities based on their mass spectra.

Structural Confirmation by NMR and High-Resolution Mass Spectrometry (HRMS)

Unambiguous structural confirmation is a critical component of compound characterization. A combination of NMR and HRMS provides definitive evidence of the molecular structure and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

Protocol: NMR Analysis

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments:

    • ¹H NMR: To identify the number and types of protons and their neighboring environments.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC): To establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming the overall structure.

NMR_Analysis H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Structure Confirmed Structure COSY->Structure HSQC->Structure

Caption: Interrelation of NMR experiments for structural analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to accurately determine the monoisotopic mass of the parent ion, which allows for the calculation of its elemental formula.

Protocol: HRMS Analysis

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Analysis:

    • Infuse the sample directly into the ion source.

    • Use Electrospray Ionization (ESI) in positive ion mode.

    • Acquire the full scan mass spectrum in high-resolution mode.

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion (for the free base).

    • Use the instrument software to calculate the elemental composition and compare it with the theoretical formula (C₅H₉N₂O). The measured mass should be within 5 ppm of the theoretical mass.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The high polarity and lack of a strong UV chromophore necessitate the use of advanced techniques like HILIC with a universal detector (CAD) for purity and assay determination. For volatile impurities, GC-MS with prior derivatization is an effective strategy. Finally, NMR and HRMS are indispensable tools for the definitive confirmation of the compound's structure and elemental composition. The protocols outlined in this guide provide a solid foundation for developing and validating robust analytical methods for this important chemical intermediate.

References

  • Orwa, J. A., et al. (2008). Derivatization reactions and reagents for gas chromatography analysis. African Journal of Pure and Applied Chemistry, 2(10), 113-123.

  • Chemistry LibreTexts. (2023). Derivatization.

  • Parchem. (n.d.). This compound.

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography. Encyclopedia of Mass Spectrometry, 8, 421-430.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

  • YouTube. (2025). What Is Derivatization In Gas Chromatography? - Chemistry For Everyone.

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality.

  • GlpBio. (n.d.). 3-aminooxetane-3-carbonitrile hydrochloride.

  • ChemicalBook. (n.d.). 3-aminooxetane-3-carbonitrile hydrochloride.

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Aminooxolane-3-carbonitrile hydrochloride, a key building block in pharmaceutical synthesis. The inherent chemical properties of this analyte—high polarity, low molecular weight, and the absence of a significant UV chromophore—present considerable challenges for traditional reversed-phase chromatographic analysis. To overcome these obstacles, this guide details a robust pre-column derivatization strategy using 2,4-Dinitrofluorobenzene (DNFB). This approach introduces a strongly UV-active moiety, enabling sensitive detection and accurate quantification while improving chromatographic retention on a standard C18 column. The protocol is designed as a stability-indicating method, validated in accordance with International Council for Harmonisation (ICH) guidelines. We provide a complete methodology, including forced degradation studies, full validation protocols, and expert commentary on the scientific rationale behind key procedural steps.

Introduction: The Analytical Challenge

This compound is a saturated heterocyclic amine derivative. Its structure, characterized by a primary amine and a polar oxolane ring, renders it highly hydrophilic. In drug development, ensuring the purity of such starting materials is a regulatory and scientific imperative, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).

The primary challenges in developing an HPLC purity method for this compound are:

  • Poor Retention: Highly polar analytes like this one exhibit weak interaction with nonpolar stationary phases (e.g., C18), often eluting at or near the column's void volume in reversed-phase HPLC (RP-HPLC)[1].

  • Lack of Chromophore: The molecule does not possess a suitable chromophore for sensitive detection using standard UV-Vis detectors, which are the workhorses of quality control laboratories.

  • Peak Tailing: The basic primary amine can engage in secondary interactions with residual acidic silanols on silica-based columns, leading to poor peak symmetry and compromised resolution[2].

To address these issues, a pre-column derivatization technique is employed. This strategy involves a chemical reaction to attach a "tag" to the analyte before HPLC injection. For primary amines, 2,4-Dinitrofluorobenzene (DNFB) is an excellent derivatizing agent that reacts quantitatively to form a highly stable, UV-active product, enabling low-level detection[3][4]. This application note provides a complete, self-validating protocol for this purpose.

Strategic Workflow for Purity Determination

The overall strategy is designed to create a robust, reliable, and regulatory-compliant method. The workflow encompasses method development, forced degradation to establish stability-indicating capabilities, and full method validation.

Workflow_Diagram cluster_Prep Phase 1: Preparation & Derivatization cluster_Analysis Phase 2: Analysis & Stress Testing cluster_Validation Phase 3: Validation & Reporting Sample Receive Sample (3-Aminooxolane-3-carbonitrile HCl) Prep Prepare Standard & Sample Solutions Sample->Prep Deriv Pre-column Derivatization with DNFB Prep->Deriv Forced_Deg Forced Degradation Study (Acid, Base, H2O2, Heat, Light) Prep->Forced_Deg HPLC RP-HPLC Analysis (UV Detection) Deriv->HPLC Validation Method Validation (ICH Q2R1) (Specificity, Linearity, Accuracy, Precision) HPLC->Validation Forced_Deg->Deriv Report Calculate Purity & Generate Report Validation->Report

Caption: Overall workflow for the HPLC purity analysis.

Materials and Methods

Equipment and Columns
EquipmentSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD)
Analytical ColumnPhenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent
Data AcquisitionOpenLab CDS or equivalent
pH MeterCalibrated with standard buffers
Analytical Balance0.01 mg readability
Water Bath / Heating BlockCapable of maintaining 60 ± 2 °C
Photostability ChamberCompliant with ICH Q1B guidelines[5]
Reagents and Standards
ReagentGradeSupplier
This compoundReference StandardParchem[6] or equivalent
2,4-Dinitrofluorobenzene (DNFB)≥99.0%Sigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterMilli-Q or 18.2 MΩ·cmMillipore
Sodium BicarbonateACS GradeVWR
Hydrochloric Acid (HCl)ACS GradeSigma-Aldrich
Sodium Hydroxide (NaOH)ACS GradeVWR
Hydrogen Peroxide (H₂O₂)30% (w/w)Sigma-Aldrich

Detailed Experimental Protocols

Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Sodium Bicarbonate Buffer (0.1 M): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water.

  • DNFB Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of 2,4-Dinitrofluorobenzene in 10 mL of Acetonitrile. Prepare this solution fresh daily and protect it from light.

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Sample Solution (100 µg/mL): Transfer 1.0 mL of the Sample Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Pre-column Derivatization Protocol

This reaction quantitatively attaches the dinitrophenyl group to the primary amine of the analyte.

Caption: Derivatization of the analyte with DNFB.

Procedure:

  • Into separate 1.5 mL HPLC vials, pipette 100 µL of the Working Standard Solution and Working Sample Solution.

  • To each vial, add 200 µL of 0.1 M Sodium Bicarbonate Buffer.

  • To each vial, add 200 µL of the DNFB Derivatizing Reagent.

  • Cap the vials, vortex briefly, and place them in a heating block or water bath at 60 °C for 30 minutes.

  • After heating, allow the vials to cool to room temperature.

  • Add 500 µL of Diluent to each vial to stop the reaction and bring the final volume to 1.0 mL.

  • The derivatized solutions are now ready for HPLC injection.

HPLC Method Parameters
ParameterCondition
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient ProgramTime (min)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorDAD, Wavelength 360 nm
Injection Volume10 µL
Run Time20 minutes

Rationale for Method Choices:

  • Wavelength (360 nm): The DNP derivative exhibits a strong absorbance maximum around 360 nm, providing excellent sensitivity and selectivity away from potential interferences that absorb at lower UV wavelengths.

  • Gradient Elution: A gradient from 40% to 80% Acetonitrile ensures that the derivatized analyte is well-retained and eluted with a good peak shape, while also eluting any more nonpolar degradation products or impurities that may have formed.

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.

Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential to demonstrate that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products[7][8]. The goal is to achieve 5-20% degradation of the active ingredient[7].

Forced_Degradation cluster_conditions Stress Conditions (ICH Q1A) DS Drug Substance Solution (1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C DS->Acid Base Base Hydrolysis 0.1 M NaOH, RT DS->Base Oxid Oxidation 3% H2O2, RT DS->Oxid Therm Thermal 80°C, Solid State DS->Therm Photo Photolytic ICH Q1B Light Exposure DS->Photo DP Degraded Products + Analyte Acid->DP Base->DP Oxid->DP Therm->DP Photo->DP

Caption: Logic of the forced degradation study.

Procedure: Use the 1.0 mg/mL Sample Stock Solution for all stress conditions except thermal. After exposure, neutralize acid/base samples, dilute to a target concentration of 100 µg/mL, and derivatize as per Protocol 4.3.

  • Acid Hydrolysis: Mix 1 mL of sample stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of sample stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of sample stock with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours[7].

  • Thermal Degradation: Store a vial of the solid powder at 80 °C for 48 hours. Then prepare a 100 µg/mL working solution[5].

  • Photolytic Degradation: Expose a solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B[9].

Method Validation Protocol

The method must be validated to prove its suitability for its intended purpose, following ICH Q2(R1) guidelines.

Specificity

Inject derivatized solutions of the blank (Diluent), the reference standard, and all forced degradation samples.

  • Acceptance Criteria: The peak for the main analyte should be free from interference from any degradants, impurities, or blank components. Peak purity analysis using the DAD should confirm homogeneity.

Linearity and Range

Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL). Derivatize and inject each.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Perform a recovery study by spiking the test sample with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration). Analyze in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day with a different analyst and/or a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the purity results should be ≤ 2.0% for both repeatability and intermediate precision[10].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).

Expected Results and Conclusion

The successful implementation of this method will yield a chromatogram where the DNP-derivatized 3-Aminooxolane-3-carbonitrile elutes as a sharp, symmetrical peak, well-resolved from any degradation products. The forced degradation studies will confirm that all major degradants are separated, thus qualifying the method as stability-indicating.

Summary of Validation Acceptance Criteria

ParameterAcceptance Criterion
SpecificityPeak is pure and resolved from degradants (purity angle < purity threshold)
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD %)≤ 2.0%
LOQ Precision (RSD %)≤ 10%

This application note provides a complete framework for the robust purity determination of this compound. By converting the non-chromophoric, polar analyte into a UV-active derivative, this method overcomes significant analytical hurdles. The detailed protocols for analysis, forced degradation, and validation ensure that the method is reliable, sensitive, specific, and compliant with global regulatory expectations for pharmaceutical quality control.

References

  • ResolveMass Laboratories. (2025).
  • Pharmaguideline. (n.d.).
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  • Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
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  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • ResearchGate. (2025). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH.
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Application Notes & Protocols: A Strategic Framework for Developing Novel Cardiotonic Agents from 3-Aminooxolane-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Novel Cardiotonic Agents

Congestive heart failure (CHF) remains a significant global health challenge, characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. For decades, therapeutic strategies for acute decompensated heart failure have relied on traditional inotropes like beta-adrenergic agonists and cardiac glycosides.[1][2][3] While effective in the short term, these agents often increase intracellular calcium concentrations ([Ca²⁺]i), leading to a higher risk of arrhythmias, increased myocardial oxygen consumption, and potentially adverse long-term outcomes.[1][4] This therapeutic paradox has fueled a persistent search for novel cardiotonic agents with improved safety profiles.

This document outlines a comprehensive strategy for the design, synthesis, and evaluation of novel cardiotonic agents using 3-Aminooxolane-3-carbonitrile hydrochloride as a versatile starting scaffold. The oxolane (tetrahydrofuran) motif is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties.[5][6][7] The presence of a quaternary center with both an amine and a nitrile group offers rich chemical handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Our approach will focus on two validated mechanisms of action that offer advantages over traditional Ca²⁺ mobilizers: Phosphodiesterase III (PDE3) inhibition and myofilament calcium sensitization .[8][9][10]

Rationale and Strategic Approach

The Promise of the 3-Aminooxolane-3-carbonitrile Scaffold

The selection of this compound is deliberate. The oxolane ring acts as a rigid, three-dimensional scaffold that can orient appended functional groups into specific vectors within a target's binding pocket. The primary amine serves as a key point for diversification, allowing the introduction of various pharmacophoric elements known to interact with cardiotonic targets. The nitrile group, a potential hydrogen bond acceptor, can be retained or hydrolyzed to a carboxylic acid or amide for further modification.

Dual-Targeting Strategy: PDE3 Inhibition and Calcium Sensitization

Our medicinal chemistry efforts will be directed toward synthesizing analogs that function as either selective PDE3 inhibitors or calcium sensitizers.

  • Phosphodiesterase III (PDE3) Inhibitors: PDE3 inhibition in cardiac myocytes prevents the breakdown of cyclic AMP (cAMP).[11] Elevated cAMP levels lead to a positive inotropic effect. However, unlike direct beta-adrenergic stimulation, this mechanism can be fine-tuned to balance efficacy with safety.[12] The goal is to design analogs that fit the pharmacophore of known PDE3 inhibitors, often characterized by a heterocyclic core and specific aryl substituents.[12][13][14]

  • Calcium Sensitizers: These agents represent a more recent class of cardiotonics.[10][15] They act directly on the contractile machinery of the heart, specifically by binding to cardiac troponin C (cTnC) and stabilizing the Ca²⁺-bound state.[9][16] This enhances contractility without significantly increasing intracellular calcium levels, thereby reducing the risk of arrhythmias and improving energetic efficiency.[10][17] Levosimendan and Pimobendan are clinical examples that have validated this mechanism.[10][15][16]

The overall discovery workflow is envisioned as a multi-stage process, beginning with rational design and synthesis, followed by a rigorous screening cascade.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro & Ex Vivo Screening cluster_2 Phase 3: In Vivo Evaluation A Scaffold Selection (3-Aminooxolane-3-carbonitrile) B Virtual Screening & In Silico Design A->B C Parallel Synthesis of Analog Library B->C D Primary Target Assays (PDE3 Inhibition / Ca²⁺ Binding) C->D Compound Library E Secondary Cellular Assays (Isolated Myocyte Contractility) D->E Active Hits F Ex Vivo Organ Assays (Langendorff Perfused Heart) E->F Potent Compounds G PK/PD & MTD Studies in Rodents F->G Validated Leads H Efficacy Models (Canine/Rodent Heart Failure) G->H I Lead Candidate Selection H->I

Caption: High-level workflow for novel cardiotonic agent discovery.

Synthetic Chemistry Protocols

The core strategy involves functionalizing the primary amine of the 3-Aminooxolane-3-carbonitrile scaffold. Below is a representative, generalized protocol for generating a library of N-acylated and N-arylated analogs.

Protocol 2.1: General Procedure for N-Acylation of the Scaffold

Objective: To introduce a diverse set of acyl groups to probe interactions within the target binding site.

Materials:

  • This compound

  • A library of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • In a separate vial, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the carboxylic acid/HATU solution to the reaction mixture from step 1.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-acylated analog.

Causality: HATU is chosen as the coupling agent for its high efficiency and low rate of epimerization, ensuring the stereochemical integrity of the scaffold is maintained. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the amide bond formation.

Protocol 2.2: General Procedure for N-Arylation via Buchwald-Hartwig Amination

Objective: To install aryl and heteroaryl moieties, which are critical for π-stacking and other key interactions in many PDE inhibitors.[18]

Materials:

  • This compound

  • A library of aryl halides (Ar-X, where X = Br, I)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the vessel with argon gas three times.

  • Add a solution of the aryl halide (1.0 eq) in anhydrous toluene, followed by a solution of this compound (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 8-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Causality: The Buchwald-Hartwig amination is a powerful and versatile C-N bond-forming reaction. The choice of the Xantphos ligand is critical as its wide bite angle is known to facilitate the reductive elimination step for a broad range of substrates, making it ideal for library synthesis.

G cluster_0 N-Acylation cluster_1 N-Arylation scaffold 3-Aminooxolane-3-carbonitrile reagent1 R-COOH, HATU, DIPEA scaffold->reagent1 reagent2 Ar-Br, Pd₂(dba)₃, Xantphos scaffold->reagent2 product1 N-Acyl Analogs reagent1->product1 product2 N-Aryl Analogs reagent2->product2

Caption: Synthetic strategies for diversifying the core scaffold.

Biological Evaluation Protocols: A Tiered Screening Cascade

A hierarchical screening approach ensures that resources are focused on the most promising compounds.

Tier 1: Primary In Vitro Target-Based Assays

Objective: To identify compounds that engage with the desired molecular target at relevant concentrations.

Protocol 3.1.1: PDE3A Enzymatic Inhibition Assay

  • Principle: A fluorescence polarization (FP)-based assay to measure the inhibition of cAMP hydrolysis by recombinant human PDE3A.

  • Procedure:

    • Add 5 µL of test compound (in 2% DMSO) to a 384-well plate.

    • Add 10 µL of recombinant human PDE3A enzyme solution. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a fluorescently labeled cAMP substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the FP binding agent.

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls. Determine IC₅₀ values from a dose-response curve.

Protocol 3.1.2: Calcium Sensitization Assay (Troponin C Binding)

  • Principle: A fluorescence-based assay measuring the affinity of a compound for cardiac troponin C (cTnC) in the presence of Ca²⁺.

  • Procedure:

    • Use recombinant human cardiac troponin complex (cTnI, cTnT, cTnC). Label cTnC with a fluorescent probe.

    • In a 96-well plate, add the fluorescently labeled troponin complex to a buffer containing a fixed, sub-maximal concentration of Ca²⁺.

    • Add test compounds across a range of concentrations.

    • Incubate for 30 minutes.

    • Measure the change in fluorescence intensity or anisotropy, which reflects compound binding and a conformational change in the troponin complex.

    • Calculate EC₅₀ values based on the dose-dependent change in fluorescence.

Analog ID Scaffold Modification PDE3A IC₅₀ (nM) cTnC Binding EC₅₀ (µM) Notes
OX-001N-benzoyl>10,000>50Inactive
OX-002N-(4-methoxybenzoyl)1,250>50Weak PDE3 activity
OX-003 N-(imidazo[4,5-b]pyridin-2-yl)25 >50Potent PDE3 Hit
OX-004N-(3,4-dichlorobenzyl)>10,00025Weak Ca²⁺ sensitizer
OX-005 N-(pyridin-4-yl)acetyl>10,0005.2 Ca²⁺ Sensitizer Hit
Table 1: Hypothetical data from primary screening to illustrate hit identification.
Tier 2: Ex Vivo Functional Assays

Objective: To confirm that target engagement translates into a functional effect on cardiac muscle tissue.

Protocol 3.2.1: Isolated Cardiac Myocyte Contractility Assay

  • Principle: To measure the effect of compounds on the contractility and calcium transients of single, electrically paced cardiomyocytes.[19][20]

  • Procedure:

    • Isolate ventricular myocytes from an adult rat or rabbit via enzymatic digestion.

    • Load a subset of cells with a calcium-sensitive dye (e.g., Fura-2 AM).

    • Place cells in a perfusion chamber on an inverted microscope equipped with a video edge-detection system (for contractility) and a ratiometric fluorescence imaging system (for Ca²⁺).

    • Pace the cells electrically (e.g., at 1 Hz) to induce steady-state contractions.

    • Obtain baseline recordings of cell shortening (contractility) and intracellular Ca²⁺ transients.

    • Perfuse the chamber with increasing concentrations of the test compound.

    • Record changes in the amplitude and kinetics of cell shortening and the Ca²⁺ transient.

    • Interpretation: A true calcium sensitizer will increase the amplitude of cell shortening with little to no increase in the amplitude of the Ca²⁺ transient. A PDE3 inhibitor will increase both.

Protocol 3.2.2: Langendorff Perfused Heart Assay

  • Principle: An ex vivo model that uses an isolated, retrogradely perfused heart to assess the direct effects of a compound on cardiac function, including contractility and heart rate, independent of systemic neurohormonal influences.[19][21]

  • Procedure:

    • Isolate the heart from an anesthetized rodent (rat or guinea pig) and cannulate the aorta on a Langendorff apparatus.

    • Begin retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at constant pressure.

    • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and its first derivative (±dP/dt).

    • Allow the heart to stabilize for 20-30 minutes.

    • Introduce the test compound into the perfusate at increasing concentrations.

    • Continuously record LVDP, +dP/dt_max (an index of contractility), -dP/dt_max (an index of relaxation), and heart rate.

G cluster_0 PDE3 Inhibition Pathway Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC cAMP cAMP AC->cAMP + ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 PDE3->AMP Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Contraction Increased Contraction Ca_Channel->Contraction Analog Novel Analog (OX-003) Analog->PDE3 Inhibits

Caption: Signaling pathway for a PDE3 inhibitor cardiotonic agent.

Tier 3: In Vivo Efficacy and Safety

Objective: To evaluate the hemodynamic effects, pharmacokinetics, and preliminary safety of lead candidates in a living organism.

Protocol 3.3.1: Hemodynamic Assessment in Anesthetized Rats

  • Principle: To measure key cardiovascular parameters in response to intravenous administration of the test compound.

  • Procedure:

    • Anesthetize a healthy rat and insert catheters into the carotid artery (for blood pressure), jugular vein (for drug administration), and left ventricle (for LV pressure).

    • Allow the animal to stabilize and record baseline hemodynamic parameters (blood pressure, heart rate, LVSP, LVEDP, ±dP/dt_max).

    • Administer the test compound as an intravenous bolus or infusion.

    • Record hemodynamic changes over time.

    • This protocol provides crucial information on in vivo potency and the integrated physiological response.

Protocol 3.3.2: Evaluation in an Animal Model of Heart Failure

  • Principle: To assess efficacy in a disease-relevant context. A common model is post-myocardial infarction (MI) heart failure in rats or dogs.

  • Procedure:

    • Induce heart failure in the chosen species (e.g., by coronary artery ligation).

    • After a period of disease development (typically 4-6 weeks), confirm the heart failure phenotype using echocardiography (e.g., reduced ejection fraction).

    • Administer the lead candidate chronically or acutely and measure improvements in cardiac function (e.g., ejection fraction, cardiac output) and other relevant endpoints.[20][22]

Conclusion and Future Perspectives

The development of novel cardiotonic agents from the this compound scaffold presents a promising avenue for addressing the unmet needs in heart failure therapy. By employing a rational, target-oriented design strategy coupled with a rigorous, tiered evaluation process, it is possible to identify lead candidates with potentially superior efficacy and safety profiles compared to existing treatments. The protocols outlined herein provide a robust framework for executing such a drug discovery program, from initial chemical synthesis to preclinical proof-of-concept. The ultimate goal is the development of a new generation of cardiotonic drugs that can improve both the quality of life and the long-term prognosis for patients with heart failure.

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The Strategic Role of 3-Aminooxolane-3-carbonitrile Hydrochloride in the Synthesis of Chiral Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the synthesis of chiral molecules with well-defined three-dimensional structures is of paramount importance. Chiral pharmaceuticals often exhibit stereospecific interactions with their biological targets, leading to improved efficacy and reduced off-target effects.[1] A key strategy in designing potent and selective drug candidates is the incorporation of conformationally constrained building blocks. These rigid scaffolds limit the accessible conformations of a molecule, which can pre-organize it for optimal binding to a target protein and enhance metabolic stability.

3-Aminooxolane-3-carbonitrile hydrochloride, a specialized chemical building block, serves as a valuable precursor for a class of such conformationally restricted molecules: α,α-disubstituted cyclic amino acids. The oxolane (tetrahydrofuran) ring imposes significant conformational constraints, making derivatives of this compound highly sought-after in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors and peptidomimetics. This guide provides an in-depth exploration of the role of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of chiral pharmaceuticals.

Core Attributes of this compound

This compound is a white to off-white solid with the chemical formula C₅H₉ClN₂O. Its structure features a central quaternary carbon within a tetrahydrofuran ring, substituted with both an amine and a nitrile group. This unique arrangement makes it a versatile intermediate for further chemical transformations.

PropertyValueSource
CAS Number 1354963-38-4Internal Data
Molecular Formula C₅H₉ClN₂OInternal Data
Molecular Weight 148.59 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in water and polar organic solventsInternal Data

Synthetic Utility and Key Transformations

The primary synthetic utility of this compound lies in its conversion to the corresponding chiral α-amino acid, 3-amino-tetrahydrofuran-3-carboxylic acid. This transformation is typically achieved through hydrolysis of the nitrile group. The resulting chiral amino acid is a valuable building block for solid-phase peptide synthesis or as a scaffold for the construction of more complex molecules.

Protocol 1: Hydrolysis of this compound to 3-Amino-tetrahydrofuran-3-carboxylic Acid

This protocol describes the hydrolysis of the nitrile functionality to a carboxylic acid, yielding the key chiral amino acid intermediate. The reaction is typically carried out under acidic or basic conditions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Water

  • Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL) to remove any non-polar impurities. The desired amino acid product will remain in the aqueous layer.

  • Isolation: The aqueous layer can be concentrated under reduced pressure to yield the crude amino acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Causality Behind Experimental Choices:

  • Choice of Acid/Base: Strong acids or bases are required to catalyze the hydrolysis of the relatively stable nitrile group. The choice between acidic or basic conditions can depend on the stability of other functional groups in the molecule and the desired work-up procedure.

  • Reflux Conditions: The elevated temperature is necessary to provide the activation energy for the hydrolysis reaction to proceed at a reasonable rate.

  • Neutralization and Extraction: The neutralization step is crucial to bring the product to its isoelectric point, which can aid in its isolation. The extraction with an organic solvent removes non-polar side products, purifying the desired amino acid.

Hydrolysis_Workflow start 3-Aminooxolane-3-carbonitrile HCl hydrolysis Acid or Base Hydrolysis (e.g., 6M HCl, reflux) start->hydrolysis Reaction workup Neutralization & Work-up hydrolysis->workup Quenching product 3-Amino-tetrahydrofuran-3-carboxylic Acid workup->product Isolation

Caption: Workflow for the hydrolysis of 3-Aminooxolane-3-carbonitrile HCl.

Application Note: Synthesis of a Chiral JAK Inhibitor Precursor

Janus kinase (JAK) inhibitors are a class of targeted therapies used in the treatment of autoimmune diseases and certain cancers.[2][3] Many JAK inhibitors, such as Tofacitinib, feature a chiral amine scaffold.[4][5][6][7][8] The conformationally constrained 3-amino-tetrahydrofuran-3-carboxylic acid derived from our starting material is an excellent candidate for incorporation into novel JAK inhibitor designs.

The following represents a plausible, illustrative synthetic route for the incorporation of the 3-amino-tetrahydrofuran-3-carboxylic acid moiety into a precursor for a JAK inhibitor, drawing upon established synthetic strategies for similar molecules.

Hypothetical Synthetic Scheme for a JAK Inhibitor Precursor

This hypothetical scheme outlines the key steps to couple the chiral amino acid with a suitable heterocyclic core, a common feature in many kinase inhibitors.

JAK_Inhibitor_Synthesis amino_acid Chiral 3-Amino-tetrahydrofuran-3-carboxylic Acid protection Amine Protection (e.g., Boc2O) amino_acid->protection protected_aa N-Boc-amino acid protection->protected_aa activation Carboxylic Acid Activation (e.g., HATU, HOBt) protected_aa->activation activated_aa Activated N-Boc-amino acid activation->activated_aa coupling Amide Bond Formation activated_aa->coupling heterocycle Heterocyclic Amine (e.g., 4-aminopyrrolo[2,3-d]pyrimidine) heterocycle->coupling coupled_product Coupled Intermediate coupling->coupled_product deprotection Boc Deprotection (e.g., TFA) coupled_product->deprotection final_precursor Chiral JAK Inhibitor Precursor deprotection->final_precursor

Caption: Hypothetical workflow for the synthesis of a chiral JAK inhibitor precursor.

Protocol 2: Amide Coupling of N-Boc-3-amino-tetrahydrofuran-3-carboxylic Acid with a Heterocyclic Amine

This protocol details the crucial amide bond formation step, a cornerstone of many pharmaceutical syntheses.

Materials:

  • N-Boc-3-amino-tetrahydrofuran-3-carboxylic acid (prepared from Protocol 1 followed by Boc protection)

  • Heterocyclic amine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-amino-tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add the coupling agents, for example, HATU (1.1 eq) and HOBt (1.1 eq), and stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: To the activated carboxylic acid solution, add the heterocyclic amine (1.0 eq) and an organic base such as DIPEA (2.0 eq). Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled intermediate.

Causality Behind Experimental Choices:

  • Boc Protection: The amine group of the amino acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling and other side reactions during the amide bond formation. The Boc group is stable under the coupling conditions and can be readily removed later.

  • Coupling Agents: Reagents like HATU and HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine. This ensures high yields and minimizes side reactions.

  • Inert Atmosphere: Anhydrous conditions and an inert atmosphere are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and to ensure the efficiency of the coupling reaction.

Enantioselective Considerations and Future Perspectives

The protocols described above start with a racemic mixture of this compound. To obtain a single enantiomer of the final pharmaceutical, a resolution step is necessary. This can be achieved at various stages of the synthesis:

  • Enzymatic Resolution: Lipases or other enzymes can be used to selectively acylate or hydrolyze one enantiomer of the amino acid or a derivative, allowing for the separation of the two enantiomers.

  • Chiral Chromatography: The racemic amino acid or a later intermediate can be separated into its constituent enantiomers using a chiral stationary phase in HPLC.

  • Diastereomeric Salt Formation: The racemic amino acid can be reacted with a chiral acid or base to form diastereomeric salts, which can then be separated by crystallization.

The development of asymmetric synthetic routes to this compound itself, or a catalytic asymmetric hydrolysis of the nitrile, would be a significant advancement, obviating the need for a separate resolution step and improving the overall efficiency of the synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of chiral pharmaceuticals. Its ability to introduce a conformationally constrained α,α-disubstituted amino acid moiety makes it particularly useful in the design of enzyme inhibitors and other targeted therapeutics. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to harness the synthetic potential of this important intermediate. As the demand for structurally novel and stereochemically pure drug candidates continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. ()
  • WO2021084556A1 - Process for the preparation of tofacitinib and intermedi
  • CN108822112B - Prepar
  • CN114835714A - Prepar
  • US20190002407A1 - Process for the preparation of chiral 3-amino-piperidins, useful intermediates for the prepar
  • CN103819474A - Prepar
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Publishing. ([Link])

  • (PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. ([Link])

  • (R)-Tetrahydrofuran-3-carboxylic acid - MySkinRecipes. ([Link])

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. ([Link])

  • CN102391214A - Synthetic method of (S)
  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PubMed Central. ([Link])

  • Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed. ([Link])

  • CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof - Google P
  • Chiral Drugs: An Overview - PMC - PubMed Central. ([Link])

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3-Aminooxolane-3-carbonitrile hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminooxolane-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical applicability in your laboratory.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a one-pot, three-component Strecker reaction.[1] This classic and versatile reaction involves the condensation of a ketone (3-oxolanone), an amine source (ammonia or an ammonium salt), and a cyanide source to form the corresponding α-aminonitrile. The subsequent conversion to the hydrochloride salt enhances the stability and handling of the final product. While the Strecker synthesis is a well-established method, its application to specific substrates like 3-oxolanone can present unique challenges.[2] This guide will address these potential issues and provide strategies for optimizing your reaction conditions.

Reaction Overview: The Strecker Synthesis of 3-Aminooxolane-3-carbonitrile

The core of the synthesis is the formation of the α-aminonitrile from 3-oxolanone. The generally accepted mechanism proceeds in two main stages:

  • Imine Formation: 3-oxolanone reacts with ammonia (often generated in situ from an ammonium salt) to form an imine intermediate. This step is typically acid-catalyzed, and the removal of water can drive the equilibrium towards the imine.[3]

  • Cyanide Addition: A nucleophilic cyanide ion then attacks the iminium ion, leading to the formation of 3-Aminooxolane-3-carbonitrile.[4]

The final step involves the formation of the hydrochloride salt by treating the aminonitrile with hydrochloric acid.

Below is a diagram illustrating the core reaction pathway and a key potential side reaction.

Strecker_Synthesis 3-Oxolanone 3-Oxolanone Imine Intermediate Imine Intermediate 3-Oxolanone->Imine Intermediate + NH3 - H2O Cyanohydrin Side-product Cyanohydrin Side-product 3-Oxolanone->Cyanohydrin Side-product + CN- (Side Reaction) Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Imine Intermediate Cyanide Source (e.g., KCN) Cyanide Source (e.g., KCN) 3-Aminooxolane-3-carbonitrile 3-Aminooxolane-3-carbonitrile Cyanide Source (e.g., KCN)->3-Aminooxolane-3-carbonitrile Cyanide Source (e.g., KCN)->Cyanohydrin Side-product Imine Intermediate->3-Aminooxolane-3-carbonitrile + CN- Product_HCl_Salt 3-Aminooxolane-3-carbonitrile Hydrochloride 3-Aminooxolane-3-carbonitrile->Product_HCl_Salt + HCl HCl HCl HCl->Product_HCl_Salt

Caption: Strecker synthesis pathway for 3-Aminooxolane-3-carbonitrile and a competing side reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Strecker synthesis of cyclic ketones like 3-oxolanone can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The equilibrium between the ketone, ammonia, and the imine can be unfavorable.

    • Recommendation:

      • Increase Ammonia Concentration: Use a higher concentration of the ammonium salt (e.g., ammonium chloride) to push the equilibrium towards the imine.[3]

      • Water Removal: The formation of the imine releases water. While the reaction is often run in aqueous or alcoholic media, ensuring anhydrous conditions for certain protocols can be beneficial. The use of a dehydrating agent like anhydrous magnesium sulfate can be explored, though this is less common in traditional Strecker conditions.[5]

  • Suboptimal pH: The pH of the reaction medium is critical. It needs to be low enough to facilitate imine formation but not so low that it protonates the cyanide nucleophile, rendering it inactive.

    • Recommendation:

      • Buffered System: Employ a buffered system to maintain an optimal pH, typically in the range of 8-10. An ammonium chloride/ammonia buffer is often inherently created.

  • Cyanohydrin Formation: A significant side reaction is the direct addition of the cyanide to the ketone, forming a cyanohydrin.[3] This is especially prevalent if the imine formation is slow.

    • Recommendation:

      • Sequential Addition: Instead of a one-pot approach, consider a two-step procedure. First, allow the 3-oxolanone and ammonia source to react to form the imine, and then add the cyanide source.

  • Steric Hindrance: Ketones, in general, are less reactive than aldehydes in the Strecker reaction due to steric hindrance.[2]

    • Recommendation:

      • Increase Reaction Time and/or Temperature: Ketone-based Strecker reactions often require longer reaction times (24-48 hours) and may benefit from moderate heating (e.g., 40-50 °C). However, be cautious as excessive heat can promote side reactions and decomposition.

  • Choice of Cyanide Source: The reactivity of the cyanide source can influence the outcome.

    • Recommendation:

      • TMSCN: Trimethylsilyl cyanide (TMSCN) is often more reactive and soluble in organic solvents than alkali metal cyanides and can lead to higher yields, sometimes in the presence of a Lewis acid catalyst.[6] However, it is more expensive and requires anhydrous conditions.

      • Alkali Metal Cyanides: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used and are cost-effective. Their effectiveness is highly dependent on the solvent system and pH.[4]

Question 2: I am observing a significant amount of an impurity in my crude product. How can I identify and minimize it?

Answer:

The most likely impurity is the cyanohydrin of 3-oxolanone. You can often distinguish it from your desired aminonitrile by TLC, HPLC, or NMR analysis.

  • Minimizing Cyanohydrin Formation:

    • Favor Imine Formation: As mentioned previously, optimizing conditions to favor imine formation (adjusting pH, ammonia concentration) will inherently reduce the amount of ketone available to react with the cyanide.

    • Reaction Temperature: Lowering the reaction temperature during the initial phase of the reaction may favor the formation of the thermodynamic product (aminonitrile) over the kinetic product (cyanohydrin).

Another potential, though less common, side reaction with a cyclic ether could be ring-opening, especially under harsh acidic or basic conditions. If you suspect this, careful analysis of your crude product by mass spectrometry and NMR will be necessary to identify the structure of the byproduct. Using milder reaction conditions and maintaining pH control can mitigate this.

Question 3: I'm having difficulty isolating the final hydrochloride salt. It's oily or doesn't crystallize well. What should I do?

Answer:

The physical properties of aminonitrile salts can be challenging. Here are some purification and isolation strategies:

  • Ensure Complete Reaction and Removal of Volatiles: Before attempting salt formation, ensure the reaction has gone to completion and that all volatile reagents (like excess ammonia or solvent) have been removed under reduced pressure.

  • Solvent for Salt Formation: The choice of solvent for adding HCl is crucial.

    • Recommendation:

      • Anhydrous Conditions: Use an anhydrous solution of HCl in a non-polar or moderately polar aprotic solvent like diethyl ether, dioxane, or isopropanol.[7] This will help to precipitate the hydrochloride salt. Avoid aqueous HCl if you want to induce crystallization, as the salt may be soluble in water.

  • Purification of the Free Base First:

    • Recommendation:

      • After the reaction, perform an aqueous workup to remove inorganic salts. Extract the aminonitrile free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate it, and then dissolve the crude free base in a suitable solvent for salt formation as described above. This removes many impurities that can inhibit crystallization.

  • Trituration/Recrystallization:

    • Recommendation:

      • If the hydrochloride salt precipitates as an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification.

      • For recrystallization, a solvent system such as isopropanol/diethyl ether or ethanol/ethyl acetate can be effective. Dissolve the crude salt in a minimal amount of the more polar solvent (e.g., isopropanol) and then slowly add the less polar solvent (e.g., diethyl ether) until turbidity is observed. Allow it to stand, preferably at a low temperature, to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt? Is it necessary?

A1: The formation of the hydrochloride salt serves several important purposes:

  • Stability: α-aminonitriles can be unstable as free bases and may be prone to hydrolysis or other decomposition pathways. The salt form is generally more stable and has a longer shelf life.

  • Handling: The hydrochloride salt is typically a crystalline solid, which is easier to handle, weigh, and store compared to the often oily or low-melting free base.

  • Purification: The process of forming the salt and recrystallizing it is an effective method for purifying the final product.[8]

For most applications, especially in drug development, working with the stable and well-defined hydrochloride salt is highly recommended.

Q2: What are the key safety precautions I should take during this synthesis?

A2: This synthesis involves highly toxic materials, and strict safety protocols must be followed:

  • Cyanide Handling: All cyanide-containing reagents (KCN, NaCN, TMSCN, and HCN which can be generated in situ) are extremely toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit (e.g., amyl nitrite) readily available and ensure you and your colleagues are trained in its use.

  • Quenching Cyanide: All glassware and waste containing cyanide must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

  • Acidification: NEVER add acid directly to a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas.[9]

Q3: Can I use a different amine source instead of ammonia?

A3: Yes, the Strecker reaction is versatile and can be performed with primary and secondary amines to produce N-substituted α-aminonitriles.[1] If you use a primary amine (e.g., methylamine), you will synthesize the corresponding N-substituted 3-aminooxolane-3-carbonitrile.

Q4: What analytical techniques are best for monitoring the reaction progress?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (3-oxolanone). You will need to find a suitable solvent system that provides good separation of the ketone, the aminonitrile product, and any major side products like the cyanohydrin.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more detailed information about the conversion of the starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of aliquots from the reaction mixture can definitively identify the structures of the starting material, intermediate, and final product, allowing for accurate monitoring of the reaction progress.

Experimental Protocol: A General Procedure

This is a generalized protocol that should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3-oxolanone (1.0 eq.) and a suitable solvent (e.g., methanol or a mixture of water and methanol).

  • Amine Source: Add ammonium chloride (1.5 - 2.0 eq.) and a base such as aqueous ammonia to adjust the pH to around 9. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.2 - 1.5 eq.) in a minimal amount of water. Cool the reaction flask containing the imine in an ice bath and slowly add the sodium cyanide solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove unreacted ketone and non-polar impurities. The aqueous layer contains the aminonitrile. Caution: The aqueous layer is basic and contains cyanide.

  • Purification of Free Base (Optional but Recommended): Extract the aminonitrile free base from the aqueous layer using an appropriate organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude aminonitrile in a minimal amount of a suitable solvent (e.g., isopropanol). Slowly add a solution of anhydrous HCl in the same or a miscible solvent (e.g., HCl in isopropanol or diethyl ether) until the solution is acidic.

  • Isolation: The hydrochloride salt should precipitate. If it oils out, try scratching the flask or adding a seed crystal. Cool the mixture to maximize precipitation. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

  • Recrystallization: If necessary, recrystallize the salt from a suitable solvent system to obtain the pure this compound.

Optimized Reaction Conditions Summary

ParameterRecommended ConditionRationale & Considerations
Ketone 3-Oxolanone1.0 equivalent
Amine Source NH₄Cl / NH₃1.5 - 2.0 eq. of NH₄Cl; aqueous NH₃ to adjust pH.
Cyanide Source NaCN or KCN1.2 - 1.5 eq. Cost-effective and common.
TMSCN1.2 - 1.5 eq. Can improve yield but requires anhydrous conditions and may need a catalyst.[6]
Solvent Methanol, Ethanol, Water/Methanol mixtureGood solubility for reagents.
Temperature Room Temperature to 50°CHigher temperatures may be needed for ketones but can increase side reactions.[2]
Reaction Time 24 - 72 hoursKetones are less reactive than aldehydes.[2]
pH 8 - 10Crucial for balancing imine formation and cyanide nucleophilicity.

References

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230-1234.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). New process for obtaining alpha-amino nitriles and their applications to organic synthesis.
  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(21), 7249.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ChemEurope. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • StudySmarter. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace.
  • Fesant, A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1475–1487.

Sources

identifying common side products in 3-Aminooxolane-3-carbonitrile hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminooxolane-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the integrity and success of your synthetic routes.

Introduction to this compound Synthesis

This compound is typically synthesized via a Strecker reaction, a robust method for creating α-amino acids and their nitrile precursors.[1][2] The synthesis involves the reaction of tetrahydrofuran-3-one with a cyanide source (e.g., sodium or potassium cyanide) and an ammonia source (e.g., ammonium chloride).[1][3] While seemingly straightforward, the unique structure of the cyclic ketone starting material can give rise to specific side products, complicating purification and reducing yields. This guide will help you identify and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the Strecker synthesis.[2][3] This one-pot, three-component reaction involves the condensation of tetrahydrofuran-3-one, ammonia (often from ammonium chloride), and a cyanide salt to form the α-aminonitrile.[1][3] The reaction is typically performed in an aqueous or alcoholic solvent. The resulting aminonitrile is then isolated as its hydrochloride salt to improve stability and handling.

Q2: Why is the hydrochloride salt of the aminonitrile the common commercial form?

A2: The free amine of 3-aminooxolane-3-carbonitrile is a relatively unstable compound. The formation of the hydrochloride salt protonates the amino group, increasing its stability and preventing potential side reactions such as self-condensation or degradation. This also enhances its shelf-life and makes it easier to handle as a solid.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors. Incomplete conversion of the starting ketone is a common issue. Additionally, the formation of side products, which we will discuss in detail below, can consume starting materials and complicate the isolation of the desired product. Reaction conditions such as temperature, pH, and reaction time are critical and may require optimization.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section delves into the specific side products that can arise during the synthesis of this compound and provides actionable troubleshooting steps.

Problem 1: Formation of the Corresponding α-Hydroxy Nitrile

Symptoms:

  • A significant peak in your analytical data (e.g., LC-MS or NMR) corresponding to the mass of 3-hydroxyoxolane-3-carbonitrile.

  • Lower than expected yield of the desired aminonitrile.

Causality: The formation of the α-hydroxy nitrile (a cyanohydrin) occurs when the cyanide ion directly attacks the carbonyl group of tetrahydrofuran-3-one before the imine is formed.[1] This side reaction is competitive with the main Strecker pathway.

Mitigation Strategies:

  • Control of pH: The formation of the imine is favored under slightly acidic conditions (pH around 8-10).[1] Operating at a pH that is too low will protonate the ammonia, reducing its nucleophilicity, while a very high pH can favor the cyanohydrin pathway. Careful control of the pH using a buffered system can be beneficial.

  • Order of Reagent Addition: Adding the cyanide source after the ketone and ammonia source have had time to react and form the imine can minimize the formation of the cyanohydrin.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction pathway.

ParameterRecommended RangeRationale
pH 8-10Optimizes imine formation over cyanohydrin formation.
Temperature 0-25 °CCan help control the rate of competing side reactions.
Reagent Addition Add cyanide source lastAllows for pre-formation of the imine intermediate.
Problem 2: Ring-Opening of the Oxolane Moiety

Symptoms:

  • Presence of impurities with a higher molecular weight than the desired product, potentially corresponding to dimers or polymers.

  • Complex NMR spectra with signals that do not correspond to the expected product.

Causality: The tetrahydrofuran ring is susceptible to opening under strongly acidic conditions, which can be encountered during the reaction or, more commonly, during the workup and isolation of the hydrochloride salt.[1] The ether oxygen can be protonated, initiating a ring-opening cascade that can lead to various linear and polymeric byproducts.

Mitigation Strategies:

  • Careful pH Adjustment During Workup: When forming the hydrochloride salt, add the acid (e.g., HCl in isopropanol) slowly and at a low temperature to avoid localized areas of high acidity.

  • Avoidance of Strong Acids: If possible, use milder conditions for purification and isolation.

  • Minimize Reaction and Workup Times: Prolonged exposure to acidic conditions can increase the extent of ring-opening.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred solution of tetrahydrofuran-3-one (1.0 eq) in a suitable solvent (e.g., methanol or water) at 0 °C, add ammonium chloride (1.2 eq).

  • Slowly add a solution of sodium cyanide (1.1 eq) in water, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, extract the product into an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and cool to 0 °C.

  • Slowly add a solution of HCl in isopropanol until the pH is acidic.

  • Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Visualizing the Reaction Pathway and Side Reactions

Strecker_Reaction Ketone Tetrahydrofuran-3-one Imine Iminium Intermediate Ketone->Imine + NH3 Cyanohydrin α-Hydroxy Nitrile (Side Product) Ketone->Cyanohydrin + CN- Ammonia NH3 Ammonia->Imine Cyanide CN- Aminonitrile 3-Aminooxolane-3-carbonitrile Cyanide->Aminonitrile Cyanide->Cyanohydrin Imine->Aminonitrile + CN- HCl_Salt Hydrochloride Salt Aminonitrile->HCl_Salt + HCl RingOpened Ring-Opened Products (Side Product) Aminonitrile->RingOpened + H+ (excess) Acid H+ Acid->RingOpened

Caption: Reaction pathway for the synthesis of this compound and common side products.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Master Organic Chemistry. Strecker Synthesis of Amino Acids. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

Sources

purification challenges and solutions for 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Reinigungsherausforderungen und -lösungen für 3-Aminooxolan-3-carbonitrilhydrochlorid zugeschnitten ist.

Verfasst von: Ihrem Senior Application Scientist Team

Einleitung

3-Aminooxolan-3-carbonitrilhydrochlorid ist ein wertvoller Baustein in der medizinischen Chemie und der Wirkstoffforschung. Seine einzigartige Struktur, die ein quartäres, mit Nitril und Amin substituiertes Kohlenstoffzentrum in einem Tetrahydrofuran-Ring enthält, macht es zu einem attraktiven Ausgangsmaterial für die Synthese komplexer Moleküle. Die Aufreinigung dieses Moleküls stellt jedoch Forscher häufig vor erhebliche Herausforderungen, die von seiner hohen Polarität und Reaktivität bis hin zur schwierigen Entfernung von Synthese-Nebenprodukten reichen.

Dieses Handbuch dient als technisches Support-Center und bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung gezielte Fehlerbehebungsanleitungen und häufig gestellte Fragen (FAQs). Unser Ziel ist es, Ihnen nicht nur Protokolle, sondern auch die zugrunde liegende wissenschaftliche Begründung zu liefern, damit Sie fundierte Entscheidungen zur Überwindung von Aufreinigungshürden treffen können.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Verunreinigungen in rohem 3-Aminooxolan-3-carbonitrilhydrochlorid?

A1: Die Verunreinigungen hängen stark von der Synthesemethode ab, die typischerweise eine Variante der Strecker-Synthese ist.[1][2] Häufige Verunreinigungen umfassen:

  • Ausgangsmaterialien: Nicht umgesetztes Tetrahydrofuran-3-on, Cyanidquellen (z. B. KCN, TMSCN) und Ammoniak oder dessen Äquivalent.

  • Hydrolyse-Nebenprodukte: Die Nitrilgruppe kann teilweise zu einem Amid (3-Aminooxolan-3-carboxamid) oder vollständig zu einer Carbonsäure hydrolysieren, insbesondere unter stark sauren oder basischen Bedingungen.[3]

  • Nebenreaktionsprodukte: Selbstkondensationsprodukte des Keton-Ausgangsmaterials oder andere unerwünschte Nebenreaktionen, die durch die Reaktionsbedingungen gefördert werden.

  • Anorganische Salze: Salze, die während der Reaktion oder des Aufarbeitungsprozesses entstehen (z. B. KCl, Na2SO4).

F2: Meine Verbindung ist ein Öl oder ein klebriger Feststoff und kristallisiert nicht. Was soll ich tun?

A2: Dies ist ein häufiges Problem bei Aminonitrilen, die dazu neigen, als Öle oder Harze auszufallen.[4] Die Hydrochlorid-Salzform verbessert die Kristallinität erheblich. Wenn das Salz selbst ölig ist, deutet dies oft auf Verunreinigungen hin.

  • Lösungsmittel-Screening: Führen Sie ein gründliches Screening der Umkristallisationslösungsmittel durch.[5] Beginnen Sie mit polaren protischen Lösungsmitteln wie Isopropanol (IPA) oder Ethanol, in denen die Verbindung bei erhöhter Temperatur löslich und bei Raumtemperatur oder darunter weniger löslich ist.

  • Antisolvent-Kristallisation: Lösen Sie Ihr öliges Produkt in einer minimalen Menge eines Lösungsmittels, in dem es gut löslich ist (z. B. Methanol, Wasser), und fügen Sie dann langsam ein Antisolvent hinzu, in dem es unlöslich ist (z. B. Aceton, Ethylacetat, Diethylether), bis eine Trübung auftritt. Erwärmen Sie die Mischung, bis sie sich klärt, und lassen Sie sie dann langsam abkühlen.[5]

  • Waschen des Salzes: Wenn Sie vermuten, dass nicht-polare Verunreinigungen vorhanden sind, suspendieren Sie das ölige Salz in einem Lösungsmittel, in dem die Verunreinigungen löslich, das Salz jedoch unlöslich ist (z. B. Dichlormethan, Ethylacetat, Diethylether). Rühren Sie die Aufschlämmung, filtrieren Sie den Feststoff und trocknen Sie ihn. Dieser Prozess kann oft Verunreinigungen entfernen, die die Kristallisation hemmen.[4]

F3: Wie sollte ich 3-Aminooxolan-3-carbonitrilhydrochlorid lagern, um eine Zersetzung zu verhindern?

A3: Als Hydrochloridsalz ist die Aminogruppe vor Oxidation geschützt. Die Hauptprobleme sind Feuchtigkeit und langfristige Stabilität.

  • Feuchtigkeit: Die Verbindung ist hygroskopisch. Lagern Sie sie in einem dicht verschlossenen Behälter in einem Exsikkator mit einem Trockenmittel (z. B. Silicagel, Drierite). Feuchtigkeit kann die Hydrolyse der Nitrilgruppe fördern.

  • Temperatur: Lagern Sie sie an einem kühlen (2–8 °C), dunklen Ort. Obwohl sie bei Raumtemperatur relativ stabil ist, verlangsamt eine gekühlte Lagerung potenzielle Zersetzungswege.

  • Inerte Atmosphäre: Für die Langzeitlagerung kann das Zurückfüllen des Behälters mit einem inerten Gas wie Argon oder Stickstoff zusätzlichen Schutz vor Luftfeuchtigkeit und oxidativen Prozessen bieten.

F4: Wie kann ich die Reinheit meines Endprodukts am besten bestimmen?

A4: Eine Kombination von Methoden liefert das umfassendste Reinheitsprofil.[6]

  • NMR-Spektroskopie (¹H und ¹³C): Dies ist unerlässlich, um die strukturelle Integrität zu bestätigen und organische Verunreinigungen zu identifizieren. Quantitative NMR (qNMR) unter Verwendung eines internen Standards mit bekannter Reinheit kann eine hochpräzise Reinheitsbestimmung liefern.[6]

  • HPLC-UV/MS: Die Hochleistungsflüssigkeitschromatographie (HPLC) ist entscheidend für die Quantifizierung der Reinheit und die Trennung eng verwandter Verunreinigungen.[6] Da der Oxolan-Ring keinen starken UV-Chromophor aufweist, kann eine Derivatisierung erforderlich sein, um die Nachweisempfindlichkeit zu erhöhen.[7][8] Die Kopplung mit einem Massenspektrometer (MS) hilft bei der Identifizierung von Verunreinigungsmassen.

  • Karl-Fischer-Titration: Zur genauen Quantifizierung des Wassergehalts, was für die Bestimmung der Reinheit der wasserfreien Verbindung entscheidend ist.[6]

Abschnitt 2: Anleitung zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Aufreinigungsprozesses auftreten können, und bietet schrittweise Lösungen.

Problem 1: Geringe Reinheit nach der Erstisolierung
  • Symptom: Das ¹H-NMR-Spektrum zeigt mehrere unerwartete Signale. Die HPLC-Analyse zeigt eine Hauptkomponente von <90 % mit mehreren Verunreinigungspeaks.

  • Wahrscheinliche Ursachen: Unvollständige Reaktion, erhebliche Nebenreaktionsbildung oder Zersetzung während der Aufarbeitung.

  • Lösungs-Workflow:

G start Rohes HCl-Salz (<90% Reinheit) check_sol In Wasser/1M HCl löslich? start->check_sol yes_sol Ja check_sol->yes_sol Löslich no_sol Nein check_sol->no_sol Unlöslich acid_base Säure-Base-Extraktion durchführen: 1. In 1M HCl lösen 2. Mit DCM/EtOAc waschen (entfernt neutrale Verunreinigungen) 3. Wässrige Phase mit 2M NaOH auf pH 9-10 einstellen 4. Freie Base mit DCM/EtOAc extrahieren 5. HCl in Ether/IPA zugeben, um das Salz auszufällen yes_sol->acid_base slurry_wash Aufschlämmungswäsche durchführen: 1. In aprotischem Lösungsmittel (EtOAc, DCM, Ether) suspendieren 2. 1-2 Stunden rühren 3. Feststoff abfiltrieren und trocknen no_sol->slurry_wash re_eval Reinheit mittels HPLC/NMR neu bewerten acid_base->re_eval purity_check Reinheit >95%? re_eval->purity_check slurry_wash->re_eval success Produkt ist rein purity_check->success Ja failure Aufreinigung durch Chromatographie oder Umkristallisation erforderlich purity_check->failure Nein

Abbildung 1: Workflow zur anfänglichen Fehlerbehebung bei geringer Reinheit.

Die Umkristallisation ist die effektivste Methode zur Reinigung von kristallinen Feststoffen.[5] Der Schlüssel liegt in der Auswahl eines Lösungsmittelsystems, in dem die Verbindung bei hohen Temperaturen gut löslich und bei niedrigen Temperaturen schlecht löslich ist.

Tabelle 1: Empfohlene Lösungsmittelsysteme für die Umkristallisation

Lösungsmittel/SystemTypKommentar
Isopropanol (IPA)Einzelnes LösungsmittelGuter Ausgangspunkt. Löst viele organische Salze bei Erwärmung.
Ethanol/WasserBinäres SystemLöst das Salz in minimalem heißem Wasser/EtOH und fügt dann das andere als Antisolvent hinzu.
Methanol/EthylacetatBinäres SystemLösen Sie das Produkt in heißem Methanol und titrieren Sie es langsam mit Ethylacetat.
AcetonitrilEinzelnes LösungsmittelKann für mäßig polare Salze wirksam sein.

Schritt-für-Schritt-Verfahren:

  • Geben Sie das rohe 3-Aminooxolan-3-carbonitrilhydrochlorid in einen Erlenmeyerkolben.

  • Fügen Sie portionsweise das ausgewählte heiße Lösungsmittel hinzu, bis sich der Feststoff gerade vollständig gelöst hat. Verwenden Sie ein minimales Volumen.

  • Wenn ein binäres System verwendet wird, fügen Sie das Antisolvent langsam hinzu, bis eine anhaltende Trübung beobachtet wird, und erwärmen Sie es dann erneut, bis es sich klärt.

  • Decken Sie den Kolben ab und lassen Sie ihn langsam auf Raumtemperatur abkühlen. Eine langsame Abkühlung fördert die Bildung größerer, reinerer Kristalle.

  • Kühlen Sie den Kolben weiter in einem Eisbad für mindestens 1 Stunde, um die Ausbeute zu maximieren.

  • Sammeln Sie die Kristalle durch Vakuumfiltration und waschen Sie den Filterkuchen mit einer kleinen Menge kaltem Umkristallisationslösungsmittel.

  • Trocknen Sie die Kristalle gründlich im Vakuum, um das restliche Lösungsmittel zu entfernen.

Problem 2: Tailing (Streifenbildung) des Produkts bei der Kieselgel-Chromatographie
  • Symptom: Bei der Analyse oder Aufreinigung mittels Kieselgel-Säulenchromatographie erscheint der Produktpeak als breiter Streifen anstatt als scharfer Peak.

  • Wahrscheinliche Ursache: Die basische Aminogruppe in Ihrer Verbindung interagiert stark mit den sauren Silanolgruppen (Si-OH) auf der Oberfläche des Kieselgels. Dies führt zu einer ungleichmäßigen Elution und Tailing.[4]

  • Lösungen:

Die Zugabe einer kleinen Menge einer basischen Additivs zum Eluenten kann die sauren Stellen auf dem Kieselgel neutralisieren und die Peakform drastisch verbessern.

  • Bereiten Sie Ihr Eluentensystem vor (z. B. Dichlormethan/Methanol).

  • Fügen Sie dem Eluenten eine kleine Menge einer Base hinzu. Übliche Optionen sind:

    • Triethylamin (TEA): Fügen Sie 0,5–1 % (v/v) TEA zum Eluentengemisch hinzu.

    • Ammoniumhydroxid: Verwenden Sie ein Eluentensystem, das eine kleine Menge konzentriertes Ammoniumhydroxid enthält (z. B. 90:9:1 DCM/MeOH/NH₄OH).[4]

  • Äquilibrieren Sie Ihre Kieselgelsäule mit dem modifizierten Eluenten, bevor Sie Ihre Probe laden.

  • Führen Sie die Chromatographie wie gewohnt durch.

Wenn das Tailing weiterhin besteht, sollten Sie eine andere stationäre Phase in Betracht ziehen.

  • Aluminiumoxid (basisch oder neutral): Aluminiumoxid ist eine ausgezeichnete Alternative für basische Verbindungen, da es keine sauren Stellen aufweist.

  • Umkehrphasen-Kieselgel (C18): Bei der Umkehrphasen-Chromatographie wird ein polares Eluentensystem (z. B. Wasser/Acetonitril oder Wasser/Methanol) verwendet. Da die Verbindung als Hydrochloridsalz sehr polar ist, kann sie schnell eluieren. Die Zugabe eines Ionenpaar-Reagenz (z. B. TFA, Ameisensäure) kann die Retention und Peakform verbessern.

Problem 3: Schwierigkeiten bei der Trennung von Diastereomeren
  • Symptom: Das ¹H-NMR-Spektrum zeigt verdoppelte Peaks für bestimmte Protonen. Die HPLC-Analyse zeigt zwei eng beieinander liegende oder überlappende Peaks, die mit Standardmethoden nicht getrennt werden können.

  • Wahrscheinliche Ursache: Wenn die Synthese von einem chiralen, aber nicht enantiomerenreinen Ausgangsmaterial ausging oder wenn während der Reaktion ein zweites Stereozentrum gebildet wurde, haben Sie eine Mischung von Diastereomeren. Diastereomere haben unterschiedliche physikalische Eigenschaften und können, obwohl oft sehr ähnlich, getrennt werden.[9][10]

  • Lösungs-Workflow:

G start Diastereomerengemisch bestätigt durch NMR/HPLC method_select Trennstrategie auswählen start->method_select frac_cryst Option 1: Fraktionierte Kristallisation method_select->frac_cryst prep_hplc Option 2: Präparative HPLC method_select->prep_hplc cidt Option 3 (Fortgeschritten): Kristallisationsinduzierte Diastereomerenumwandlung method_select->cidt cryst_details Versuchen Sie die Umkristallisation mit verschiedenen Lösungsmitteln (siehe Tabelle 1). Ein Diastereomer kann bevorzugt kristallisieren aufgrund von Löslichkeitsunterschieden. frac_cryst->cryst_details hplc_details Entwickeln Sie eine analytische Methode (Normal- oder Umkehrphase), die eine Basislinientrennung zeigt. Skalieren Sie auf eine präparative Säule hoch. prep_hplc->hplc_details cidt_details Erfordert Bedingungen, die eine Epimerisierung am Stereozentrum ermöglichen, während das gewünschte Diastereomer selektiv ausfällt. Sehr substratspezifisch. cidt->cidt_details outcome Isolierte Diastereomere cryst_details->outcome hplc_details->outcome cidt_details->outcome

Abbildung 2: Entscheidungsbaum für die Trennung von Diastereomeren.

Die präparative HPLC ist oft die zuverlässigste Methode zur Trennung von Diastereomeren mit sehr ähnlichen Polaritäten.[9]

  • Methodenentwicklung (analytischer Maßstab):

    • Screenen Sie sowohl Normalphasen- (NP) als auch Umkehrphasen- (RP) Säulen.

    • NP-HPLC: Verwenden Sie Eluenten wie Hexan/Ethanol oder Hexan/Isopropanol. Die Trennung basiert auf Unterschieden in den polaren Wechselwirkungen.

    • RP-HPLC: Verwenden Sie Eluenten wie Wasser/Acetonitril oder Wasser/Methanol, oft mit Additiven wie 0,1 % Ameisensäure oder 0,1 % TFA, um die Peakform zu verbessern.

    • Optimieren Sie den Gradienten oder die isokratische Zusammensetzung, um eine Basislinientrennung (Auflösung > 1,5) der beiden Diastereomerenpeaks zu erreichen.

  • Hochskalierung auf präparative HPLC:

    • Verwenden Sie eine präparative Säule mit derselben stationären Phase wie die optimierte analytische Methode.

    • Passen Sie die Flussrate und die Injektionsmenge entsprechend dem Durchmesser der präparativen Säule an.

    • Lösen Sie eine konzentrierte Menge Ihres Diastereomerengemisches in dem mobilen Phasen-Lösungsmittel.

    • Injizieren Sie die Probe und sammeln Sie die Fraktionen, die den einzelnen Diastereomerenpeaks entsprechen.

  • Nachbehandlung:

    • Kombinieren Sie die reinen Fraktionen für jedes Diastereomer.

    • Entfernen Sie das Lösungsmittel unter reduziertem Druck.

    • Analysieren Sie die isolierten Diastereomere erneut mittels analytischer HPLC und NMR, um Reinheit und Identität zu bestätigen.

Abschnitt 3: Referenzen

  • Reddit - r/Chempros. (2022). Purification of aminonitrile. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Institutes of Health (NIH). (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • National Institutes of Health (NIH). (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

  • MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. (2000). Comparative study on separation of diastereomers by HPLC. [Link]

  • GlpBio. 3-aminooxetane-3-carbonitrile hydrochloride. [Link]

  • ResearchGate. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. [Link]

  • Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

  • Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

  • ResearchGate. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

Sources

Technical Support Center: Strategies to Improve the Yield of 3-Aminooxolane-3-carbonitrile Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Aminooxolane-3-carbonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and optimized protocols to enhance reaction yield and product purity. As a key intermediate in pharmaceutical development, mastering its synthesis is crucial for efficient and scalable production.

Introduction: The Strecker Synthesis Pathway

The most common and robust method for synthesizing 3-Aminooxolane-3-carbonitrile is the Strecker synthesis.[1] This powerful three-component reaction involves the condensation of a ketone (tetrahydrofuran-3-one), an ammonia source, and a cyanide source to form an α-aminonitrile.[2][3] The resulting aminonitrile is then typically converted to its hydrochloride salt for improved stability and handling. While elegant, the reaction is sensitive to several parameters that can impact yield and purity. This guide provides the expert insights needed to navigate these challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Q1: Why is my yield of this compound consistently low?

Low yields are the most common challenge and can stem from multiple factors throughout the experimental process. A systematic review of your procedure is essential.

Potential Cause & Recommended Action:

  • Poor Quality or Wet Reagents: The Strecker reaction is highly sensitive to moisture. Water can hydrolyze the intermediate iminium ion back to the ketone or react with the cyanide source, reducing their effective concentrations.[4]

    • Solution: Ensure all solvents (e.g., ethanol, methanol) are anhydrous. Use high-purity tetrahydrofuran-3-one. If using salts like ammonium chloride or potassium cyanide, ensure they are dry before use. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[4][5]

  • Suboptimal Reaction Temperature: Temperature control is critical. An initial exothermic reaction can lead to side product formation if not managed, while insufficient heat can result in an incomplete reaction.[6]

    • Solution: Begin the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm.[4] After the initial addition, allow the reaction to slowly warm to room temperature or gently heat as determined by reaction monitoring to drive it to completion.

  • Inefficient Imine Formation: The first step, the formation of the imine from tetrahydrofuran-3-one and ammonia, is a reversible equilibrium. If the equilibrium does not favor the imine, the subsequent cyanide addition will be slow and inefficient.

    • Solution: Use a moderate excess of the ammonia source (e.g., ammonium chloride) to push the equilibrium towards the imine. The addition of a dehydrating agent, such as magnesium sulfate (MgSO₄), can also be beneficial as it sequesters the water produced during imine formation.[3]

  • Product Loss During Work-up: The aminonitrile product may have some solubility in the aqueous phase, leading to significant losses during extraction. The final precipitation of the hydrochloride salt may also be incomplete.

    • Solution: Perform multiple extractions (3-4 times) with your organic solvent to maximize recovery from the aqueous layer. When precipitating the hydrochloride salt, ensure the solution is sufficiently saturated with HCl and cooled adequately to minimize the solubility of the product.[4][5]

Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?

The presence of impurities complicates purification and reduces the yield of the desired product. The most common side products are the cyanohydrin and hydrolysis derivatives.

Potential Cause & Recommended Action:

  • Formation of Tetrahydrofuran-3-cyanohydrin: The cyanide ion can directly attack the ketone starting material, tetrahydrofuran-3-one, to form a cyanohydrin. This competes with the desired attack on the iminium ion.

    • Solution: This side reaction is often favored at lower pH. Ensure that the reaction medium is sufficiently basic to favor the presence of free ammonia/amine for imine formation. The pH can be critical; if the medium is too acidic, the amine will be protonated and non-nucleophilic.[5]

  • Hydrolysis of the Nitrile Group: The nitrile functional group on the product can be hydrolyzed to an amide or a carboxylic acid, particularly during work-up if exposed to strong acidic or basic conditions for extended periods.[2][6]

    • Solution: Keep work-up procedures as brief as possible and use chilled solutions to minimize the rate of hydrolysis. Avoid excessively high concentrations of strong acids or bases during extraction and quenching steps.

  • Polymerization: A dark, viscous reaction mixture often indicates polymerization or decomposition of starting materials or products, which can be triggered by excessive heat or prolonged reaction times.[6][7]

    • Solution: Maintain strict temperature control and monitor the reaction's progress closely using TLC or HPLC. Work up the reaction as soon as the starting material is consumed to avoid degradation.[7]

Q3: The reaction seems to stall and does not go to completion. What are the potential causes?

A stalled reaction, where starting material remains even after an extended time, points to an issue with one of the core reaction components or conditions.

Potential Cause & Recommended Action:

  • Insufficient Base: If using an ammonium salt like NH₄Cl, a base may be needed to liberate the free ammonia (NH₃) required for imine formation.[5]

    • Solution: While NH₄Cl can provide its own ammonia in equilibrium, in some systems, the addition of a mild, non-nucleophilic base can be beneficial. However, be cautious as excess base can promote unwanted side reactions.

  • Poor Reagent Nucleophilicity/Electrophilicity: The nucleophilicity of the cyanide and the electrophilicity of the iminium ion are key.

    • Solution: Ensure your cyanide source (e.g., KCN, NaCN) is of good quality. The reaction is acid-promoted as protonation of the ketone's carbonyl oxygen makes it a better electrophile for the initial ammonia attack.[2][8] Ensure the pH is not excessively high, which would reduce the concentration of the protonated ketone and the subsequent iminium ion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis proceeds via the Strecker reaction mechanism, which occurs in two main stages:

  • Formation of the α-Aminonitrile:

    • First, the carbonyl group of tetrahydrofuran-3-one is typically protonated by a mild acid source (like NH₄⁺).[2]

    • Ammonia (in equilibrium with NH₄⁺) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2][9]

    • This intermediate eliminates a molecule of water to form a reactive iminium ion.

    • Finally, the cyanide ion (CN⁻) performs a nucleophilic attack on the iminium carbon, forming the stable α-aminonitrile product, 3-aminooxolane-3-carbonitrile.[9]

  • Formation of the Hydrochloride Salt:

    • The basic free amine of the aminonitrile is reacted with hydrochloric acid (HCl). This is typically done by bubbling anhydrous HCl gas through a solution of the aminonitrile in an organic solvent (like isopropanol or diethyl ether), causing the hydrochloride salt to precipitate out of the solution.[10]

Q2: What are the critical reaction parameters to control for a successful synthesis?

  • Temperature: Control the initial exotherm and maintain an optimal temperature to ensure a reasonable reaction rate without causing degradation.[4]

  • pH: The pH must be balanced. It needs to be acidic enough to facilitate imine formation but not so acidic that the ammonia is fully protonated and non-nucleophilic.[5]

  • Reagent Stoichiometry: Using a slight excess of the ammonia source can help drive the reaction forward.[5]

  • Anhydrous Conditions: The exclusion of water is paramount to prevent hydrolysis and other side reactions.[6]

Q3: Which cyanide and ammonia sources are recommended, and what are the safety considerations?

  • Ammonia Source: Ammonium chloride (NH₄Cl) is commonly used as it provides both the ammonia (NH₃) and the mild acid (NH₄⁺) needed for the reaction.[2] Aqueous ammonia can also be used.

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are typically used in place of the highly toxic hydrogen cyanide (HCN) gas.[9]

  • Safety Warning: Cyanide salts are extremely toxic. All manipulations must be performed in a well-ventilated chemical fume hood. Always have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure all lab personnel are trained in its use. Acidification of cyanide salts will produce highly toxic HCN gas.

Q4: How can I effectively monitor the progress of the reaction?

The reaction progress should be monitored to determine the optimal reaction time and avoid unnecessary heating that could lead to side products.[5][11]

  • Thin Layer Chromatography (TLC): This is the most common and rapid method. A suitable solvent system can distinguish the ketone starting material from the more polar aminonitrile product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative and detailed information about the consumption of reactants and the formation of products and impurities.[11]

Section 3: Optimized Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound based on the principles of the Strecker reaction.

Materials:

  • Tetrahydrofuran-3-one

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Aqueous Ammonia (28-30%)

  • Methanol (Anhydrous)

  • Diethyl Ether or Isopropanol (Anhydrous)

  • Hydrochloric Acid (concentrated, for generating HCl gas, or as a solution in an organic solvent)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (Anhydrous)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a temperature probe under a nitrogen atmosphere, dissolve ammonium chloride (1.2 equivalents) in aqueous ammonia and cool the solution to 0-5 °C in an ice bath.

  • Addition of Ketone: Add tetrahydrofuran-3-one (1.0 equivalent) dropwise to the cooled ammonia solution while maintaining the internal temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Addition of Cyanide: In a separate flask, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the tetrahydrofuran-3-one spot is no longer visible.

  • Work-up and Extraction: Once the reaction is complete, add ethyl acetate to the mixture. Separate the organic layer. Wash the aqueous layer three more times with ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-aminooxolane-3-carbonitrile as a free base.

  • Hydrochloride Salt Formation: Dissolve the crude aminonitrile in anhydrous diethyl ether or isopropanol. Cool the solution in an ice bath. Bubble anhydrous HCl gas through the solution (or add a saturated solution of HCl in isopropanol dropwise) until the solution is acidic and precipitation is complete.

  • Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Section 4: Visualizations & Data

Diagrams

Strecker_Mechanism Figure 1: Strecker Reaction Mechanism Ketone Tetrahydrofuran-3-one Iminium Iminium Ion Intermediate Ketone->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Iminium Product 3-Aminooxolane-3-carbonitrile Iminium->Product + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Product

Caption: Figure 1: Key steps of the Strecker synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Are reagents pure and anhydrous? Start->CheckReagents CheckTemp Is temperature controlled (0°C -> RT)? CheckReagents->CheckTemp Yes Sol_Dry Use anhydrous solvents. Dry reagents. CheckReagents->Sol_Dry No CheckWorkup Is product lost during work-up? CheckTemp->CheckWorkup Yes Sol_Temp Cool during addition. Monitor and control heat. CheckTemp->Sol_Temp No Sol_Workup Perform multiple extractions. Ensure complete precipitation. CheckWorkup->Sol_Workup Yes End Yield Improved CheckWorkup->End No Sol_Dry->CheckTemp Sol_Temp->CheckWorkup Sol_Workup->End

Caption: Figure 2: Troubleshooting workflow for low yields.

Data Presentation

Table 1: Impact of Reaction Parameters on Synthesis Outcome

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Impact on Yield/PurityRationale
Solvent Technical Grade MethanolAnhydrous MethanolYield & Purity Increase: Anhydrous conditions prevent hydrolysis of the iminium intermediate and cyanide source, maximizing reagent availability.[4]
Temperature Addition at 25°C, RefluxAddition at 0-5°C, slow warm to 25°CPurity Increase: Controlled temperature minimizes exothermic side reactions and potential polymerization/degradation.[6][7]
NH₄Cl eq. 1.0 equivalent1.5 equivalentsYield Increase: Excess ammonia source shifts the equilibrium towards the formation of the imine intermediate.[5]
Work-up Single Extraction3-4 ExtractionsYield Increase: Multiple extractions ensure maximum recovery of the product from the aqueous phase.[4]

Section 5: References

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. Retrieved from

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Retrieved from

Sources

troubleshooting stability and storage issues of 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminooxolane-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. As a hydrochloride salt, the compound is inherently susceptible to moisture absorption (hygroscopicity)[1][2]. Furthermore, the aminonitrile functional group can be sensitive to hydrolysis. Therefore, stringent control of the storage environment is paramount.

Core Handling Principles:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric moisture and oxygen.

  • Controlled Environment: Use a glove box or glove bag for aliquoting and weighing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid generating dust; do not breathe dust or fumes[3][4][5].

  • Container Integrity: Keep the container tightly sealed when not in use[6][7].

For a quick reference, please consult the summary table below.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.Minimizes the rate of potential degradation reactions.
Store at 2-8°C for short-term storage.Suitable for frequently used aliquots to avoid temperature cycling.
Atmosphere Store under a dry, inert gas (Argon or Nitrogen).Prevents moisture uptake and potential oxidative degradation.[8]
Light Store in a light-protected container (e.g., amber vial).Protects against potential photolytic degradation.[4]
Container Tightly sealed glass vial with a secure cap.Prevents ingress of atmospheric moisture.[6]
Q2: I've noticed the powder is clumping. What does this indicate and is the material still viable?

A2: Clumping or caking of the powder is a primary visual indicator of moisture absorption. Hydrochloride salts are known to be hygroscopic, meaning they readily attract and absorb water from the atmosphere[1][2]. This physical change does not automatically mean the compound has chemically degraded, but it is a critical warning sign. The absorbed water can act as a reactant for hydrolysis of the nitrile group.

Immediate Actions:

  • Assess Water Content: Quantify the water content using Karl Fischer titration. This will give you a precise measure of moisture absorption.

  • Verify Chemical Purity: Re-analyze the material's purity using a validated analytical method, such as HPLC or LC-MS, to check for the presence of degradation products.

If the purity remains high and the water content is minimal, the material may still be usable, but it should be dried under high vacuum before use in moisture-sensitive reactions.

Q3: What are the recommended solvents for this compound?

A3: As a hydrochloride salt, this compound exhibits significantly enhanced aqueous solubility compared to its free-base form[9][10]. It is generally soluble in water and polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in less polar organic solvents such as acetonitrile, and poor in non-polar solvents like hexanes or dichloromethane. For reactions requiring anhydrous conditions, ensure the chosen solvent is rigorously dried.

Q4: What are the primary safety concerns when working with aminonitriles?

A4: α-Aminonitriles are a class of compounds that require careful handling. While a specific toxicological profile for this compound is not widely published, related compounds carry warnings for being harmful if swallowed, in contact with skin, or inhaled[3][4]. The nitrile group can potentially release cyanide under certain conditions (e.g., strong acidic hydrolysis), although this is not a typical risk under standard laboratory protocols. Always consult the Safety Data Sheet (SDS) from your supplier and handle the compound in a well-ventilated fume hood[11][12].

Troubleshooting Guide

This section provides structured guidance for resolving specific experimental issues.

Issue 1: Inconsistent Analytical Results (HPLC/NMR)

Question: My recent HPLC analysis shows a decrease in the main peak area and the appearance of new, more polar impurity peaks. My NMR spectrum also looks "messy." What could be the cause?

Answer: This is a classic symptom of sample degradation, likely driven by moisture. The two primary suspects are (1) absorption of atmospheric water leading to hydrolysis, or (2) improper sample preparation and handling. The following workflow will help you diagnose the issue.

G A Observation: Inconsistent Analytical Results (New Peaks, Lower Purity) B Step 1: Verify Handling Protocol Was the compound handled under inert gas? Were anhydrous solvents used for analysis? A->B C Result: Protocol Violation Re-prepare sample using strict anhydrous techniques. Re-analyze. B->C No D Result: Protocol Followed Proceed to material integrity check. B->D Yes E Step 2: Assess Water Content Perform Karl Fischer titration on a stock vial sample. D->E F High Water Content (>0.5%) Indicates significant moisture absorption. Material is compromised. E->F High G Low Water Content (<0.5%) Moisture is not the primary issue. Investigate chemical stability. E->G Low H Step 3: Identify Degradants Use LC-MS to analyze the sample. Look for masses corresponding to hydrolysis products (see Pathway Diagram). G->H I Confirmation of Degradants Indicates intrinsic instability under storage. Aliquot fresh material and store meticulously. H->I G A 3-Aminooxolane-3-carbonitrile (Parent Compound) MW = 112.13 (free base) B 3-Amino-3-(aminocarbonyl)oxolane (Amide Intermediate) MW = 130.14 A->B + H₂O (Hydrolysis Step 1) C 3-Aminooxolane-3-carboxylic acid (Final Degradant) MW = 131.13 B->C + H₂O (Hydrolysis Step 2)

Caption: Plausible hydrolytic degradation pathway of the compound.
Protocol: Detection of Degradation Products by LC-MS

This method is designed to identify the parent compound and its potential hydrolysis products.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

  • MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Data Analysis: Extract ion chromatograms for the theoretical m/z values of the protonated parent and degradation products:

      • Parent [M+H]⁺: m/z 113.07

      • Amide [M+H]⁺: m/z 131.08

      • Acid [M+H]⁺: m/z 132.06

The presence of significant peaks corresponding to the m/z values of the amide or acid would confirm hydrolytic degradation.

This guide provides a foundational framework for troubleshooting common issues with this compound. Adherence to strict anhydrous and inert handling techniques is the most effective strategy to ensure the long-term stability and integrity of this valuable research compound.

References

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • AK Scientific, Inc. (n.d.). 3-Aminocyclobutane-1-carbonitrile hydrochloride Safety Data Sheet.
  • National Institutes of Health (NIH). (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC.
  • Fisher Scientific. (2010). Indole-3-carbonitrile Safety Data Sheet.
  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
  • Fisher Scientific. (2000). 3-Aminobenzonitrile Safety Data Sheet.
  • ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • ResearchGate. (2018). What makes a substance hygroscopic?
  • GlpBio. (n.d.). 3-aminooxetane-3-carbonitrile hydrochloride.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 3-(2-aminoacetyl)benzonitrile hydrochloride.
  • Fisher Scientific. (2012). 3-Aminopropionitrile Safety Data Sheet.
  • Fisher Scientific. (2023). 3-Aminomethylbenzoic acid methyl ester hydrochloride Safety Data Sheet.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • PubMed. (n.d.). Identification of the major degradation pathways of ticagrelor.

Sources

Technical Support Center: Method Development for Chiral Separation of 3-Aminooxolane-3-carbonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of 3-Aminooxolane-3-carbonitrile enantiomers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of developing robust and reliable analytical methods for this specific chiral compound. 3-Aminooxolane-3-carbonitrile, a key building block in medicinal chemistry, presents unique challenges due to its polar nature, the presence of a basic amino group, and a nitrile functionality. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to streamline your method development process.

Understanding the Molecule: Key Challenges

The structure of 3-Aminooxolane-3-carbonitrile dictates the strategy for its chiral separation. Key molecular features to consider are:

  • Primary Amine Group: This basic functionality can lead to strong interactions with residual silanols on silica-based chiral stationary phases (CSPs), often resulting in poor peak shape (tailing). The use of mobile phase additives is crucial to mitigate these interactions.[1][2]

  • Polarity: The presence of both an amine and a nitrile group contributes to the molecule's polarity, which can affect its retention and solubility in common normal-phase solvents.

  • Nitrile Group: While less interactive than the amine, the nitrile group can participate in dipole-dipole interactions, influencing selectivity on certain CSPs.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chiral separation of 3-Aminooxolane-3-carbonitrile.

Q1: Which chromatographic mode is best suited for this separation: HPLC or SFC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are viable options. SFC is often preferred for chiral separations due to its high efficiency, faster analysis times, and reduced solvent consumption.[4][5] The low viscosity of supercritical CO2 allows for higher flow rates without excessive backpressure.[4] However, HPLC, particularly in normal-phase or polar organic mode, can also yield excellent results. The choice often depends on available instrumentation and laboratory workflow.

Q2: What type of chiral stationary phase (CSP) should I screen first?

A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are the most successful and widely applied for a broad range of chiral compounds and should be your primary screening choice.[6][7] Specifically, derivatives like tris(3,5-dimethylphenylcarbamate) have shown excellent enantiorecognition capabilities.[7] It is advisable to screen a small set of complementary polysaccharide-based columns (e.g., amylose- and cellulose-based with different substituents) to maximize the chances of finding initial separation.[8]

Q3: My peaks are tailing significantly. What is the cause and how can I fix it?

A3: Peak tailing for a basic compound like 3-Aminooxolane-3-carbonitrile is most commonly caused by strong interactions between the primary amine and acidic silanol groups on the silica support of the CSP.[2] To resolve this, add a basic additive to your mobile phase. Common choices include diethylamine (DEA), butylamine, or ethanolamine at a concentration of 0.1-0.5%.[9] These additives compete with the analyte for active sites on the stationary phase, improving peak symmetry.[2]

Q4: I have no separation on my primary screening columns. What should I try next?

A4: If initial screening on polysaccharide CSPs fails, consider the following:

  • Change the Mobile Phase: Switch between different alcohol modifiers (e.g., ethanol, isopropanol) and vary their percentage. The nature and concentration of the alcohol can significantly impact selectivity.[10]

  • Explore Different Additives: While a basic additive is essential, sometimes an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) can alter selectivity, especially if the analyte has secondary interaction sites.[9][10] The elution order of enantiomers can even be inverted by changing the concentration of an acidic additive.[10]

  • Try a Different Class of CSP: If polysaccharide columns are unsuccessful, consider macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin), which are known to be effective for polar molecules.[11][12]

  • Adjust Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[13] Running the separation at sub-ambient or elevated temperatures can sometimes induce or improve separation.

Q5: Can I use reversed-phase chromatography for this compound?

A5: While normal-phase and polar organic modes are typically the first choice for polysaccharide CSPs, reversed-phase chiral chromatography is also possible with immobilized polysaccharide phases or specific reversed-phase CSPs like cyclodextrin-based ones.[13][14] Given the polar nature of 3-Aminooxolane-3-carbonitrile, a reversed-phase method would likely require a mobile phase with a high aqueous content and a suitable buffer to control the ionization of the amine group.[15]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to resolving common problems encountered during method development.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Interaction of the basic amine with residual silanols.[2] - Inappropriate mobile phase pH in reversed-phase.- Add a basic modifier (e.g., 0.1% DEA) to the mobile phase in normal-phase or SFC.[9] - In reversed-phase, ensure the mobile phase pH is at least 2 units away from the pKa of the amine.[15]
No Enantiomeric Resolution - Insufficient interaction with the chiral selector. - Inappropriate mobile phase composition.- Screen a diverse set of polysaccharide CSPs (amylose and cellulose based).[6][7] - Vary the alcohol modifier (Methanol, Ethanol, Isopropanol) and its concentration. - Change the type and concentration of the mobile phase additive.[10]
Poor Efficiency (Broad Peaks) - Column degradation or contamination.[16] - Mismatch between sample solvent and mobile phase.[15] - High flow rate.- Flush the column with a strong, compatible solvent (check manufacturer's instructions).[16] - Dissolve the sample in the mobile phase whenever possible.[15] - Optimize the flow rate; lower flow rates often improve resolution.[13]
Irreproducible Retention Times - Insufficient column equilibration.[15] - "Memory effects" from previous additives.[2][17] - Fluctuations in temperature or mobile phase composition.- Ensure the column is thoroughly equilibrated with the new mobile phase before analysis.[15] - Dedicate columns to specific additive types or perform rigorous washing procedures between methods.[16] - Use a column thermostat and ensure accurate mobile phase preparation.
Enantiomer Elution Order Swap - Change in mobile phase additive or its concentration.[10] - Change in temperature.- This can be a tool for optimization, especially when quantifying a minor enantiomer in the presence of a major one.[1] - Carefully document all method parameters to ensure consistent elution order.

Experimental Protocols & Workflows

Initial Method Development Workflow

This workflow provides a systematic approach to developing a chiral separation method for 3-Aminooxolane-3-carbonitrile.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Primary Screening cluster_eval Evaluation cluster_optimize Optimization cluster_fail Troubleshooting Prep Prepare 1 mg/mL Racemic Standard in Mobile Phase or a Weak Solvent Screen Screen on Polysaccharide CSPs (e.g., Amylose & Cellulose-based) Prep->Screen MP_A Mobile Phase A: Hexane/Ethanol (80/20) + 0.1% DEA Screen->MP_A Test MP_B Mobile Phase B: Hexane/Isopropanol (90/10) + 0.1% DEA Screen->MP_B Test Eval Evaluate Results: Resolution (Rs > 1.5?) Peak Shape MP_A->Eval MP_B->Eval Opt Optimize Best Condition: - % Alcohol Modifier - Additive Concentration - Flow Rate - Temperature Eval->Opt Success (Rs > 1.0) Fail No Separation? Try Secondary Screening: - Different CSPs (e.g., Macrocyclic Glycopeptide) - Different Mobile Phase Modes (Polar Organic, SFC) Eval->Fail Failure (Rs < 1.0)

Caption: A systematic workflow for chiral method development.

Recommended Initial Screening Conditions (HPLC)
Parameter Condition 1 Condition 2 Condition 3 Condition 4
CSP 1 Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane/Ethanol (80:20 v/v)n-Hexane/Isopropanol (90:10 v/v)n-Hexane/Ethanol (80:20 v/v)n-Hexane/Isopropanol (90:10 v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C25 °C
Detection UV at 210 nm (due to lack of a strong chromophore)UV at 210 nmUV at 210 nmUV at 210 nm
Troubleshooting Logic Diagram: Poor Peak Shape

This diagram illustrates a decision-making process for addressing poor peak shape.

PeakShapeTroubleshooting Start Poor Peak Shape Observed (Tailing or Fronting) CheckAdditive Is a basic additive (e.g., 0.1% DEA) present? Start->CheckAdditive AddAdditive Add 0.1% DEA to mobile phase CheckAdditive->AddAdditive No IncreaseAdditive Increase additive concentration (e.g., to 0.2-0.5%) CheckAdditive->IncreaseAdditive Yes CheckColumn Is the column old or heavily used? IncreaseAdditive->CheckColumn FlushColumn Flush column with a strong solvent (e.g., Isopropanol) CheckColumn->FlushColumn Yes CheckSampleSolvent Is the sample dissolved in a solvent stronger than the mobile phase? CheckColumn->CheckSampleSolvent No ReplaceColumn Replace with a new column FlushColumn->ReplaceColumn Still Tailing ChangeSolvent Dissolve sample in mobile phase CheckSampleSolvent->ChangeSolvent Yes

Caption: A decision tree for troubleshooting peak shape issues.

Concluding Remarks

The chiral separation of 3-Aminooxolane-3-carbonitrile is a challenging but achievable task. A systematic screening approach, beginning with polysaccharide-based CSPs and incorporating a basic mobile phase additive, is the most effective strategy. Careful attention to troubleshooting peak shape and optimizing mobile phase composition will be key to developing a robust and reproducible method. This guide serves as a comprehensive starting point, but remember that empirical testing is essential, as the principles of chiral recognition are complex and often unpredictable.[17][18]

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Taylor & Francis. Retrieved January 7, 2026, from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. Retrieved January 7, 2026, from [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 7, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved January 7, 2026, from [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. Retrieved January 7, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved January 7, 2026, from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved January 7, 2026, from [Link]

  • (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Chiral separation of amino acids and derivatives by CE. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved January 7, 2026, from [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Amines and Heterocycles. (2018). In Organic Chemistry (9th ed.). Cengage. Retrieved January 7, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. Retrieved January 7, 2026, from [Link]

  • (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 7, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved January 7, 2026, from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 7, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology. Retrieved January 7, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 7, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved January 7, 2026, from [Link]

  • Optical Enantiodifferentiation of Chiral Nitriles. (2020). Organic Letters. Retrieved January 7, 2026, from [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. Retrieved January 7, 2026, from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 7, 2026, from [Link]

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (2018). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Preparation of chiral amino-nitriles. (2005). Google Patents.
  • Chiral resolution. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. (1992). PubMed. Retrieved January 7, 2026, from [Link]

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Enantioselective synthesis of chiral BCPs. (2015). National Institutes of Health. Retrieved January 7, 2026, from [Link]

Sources

addressing challenges in the scale-up synthesis of 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminooxolane-3-carbonitrile hydrochloride. As a key intermediate in various pharmaceutical development pathways, its robust and scalable synthesis is critical. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address the challenges encountered during the scale-up of this synthesis.

Introduction: The Strecker Synthesis of a Cyclic Aminonitrile

The synthesis of this compound is most commonly achieved via a Strecker reaction. This versatile and atom-economical reaction involves the one-pot, three-component condensation of a ketone (tetrahydrofuran-3-one), a cyanide source (e.g., sodium or potassium cyanide), and an ammonia source (e.g., ammonium chloride) to form an α-aminonitrile. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

While straightforward in principle, scaling this reaction from the benchtop to pilot or production scale introduces significant challenges related to reaction kinetics, heat management, safety, and product purification. This guide aims to provide practical, experience-driven solutions to these issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting & Solutions
Low or Inconsistent Yield 1. Incomplete imine formation. 2. Hydrolysis of the nitrile. 3. Sub-optimal reaction temperature. 4. Inefficient mixing.1. Drive Imine Formation: Ensure anhydrous or near-anhydrous conditions in the initial phase of the reaction. The presence of excess water can hinder the formation of the imine intermediate. Consider the use of a dehydrating agent if necessary. 2. Control pH: The hydrolysis of the nitrile to the corresponding carboxylic acid can be a significant side reaction, especially under strongly acidic or basic conditions. Maintain a buffered or controlled pH during the reaction. 3. Optimize Temperature: The Strecker reaction is often exothermic.[1] On a large scale, inefficient heat removal can lead to temperature spikes, promoting side reactions. Implement a robust cooling system and monitor the internal temperature closely. Conversely, a temperature that is too low can significantly slow down the reaction rate. 4. Improve Agitation: In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product formation. Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture.
Product Purity Issues (e.g., presence of starting materials or byproducts) 1. Incomplete reaction. 2. Formation of cyanohydrin byproduct. 3. Polymerization of reactants or products.1. Reaction Monitoring: Utilize in-process controls (e.g., HPLC, GC) to monitor the consumption of starting materials and the formation of the product. Extend reaction time if necessary. 2. Minimize Cyanohydrin: The formation of the cyanohydrin from the ketone and cyanide is a competing reaction. The rate of imine formation should be maximized by ensuring an adequate concentration of the ammonia source. 3. Control Temperature and Concentration: Polymerization can be initiated by high temperatures or high concentrations of reactive intermediates. Maintain strict temperature control and consider a more dilute reaction mixture if polymerization is observed.
Difficulties in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of inorganic salts. 3. Oily or non-crystalline product.1. Solvent Selection: If the hydrochloride salt is too soluble in the reaction solvent for effective crystallization, consider an anti-solvent addition to induce precipitation. Common choices include isopropanol or ethers.[2] 2. Salt Removal: Inorganic salts (e.g., NaCl, KCl) can be challenging to remove from the polar product. Consider a solvent system where the product has moderate solubility, but the inorganic salts are insoluble. Washing the crude product with a suitable solvent, such as ethyl acetate or acetone, can also be effective.[2] 3. Crystallization Optimization: Achieving a crystalline solid can be influenced by solvent, temperature, and cooling rate. A slow, controlled cooling process is often beneficial. Seeding the solution with a small amount of pure product can also induce crystallization.
Safety Concerns during Scale-Up 1. Generation of hydrogen cyanide (HCN) gas. 2. Exothermic reaction runaway.1. Strict pH Control: Crucially, the reaction and work-up must be maintained at a basic pH (pH > 10) to prevent the formation and release of highly toxic HCN gas. [3] Addition of acid to a cyanide-containing solution will liberate HCN.[1] 2. Thermal Management: Perform a reaction calorimetry study to understand the heat flow of the reaction at scale. Ensure the reactor's cooling capacity is sufficient to handle the heat generated. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat evolution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reagent addition for the Strecker synthesis on a large scale?

A1: While various protocols exist, a common and effective method is to first combine the ketone (tetrahydrofuran-3-one) and the ammonia source (e.g., ammonium chloride in aqueous ammonia). This allows for the initial formation of the imine or iminium ion. The cyanide source is then added portion-wise to control the exotherm.

Q2: How can I effectively quench a large-scale reaction containing residual cyanide?

A2: Residual cyanide in waste streams must be neutralized before disposal. A common method is treatment with an oxidizing agent under alkaline conditions. Sodium hypochlorite (bleach) is often used for this purpose. The quenching process should be performed in a well-ventilated area, and the pH should be monitored to ensure it remains basic.

Q3: My final product is a stubborn oil. What techniques can I use to induce crystallization?

A3: If standard cooling and anti-solvent addition fail, try the following:

  • Solvent Screening: Experiment with a variety of solvent/anti-solvent systems.

  • Seed Crystals: If you have a small amount of solid material, use it to seed the supersaturated solution.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

  • Trituration: Repeatedly washing the oil with a solvent in which it is insoluble may lead to the formation of a solid.

Q4: What analytical methods are suitable for monitoring the reaction and assessing final product purity?

A4:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is often suitable for monitoring the disappearance of the ketone and the appearance of the aminonitrile.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying impurities.

  • Gas Chromatography (GC): GC can be used to monitor the consumption of the volatile ketone starting material.

Experimental Protocol: Scale-Up Synthesis

This protocol is a general guideline and should be optimized for specific equipment and safety infrastructure.

Step 1: Imine Formation

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add tetrahydrofuran-3-one and a suitable solvent (e.g., methanol or ethanol).

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-mixed solution of ammonium chloride and aqueous ammonia while maintaining the internal temperature below 10 °C.

  • Stir the mixture for 1-2 hours at 0-5 °C to allow for imine formation.

Step 2: Cyanation

  • Prepare a solution of sodium cyanide in water.

  • Slowly add the sodium cyanide solution to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The addition should be controlled to manage the exotherm.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-20 °C) for several hours. Monitor the reaction progress by HPLC or GC.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to 0-5 °C.

  • Slowly and carefully add concentrated hydrochloric acid to adjust the pH to < 2. This step must be performed with extreme caution in a well-ventilated area as HCN gas could be evolved if any unreacted cyanide remains and the pH drops too quickly.

  • The product hydrochloride salt may precipitate at this stage. If not, concentrate the reaction mixture under reduced pressure.

  • Add an anti-solvent (e.g., isopropanol, acetone) to induce crystallization.

  • Stir the resulting slurry at a low temperature for several hours to maximize precipitation.

  • Isolate the solid product by filtration and wash with a cold solvent.

  • Dry the product under vacuum at a moderate temperature.

Visualizing the Process

Reaction Mechanism

Strecker_Synthesis ketone Tetrahydrofuran-3-one iminium Iminium Ion ketone->iminium + NH3 - H2O ammonia Ammonia (NH3) ammonia->iminium cyanide Cyanide (CN-) aminonitrile 3-Aminooxolane-3-carbonitrile cyanide->aminonitrile hcl HCl product 3-Aminooxolane-3-carbonitrile Hydrochloride hcl->product iminium->aminonitrile + CN- aminonitrile->product + HCl

Caption: Strecker synthesis of 3-Aminooxolane-3-carbonitrile HCl.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue isolation_problem Isolation Problem start->isolation_problem cause_ly1 Incomplete Reaction low_yield->cause_ly1 cause_ly2 Side Reactions low_yield->cause_ly2 cause_pi1 Byproducts purity_issue->cause_pi1 cause_pi2 Residual Starting Materials purity_issue->cause_pi2 cause_ip1 Oily Product isolation_problem->cause_ip1 cause_ip2 High Solubility isolation_problem->cause_ip2 sol_ly1 Optimize Temp & Time Monitor with IPC cause_ly1->sol_ly1 sol_ly2 Control pH & Temp cause_ly2->sol_ly2 sol_pi1 Purification Strategy: Recrystallization/Wash cause_pi1->sol_pi1 sol_pi2 Drive Reaction to Completion cause_pi2->sol_pi2 sol_ip1 Crystallization Study: Solvent Screen, Seeding cause_ip1->sol_ip1 sol_ip2 Use Anti-solvent cause_ip2->sol_ip2

Caption: Troubleshooting workflow for synthesis scale-up.

References

  • Vertex AI Search. Safety Module: Cyanides.
  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • PubMed. Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles. [Link]

  • Journal of Pharmaceutical Practice and Service. Investigation on stability of procaine hydrochloride injection. [Link]

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Technical Support Center: Minimizing Impurities in 3-Aminooxolane-3-carbonitrile Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Aminooxolane-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.

Introduction: The Synthetic Challenge

3-Aminooxolane-3-carbonitrile is a crucial intermediate in medicinal chemistry, notable for its constrained cyclic structure. Its synthesis, typically achieved via a variation of the Strecker reaction, presents unique challenges.[1][2][3] The molecule's inherent reactivity, with both a nucleophilic amine and an electrophilic nitrile group on a quaternary center, makes it susceptible to specific side reactions and impurity formation. This guide aims to elucidate the causes of these impurities and provide robust strategies for their mitigation.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis and handling of this compound.

Q1: What is the most common and efficient method for synthesizing 3-Aminooxolane-3-carbonitrile?

The most prevalent method is the Strecker synthesis, a one-pot, three-component reaction.[4][5] This involves reacting tetrahydrofuran-3-one, a cyanide source (like sodium or potassium cyanide), and an ammonia source (like ammonium chloride). The reaction proceeds through the in-situ formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile.[2][6]

Q2: Why is the hydrochloride salt form the preferred final product?

The freebase of 3-Aminooxolane-3-carbonitrile is a relatively unstable oil. The presence of the basic amino group can catalyze self-reaction or degradation pathways. Converting it to the hydrochloride salt accomplishes two critical goals:

  • Enhanced Stability: The protonated ammonium group is no longer nucleophilic, significantly increasing the compound's shelf life and stability.[7]

  • Improved Handling: The hydrochloride salt is typically a crystalline solid, which is much easier to handle, weigh, and store compared to the freebase oil.[7]

Q3: What are the critical parameters to control during the Strecker reaction to minimize impurities?

  • Temperature: Low temperatures (typically 0-5 °C) are crucial during the addition of the cyanide source. This minimizes exothermic reactions and reduces the rate of side reactions, such as the formation of cyanohydrin or hydrolysis of the nitrile.

  • pH Control: The reaction is typically run under weakly acidic to neutral conditions. This is a delicate balance: sufficient acidity is needed to promote imine formation, but highly acidic conditions can accelerate the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[8]

  • Stoichiometry: Precise control over the molar ratios of the ketone, ammonia source, and cyanide source is vital. An excess of cyanide can lead to the formation of complex byproducts, while an excess of the ketone can result in unreacted starting material that complicates purification.

Q4: How should I properly store this compound to prevent degradation?

The hydrochloride salt should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). This prevents the ingress of moisture, which can lead to hydrolysis of the nitrile group over time.

Troubleshooting Guide: Isolating and Resolving Impurity Issues

This section provides a systematic approach to identifying and resolving common problems encountered during synthesis and purification.

Problem 1: Low Yield of Isolated Product
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. Look for the presence of significant amounts of tetrahydrofuran-3-one.Extend the reaction time or allow the mixture to slowly warm to room temperature after the initial cold addition. Ensure efficient stirring.
Side Reaction Dominance Use LC-MS to identify major byproducts. A common impurity will have a mass corresponding to 3-aminooxolane-3-carboxamide or 3-aminooxolane-3-carboxylic acid.Strictly maintain low temperatures during cyanide addition. Verify the pH of the reaction mixture is not too acidic.
Loss During Work-up/Extraction Analyze the aqueous layers after extraction for the presence of the product. The hydrochloride salt has some water solubility.Before extraction, adjust the pH of the aqueous layer to be basic (pH 9-10) to form the freebase, which is more soluble in organic solvents. Perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate.
Poor Crystallization The product remains an oil or forms a slurry instead of a crystalline solid after adding HCl.Ensure the freebase solution is anhydrous before adding the HCl solution. Try different solvents for crystallization (e.g., isopropanol, ethanol, or mixtures with diethyl ether or MTBE). Use a seed crystal if available.
Problem 2: Product Fails Purity Specification (e.g., >98% by HPLC)
Observed Impurity Potential Cause Recommended Solution
Unreacted Tetrahydrofuran-3-one Incomplete imine formation or reaction.Ensure the ammonia source is of good quality and stoichiometry is correct. Increase reaction time. The ketone can often be removed during crystallization as it is more soluble in non-polar solvents.
Peak corresponding to 3-Aminooxolane-3-carboxamide Partial hydrolysis of the nitrile group during the reaction, work-up, or storage.[8][9]Avoid excessively acidic or basic conditions during work-up. Ensure the final product is thoroughly dried and stored away from moisture.
Peak corresponding to 3-Hydroxyoxolane-3-carbonitrile (Cyanohydrin) Reaction of the ketone with cyanide before imine formation.Ensure the ammonia and ketone have had sufficient time to form the imine before adding the cyanide source. Maintain a low temperature.
Broad baseline or multiple small peaks General degradation or presence of polymeric material.This can result from prolonged exposure to high temperatures or reactive reagents. Re-evaluate the reaction and purification conditions, minimizing heat and reaction times where possible. A re-crystallization or a silica gel plug may be necessary.
Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting impurity issues identified by HPLC analysis.

G start HPLC Analysis Shows Impurity check_rt Compare Retention Time (RT) with Known Standards (Ketone, Amide, etc.) start->check_rt unknown_peak Peak is Unknown check_rt->unknown_peak No Match known_peak Peak is Identified check_rt->known_peak Match Found lcms Perform LC-MS Analysis to Determine Mass unknown_peak->lcms ketone Identified as Starting Ketone known_peak->ketone Is it Ketone? solve_hydrolysis Refine pH control during work-up. Ensure anhydrous storage. known_peak->solve_hydrolysis Is it Amide? hydrolysis Mass matches Amide or Carboxylic Acid? lcms->hydrolysis hydrolysis->solve_hydrolysis Yes other_impurity Investigate other side reactions. (e.g., Dimerization, Ring-Opening). Consider advanced purification. hydrolysis->other_impurity No solve_ketone Optimize reaction time. Improve crystallization protocol. ketone->solve_ketone

Caption: A decision tree for identifying and addressing impurities.

Key Experimental Protocols

Protocol 1: Synthesis of 3-Aminooxolane-3-carbonitrile Freebase

Materials:

  • Tetrahydrofuran-3-one

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Ammonium Hydroxide (28% aq. solution)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer and temperature probe, add deionized water and ammonium chloride. Stir until fully dissolved.

  • Cool the solution to 0-5 °C.

  • Add tetrahydrofuran-3-one to the solution while maintaining the temperature between 0-5 °C.

  • Slowly add a solution of sodium cyanide in deionized water over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Slowly warm the reaction mixture to room temperature and stir for 12-16 hours. Monitor reaction completion by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to 10-15 °C.

  • Adjust the pH of the mixture to 9-10 using a 28% aqueous solution of ammonium hydroxide.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Aminooxolane-3-carbonitrile freebase as an oil.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

Materials:

  • Crude 3-Aminooxolane-3-carbonitrile freebase

  • Isopropanol (IPA)

  • Hydrochloric Acid (2M solution in diethyl ether or as HCl gas)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the crude freebase oil in a minimal amount of isopropanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the hydrochloric acid solution dropwise with vigorous stirring. The hydrochloride salt should begin to precipitate. Monitor the pH to ensure it becomes acidic (pH 1-2).

  • After the addition is complete, stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether or MTBE to remove residual impurities.

  • To recrystallize, dissolve the solid in a minimal amount of warm isopropanol.

  • Slowly add diethyl ether or MTBE as an anti-solvent until the solution becomes cloudy.

  • Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally cool to 0-5 °C to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at a temperature not exceeding 40 °C.

Synthesis and Purification Workflow

G cluster_synthesis Strecker Synthesis cluster_workup Work-up & Isolation cluster_purification Purification ketone Tetrahydrofuran-3-one reaction One-Pot Reaction (0-5°C -> RT) ketone->reaction reagents NH4Cl, NaCN, H2O reagents->reaction basify Basify to pH 9-10 reaction->basify extract Extract with DCM basify->extract concentrate Concentrate to yield Crude Freebase (Oil) extract->concentrate salt_formation Form HCl Salt in Isopropanol concentrate->salt_formation recrystallize Recrystallize from IPA / Anti-solvent salt_formation->recrystallize dry Filter and Dry recrystallize->dry final_product Pure 3-Aminooxolane-3-carbonitrile HCl dry->final_product

Caption: Overall workflow from starting materials to pure product.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound.

Typical HPLC Conditions
Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a 50:50 mixture of Water:Acetonitrile

Note: This is a general method. The gradient and mobile phase may need to be optimized to achieve baseline separation of all potential impurities.[10]

References

  • Shaikh, A. et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. [Link]

  • Google Patents. (2012). Preparation method of cis-3-amino-cyclopentanol hydrochloride. CN102633657A.
  • Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Heterocycles. [Link]

  • Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. [Link]

  • Hann, E. C. et al. (2003). Biocatalytic Hydrolysis of 3-Hydroxyalkanenitriles to 3-Hydroxyalkanoic Acids. Applied and Environmental Microbiology. [Link]

  • Ranu, B. C. et al. (2007). A truly green synthesis of α-aminonitriles via Strecker reaction. Green Chemistry. [Link]

  • Google Patents. (2011). Method for producing and purifying 3-aminopropanol. EP2468712A1.
  • Krüger, K. et al. (2019). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Journal of AOAC International. [Link]

  • Google Patents. (2011). Processes for the synthesis of 3-hydroxyglutaronitrile. US20110130540A1.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Byrn, S. R. et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry. [Link]

  • Nevola, L. et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Google Patents. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

Sources

Technical Support Center: Pre-column Derivatization of 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Aminooxolane-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust analytical methods for this compound. As this compound lacks a strong native chromophore or fluorophore, pre-column derivatization is an essential step to enable sensitive detection by HPLC with UV or fluorescence detectors.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering detailed troubleshooting protocols.

Section 1: Reagent Selection and Reaction Principles

The first critical step in method development is selecting the appropriate derivatization reagent. The primary amine on the oxolane ring is the target for this reaction.

Q1: Which derivatization reagent is best suited for analyzing this compound?

There is no single "best" reagent, as the optimal choice depends on your specific analytical requirements, such as desired sensitivity, sample matrix, and available equipment. However, for primary amines like the one on your target molecule, three reagents are industry standards: o-Phthalaldehyde (OPA), Fluorescamine, and Dansyl Chloride.

The choice should be guided by a balance of reaction speed, derivative stability, and detection sensitivity.

  • Choose o-Phthalaldehyde (OPA) for high sensitivity and rapid, automated reactions, but be prepared to manage derivative stability.

  • Choose Fluorescamine for high specificity to primary amines and low background interference.[3][4]

  • Choose Dansyl Chloride when analyzing complex mixtures that might include secondary amines or when derivative stability is paramount.[2]

Below is a comparative summary to aid in your decision:

Featureo-Phthalaldehyde (OPA)FluorescamineDansyl Chloride (DNS-Cl)
Target Amines Primary AminesPrimary Amines Only[3][4]Primary & Secondary Amines[2]
Detection Mode Fluorescence, UVFluorescenceFluorescence, UV
Reaction Speed Very Fast (< 1-2 min)[5]Nearly Instantaneous[3]Slow (30-60 min), often requires heat[4][6]
pH Optimum Alkaline (pH 9.0 - 10.2)[1][7]Alkaline (pH 8.0 - 9.0)[3]Alkaline (pH 9.5 - 10.5)[2][8]
Derivative Stability Poor to Moderate; requires controlled injection timing or automation.[9][10]GoodExcellent[2]
Key Advantage Ideal for automation; low reagent cost.Low background signal as reagent is non-fluorescent.[3]Very stable derivatives; reacts with a broader amine range.
Key Disadvantage Unstable derivatives can lead to poor reproducibility if not controlled.[11][9][10]Less commonly used than OPA.Slow reaction; reagent itself can interfere if not quenched.
Q2: What is the underlying chemistry of the OPA reaction, and why is a thiol necessary?

Understanding the reaction mechanism is crucial for troubleshooting. The OPA reaction is not just a simple condensation; it's a multi-step process that requires three components: the primary amine (your analyte), OPA, and a thiol, such as 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid (MPA).[12]

The reaction proceeds under alkaline conditions, where the deprotonated amine is more nucleophilic.[13] It attacks one of the aldehyde groups on OPA. The thiol then adds to the intermediate, which cyclizes to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[11][13] This isoindole structure is the fluorophore that allows for sensitive detection. Without the thiol, this stable, fluorescent product does not form.

Section 2: Protocol Optimization and Best Practices

Once a reagent is chosen, the next phase involves fine-tuning the reaction conditions to ensure complete, reproducible derivatization.

Q3: My derivative signal is weak. How can I improve the reaction yield?

A weak signal is a common issue that can almost always be traced back to suboptimal reaction conditions. Here are the key parameters to investigate:

  • Verify pH: This is the most critical factor. The reaction must be alkaline to ensure the primary amine is deprotonated and nucleophilic.[2][8] For OPA, target a pH of 9.5-10.0 using a borate buffer.[7] For Dansyl Chloride, a pH of 9.5-10.5 is optimal.[2][8] Use a calibrated pH meter; do not rely on buffer recipes alone.

  • Increase Reagent Concentration: The derivatization reaction should be run with a significant molar excess of the reagent (e.g., 10 to 50-fold) to drive the reaction to completion.[11] Prepare fresh reagent solutions, as they can degrade over time. OPA solutions, in particular, should be made fresh daily and protected from light.[5]

  • Optimize Reaction Time & Temperature: OPA and Fluorescamine reactions are rapid at room temperature.[3][5] Ensure you allow at least 1-2 minutes for the OPA reaction to complete before any quenching or injection.[5] Conversely, the Dansyl Chloride reaction is slow and often requires incubation at a higher temperature (e.g., 40-60°C for 45-60 minutes) to achieve maximum yield.[6]

  • Check Solvent Composition: Ensure the derivatization solvent is compatible with your sample and reagents. For OPA and Fluorescamine, the reaction is typically performed in an aqueous buffer, but the reagent itself is dissolved in an organic solvent like methanol or acetonitrile.[1][3] Ensure the final concentration of organic solvent does not cause your analyte or buffer salts to precipitate.

Q4: How long is my derivatized sample stable? My results are inconsistent between the first and last injections of a sequence.

This is a classic symptom of derivative instability, especially when using OPA.[11][9][10] OPA-isoindole derivatives are notoriously unstable and their fluorescence can decay over time.[14]

Solution: Perform a Stability Study

This is a non-negotiable validation step.

  • Derivatize a mid-level concentration standard of your compound.

  • Inject this single sample onto the HPLC at defined time points (e.g., t=2 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Plot the peak area versus time. The point at which the peak area drops by more than 5-10% is your stability limit.

Strategies to Mitigate Instability:

  • Automation is Key: The most reliable way to handle OPA instability is to use an autosampler with a pre-column derivatization program.[12] This ensures that every sample and standard has the exact same reaction time before injection, eliminating time as a variable.

  • Refrigerate the Autosampler Tray: If automation is not possible, keeping derivatized samples at a low temperature (e.g., 4°C) in the autosampler can significantly slow the degradation rate.[14]

  • Controlled Manual Injection: If injecting manually, use a timer to ensure a consistent, short interval (e.g., exactly 2 minutes) between adding the reagent and injecting the sample.

Section 3: Troubleshooting Common Chromatographic Issues

Even with a perfect derivatization, problems can arise during the HPLC analysis.

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// Troubleshooting Paths poor_peak_shape [label="Poor Peak Shape\n(Tailing, Fronting, Splitting)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; retention_drift [label="Retention Time\nDrifting/Inconsistent", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_sensitivity [label="Low Sensitivity/\nSmall Peaks", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Causes for Poor Peak Shape solvent_mismatch [label="Injection Solvent Mismatch?\n(Stronger than Mobile Phase)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; column_overload [label="Column Overload?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; column_issue [label="Column Contamination/\nVoid?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

// Causes for Retention Drift temp_fluctuation [label="Column Temperature\nFluctuating?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; mobile_phase_prep [label="Mobile Phase\nInconsistent Preparation?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; pump_issue [label="Pump/Mixer Issue?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

// Causes for Low Sensitivity deriv_yield [label="Incomplete Derivatization?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; deriv_stability [label="Derivative Degradation?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; detector_settings [label="Incorrect Detector\nWavelengths/Settings?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

// Solutions sol_solvent [label="Solution: Dissolve sample\nin mobile phase or weaker solvent.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_overload [label="Solution: Dilute sample\nor reduce injection volume.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_column [label="Solution: Flush column with\nstrong solvent; replace if needed.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution: Use a column oven\nfor stable temperature.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mobile_phase [label="Solution: Prepare fresh mobile\nphase carefully; use degasser.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pump [label="Solution: Purge pumps;\ncheck for leaks/bubbles.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_yield [label="Solution: Re-optimize pH, reagent\nexcess, and reaction time.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_stability [label="Solution: Automate derivatization\nor control injection timing precisely.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_detector [label="Solution: Verify λex/λem\nsettings against literature values.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {poor_peak_shape, retention_drift, low_sensitivity};

poor_peak_shape -> solvent_mismatch [label="Check First"]; solvent_mismatch -> sol_solvent [label="Yes"]; solvent_mismatch -> column_overload [label="No"];

column_overload -> sol_overload [label="Yes"]; column_overload -> column_issue [label="No"];

column_issue -> sol_column [label="Yes"];

retention_drift -> temp_fluctuation [label="Check First"]; temp_fluctuation -> sol_temp [label="Yes"]; temp_fluctuation -> mobile_phase_prep [label="No"];

mobile_phase_prep -> sol_mobile_phase [label="Yes"]; mobile_phase_prep -> pump_issue [label="No"];

pump_issue -> sol_pump [label="Yes"];

low_sensitivity -> deriv_yield [label="Check First"]; deriv_yield -> sol_yield [label="Yes"]; deriv_yield -> deriv_stability [label="No"];

deriv_stability -> sol_stability [label="Yes"]; deriv_stability -> detector_settings [label="No"];

detector_settings -> sol_detector [label="Yes"]; } A troubleshooting decision tree for common HPLC issues.

Q5: I'm seeing a large, broad peak at the beginning of my chromatogram that interferes with my analyte.

This is often due to excess, unreacted derivatization reagent or a reagent byproduct.

  • For Dansyl Chloride: Dansyl chloride is highly reactive and will hydrolyze in the aqueous buffer to form dansyl hydroxide, which is fluorescent. It is common practice to "quench" the reaction by adding a small, highly reactive primary amine (like ammonia or methylamine) after the desired reaction time to consume any excess reagent before injection.[2][6]

  • For OPA: The OPA reagent itself is not fluorescent, and its byproducts are generally less of an issue. However, if the sample diluent is much stronger than the mobile phase, it can cause early-eluting peaks to distort and broaden. Ensure your final sample solvent is as close in composition to the initial mobile phase as possible.[15]

  • For Fluorescamine: A key advantage of fluorescamine is that the reagent and its hydrolysis products are non-fluorescent, minimizing this type of interference.[3] If you still see interference, it may be from another component in your sample matrix.

Q6: My peak shape is poor (tailing). What is the cause?

Peak tailing in derivatization methods can have several causes:

  • Secondary Silanol Interactions: The silica backbone of reversed-phase columns has residual silanol groups (-Si-OH) that can interact with the basic amine function of your derivatized analyte, causing tailing.

    • Solution: Ensure your mobile phase buffer is adequately controlling the pH. A mobile phase pH between 3 and 7 is typical. Adding a small amount of an amine modifier like triethylamine (TEA) can sometimes help, but it may affect detection. Using a modern, base-deactivated column is the most effective solution.

  • Column Contamination: Buildup of matrix components on the column frit or head can distort peak shape.

    • Solution: Implement a regular column flushing procedure. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent. Use of a guard column is highly recommended to protect the analytical column.[16]

  • Incomplete Derivatization: If the derivatization reaction is slow or incomplete, you may be injecting a mixture of the derivatized and underivatized analyte. If the underivatized form has some retention, it can manifest as a tail or a shoulder on the main peak. Re-optimize your derivatization conditions as described in Q3.

Experimental Protocol Example: OPA Derivatization

This protocol provides a robust starting point for method development.

G prep_reagent prep_reagent add_reagent add_reagent prep_reagent->add_reagent react react inject inject react->inject

1. Reagent Preparation (Example)

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with concentrated NaOH.

  • OPA Stock Solution (10 mg/mL): Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. This solution is stable for about a week when stored refrigerated and protected from light.[7]

  • Thiol Solution: Use 3-mercaptopropionic acid (MPA) or 2-mercaptoethanol (MCE).

  • Final Derivatization Reagent: Combine borate buffer, OPA stock, and the thiol. A common recipe is to mix 2 mL of borate buffer with 1 mL of OPA stock and ~20 µL of the thiol.[7] This final reagent should be prepared fresh daily.

2. Automated Derivatization Procedure This procedure is best performed by a programmable autosampler.

  • Aspirate 50 µL of the sample (or standard) into the injection syringe/loop.

  • Aspirate 50 µL of the final derivatization reagent.

  • Mix the solutions by aspirating and dispensing several times.

  • Wait for a programmed reaction time (e.g., 2 minutes).

  • Inject a portion of the mixture (e.g., 10-20 µL) onto the HPLC column.

3. HPLC Conditions (Starting Point)

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Phosphate or acetate buffer (e.g., 25 mM, pH 6.8).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to elute the derivatized analyte.

  • Detection: Fluorescence detector set to excitation ~340 nm and emission ~450 nm.[5]

References

  • Šatínský, D., Karlíček, R., & Huňková, Z. (1994). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties.
  • Blanchin, M. D., Fabre, H., & Mandrou, B. (1988). Fluorescamine Post-Column Derivatization for the HPLC Determination of Cephalosporins in Plasma and Urine.
  • Li, Q., Wang, H., & Zhang, Z. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Blanchin, M. D., Fabre, H., & Mandrou, B. (1988). Fluorescamine Post-Column Derivatization for the HPLC Determination of Cephalosporins in Plasma and Urine.
  • Kutlán, D., & Molnár-Perl, I. (1981). Pre-column derivatization with fluorescamine and high-performance liquid chromatographic analysis of drugs. Application to tocainide.
  • DiVA portal. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA. Retrieved from [Link]

  • LCGC. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of OPA derivatives. ResearchGate. Retrieved from [Link]

  • Schmid, M. G., & Gübitz, G. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(10), 689-694.
  • Rao, P. S., & Reddy, K. (2000). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry, 15(2), 119-24.
  • Interchim. (n.d.). OPA, amine detection reagent. Interchim. Retrieved from [Link]

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Chrom Tech. Retrieved from [Link]

  • Wang, L., Zhang, Y., & Tang, X. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy.
  • ResearchGate. (n.d.). What's the key in dansyl chloride derivitisation?. ResearchGate. Retrieved from [Link]

  • Sternson, L. A., & Wong, S. H. (1985). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(11), 6421-6422.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Retrieved from [Link]

  • MDPI. (2020). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. MDPI. Retrieved from [Link]

  • Yuan, M., & Long, Y. (2018). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1783, 149-158.
  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Retrieved from [Link]

  • ResearchGate. (n.d.). How should I begin in developing a pre-column derivatization procedure?. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

The Ascendancy of Small Saturated Heterocycles: A Comparative Efficacy Guide to 3-Aminooxolane-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with enhanced three-dimensionality (3D) and optimized physicochemical properties is paramount. The shift away from flat, aromatic systems towards more saturated, sp³-rich scaffolds has been shown to correlate with improved clinical success rates. Within this paradigm, small, constrained heterocyclic building blocks have emerged as powerful tools for medicinal chemists. This guide provides a detailed comparison of 3-Aminooxolane-3-carbonitrile hydrochloride, a valuable building block, with other similar scaffolds, offering insights into their relative performance based on experimental data.

The Strategic Advantage of Constrained Scaffolds

The incorporation of rigid, non-planar motifs into drug candidates offers several distinct advantages. It allows for a more precise spatial arrangement of pharmacophoric elements, leading to enhanced potency and selectivity for the biological target.[1] Furthermore, the introduction of heteroatoms and spirocyclic centers can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.[2][3]

This compound: A Profile

This compound (CAS: 1354963-38-4) is a unique building block that combines the benefits of a saturated five-membered ether (an oxolane or tetrahydrofuran ring) with a geminal amino and nitrile group. This arrangement provides a valuable scaffold for introducing a constrained α-amino acid or a 1,2-diamine motif after reduction of the nitrile. The oxolane ring itself can act as a hydrogen bond acceptor and can improve aqueous solubility.[2]

Comparative Building Blocks

For this guide, we will compare this compound with two other key building blocks that represent important classes of small, cyclic scaffolds used in medicinal chemistry:

  • 3-Aminooxetane-3-carbonitrile hydrochloride (CAS: 1818847-73-2): A four-membered ring analogue, representing the highly strained and increasingly popular oxetane scaffold.[4][5]

  • 1-Azaspiro[3.3]heptane: A piperidine bioisostere, representing the class of spirocyclic amines designed to improve upon traditional saturated heterocycles.[6][7]

Comparative Efficacy Data

The true measure of a building block's utility lies in the properties it imparts to a lead molecule. The following tables summarize key experimental data comparing the effects of incorporating oxolane, oxetane, and spirocyclic scaffolds into bioactive compounds.

Table 1: Physicochemical Properties
Building Block ScaffoldImpact on SolubilityImpact on Lipophilicity (LogP/LogD)Reference(s)
Oxolane (Tetrahydrofuran) Improved water solubility (up to 40x)Lowered lipophilicity[2][8]
Oxetane Generally improves aqueous solubilityCan decrease lipophilicity; effect is context-dependent[3][9][10]
Azaspiro[3.3]heptane Improved solubility over piperidineSimilar lipophilicity to piperidine[6]
Table 2: Pharmacokinetic and In Vitro Performance

| Building Block Scaffold | Impact on Metabolic Stability | Impact on hERG Liability | Impact on Potency | Reference(s) | | :--- | :--- | :--- | :--- | | Oxolane (in Oxaspirocycles) | Favorable metabolic profile | Data not specified | Can lead to more potent analogues (e.g., Terazosin) |[2][11] | | Oxetane | Significantly improved metabolic stability | Can reduce hERG inhibition | Can significantly improve potency |[3][9] | | Azaspiro[3.3]heptane | Improved metabolic stability over piperidine | Data not specified | Can result in analogues with high activity (e.g., Bupivacaine) |[6][7] |

Causality Behind Experimental Choices: Why These Scaffolds?

The selection of these building blocks for comparison is rooted in the strategic goals of modern medicinal chemistry.

  • Oxetanes vs. Oxolanes: The comparison between four- and five-membered oxygenated rings explores the impact of ring strain and conformation on biological activity and ADME properties. Oxetanes, with their higher ring strain, can act as "metabolic blockers" and their more rigid, planar-like structure can present substituents in a well-defined vector, potentially leading to stronger target engagement.[3][12] Oxolanes (tetrahydrofurans), being more flexible, offer a different conformational profile. The choice between them would depend on the specific binding pocket and the desired metabolic profile.

  • Oxa-spirocycles and Azaspirocycles as Bioisosteres: The use of spirocyclic systems like 1-azaspiro[3.3]heptane as bioisosteres for common motifs like piperidine is a key strategy to escape known metabolic liabilities and improve drug-like properties.[6][7] The spirocyclic nature introduces a distinct 3D exit vector for substituents compared to their single-ring counterparts.[2] 3-Aminooxolane-3-carbonitrile can be considered a precursor to spirocyclic systems or can be used to introduce a side chain with similar conformational restriction.

Experimental Protocols

Representative Synthesis of an α-Aminonitrile: A Modified Strecker Reaction

The Strecker synthesis is a classic and efficient method for preparing α-aminonitriles.[13] The following is a representative one-pot, three-component protocol that could be adapted for the synthesis of 3-Aminooxolane-3-carbonitrile from tetrahydrofuran-3-one.

Protocol:

  • To a solution of tetrahydrofuran-3-one (1.0 mmol) in methanol (5 mL) is added ammonium chloride (1.2 mmol) and a 7N solution of ammonia in methanol (2.0 mL).

  • The mixture is stirred at room temperature for 2 hours to facilitate imine formation.

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-aminonitrile.

Note: This is a general procedure and may require optimization for the specific substrate. The hydrochloride salt can be formed by treating a solution of the free base with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.

Visualizing the Concepts

Workflow for Building Block Incorporation and Evaluation

G cluster_0 Scaffold Selection cluster_1 Synthesis cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Comparison 3-Aminooxolane-3-carbonitrile 3-Aminooxolane-3-carbonitrile Incorporate into Lead Scaffold Incorporate into Lead Scaffold 3-Aminooxolane-3-carbonitrile->Incorporate into Lead Scaffold 3-Aminooxetane-3-carbonitrile 3-Aminooxetane-3-carbonitrile 3-Aminooxetane-3-carbonitrile->Incorporate into Lead Scaffold Azaspirocycle Azaspirocycle Azaspirocycle->Incorporate into Lead Scaffold Potency Assay Potency Assay Incorporate into Lead Scaffold->Potency Assay Solubility Assay Solubility Assay Incorporate into Lead Scaffold->Solubility Assay Metabolic Stability Assay Metabolic Stability Assay Incorporate into Lead Scaffold->Metabolic Stability Assay hERG Assay hERG Assay Incorporate into Lead Scaffold->hERG Assay Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Potency Assay->Structure-Activity Relationship (SAR) Solubility Assay->Structure-Activity Relationship (SAR) Metabolic Stability Assay->Structure-Activity Relationship (SAR) hERG Assay->Structure-Activity Relationship (SAR)

Caption: A generalized workflow for comparing building blocks in a medicinal chemistry program.

Conceptual Comparison of Scaffolds

G Scaffolds Scaffolds Oxolane 3-Aminooxolane-3-carbonitrile + Flexible Conformation + Improved Solubility - Potential for Metabolism Scaffolds->Oxolane Oxetane 3-Aminooxetane-3-carbonitrile + Rigid Conformation + Improved Metabolic Stability - Higher Ring Strain Scaffolds->Oxetane Azaspirocycle 1-Azaspiro[3.3]heptane + Novel 3D Vector + Piperidine Bioisostere + Improved Properties Scaffolds->Azaspirocycle

Caption: Key distinguishing features of the compared building block scaffolds.

Conclusion

This compound is a valuable building block for introducing conformationally constrained α-amino acid mimetics and for accessing novel chemical space. The comparative data presented here indicates that small, saturated heterocycles like oxolanes and oxetanes offer significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. Specifically, the incorporation of an oxolane ring can lead to enhanced solubility and, in some cases, improved potency.[2] The choice between an oxolane, a more strained oxetane, or a spirocyclic analogue will ultimately be dictated by the specific goals of the drug discovery program and the structure-activity relationships that emerge. The experimental evidence strongly supports the continued exploration of these scaffolds in the design of next-generation therapeutics.

References

  • Fomin, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51). Available from: [Link]

  • Reddy, L. R. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideServe. Available from: [Link]

  • Garai, B., et al. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. Communications Chemistry. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2025). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available from: [Link]

  • Kim, S., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][2][6]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11335–11354. Available from: [Link]

  • Stepan, A. F., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12811–12867. Available from: [Link]

  • Wani, A. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Wani, A. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available from: [Link]

  • Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Google Patents. (2015). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

  • Stepan, A. F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7754–7766. Available from: [Link]

  • MDPI. Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. Available from: [Link]

  • Mann, A., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

  • Google Patents. (2012). Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • ResearchGate. (2020). Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. Available from: [Link]

  • Google Patents. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 3-Aminooxolane-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 3-Aminooxolane-3-carbonitrile Scaffold

The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense interest. The 3-aminooxolane-3-carbonitrile core represents such a scaffold, offering a unique three-dimensional structure and a combination of functional groups (a nitrile, a tertiary amine, and an oxolane ring) that suggest a rich potential for diverse biological activities. The nitrile group, in particular, is a well-known electrophilic "warhead" in many enzyme inhibitors, capable of forming reversible covalent bonds with active site residues like cysteine.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, experience-driven framework for the systematic validation of the biological activity of novel derivatives built upon this promising scaffold. We will move beyond rote protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust approach to characterization. Our objective is to furnish you with the strategy and detailed methodologies to objectively compare the performance of your novel compounds against established alternatives, supported by clear, actionable experimental data.

Chapter 1: A Tiered Strategy for Biological Activity Validation

A shotgun approach to biological screening is inefficient and resource-intensive. A more logical and effective strategy involves a tiered or cascaded workflow. This begins with broad, high-throughput primary assays to identify general activities, followed by more specific secondary and mechanistic assays to deconvolute the mode of action for the most promising "hits."

The causality here is one of progressive filtration. We first cast a wide net to capture any significant biological effect (e.g., cytotoxicity) and then use increasingly finer nets to isolate the specific mechanism (e.g., inhibition of a particular enzyme). This ensures that resources are focused on compounds with the highest potential.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Hit Prioritization & Comparison A Novel 3-Aminooxolane-3-carbonitrile Derivatives B Broad Cytotoxicity Screen (e.g., MTT Assay vs. Cancer Cell Panel) A->B Initial Evaluation C General Antimicrobial Screen (e.g., MIC Assay vs. ESKAPE Pathogens) A->C Initial Evaluation D Mechanism of Cell Death (Apoptosis vs. Necrosis Assays) B->D If Cytotoxic E Target-Based Enzyme Inhibition (e.g., Cysteine Protease Panel) B->E Hypothesis-Driven F Bactericidal vs. Bacteriostatic (MBC Assay) C->F If Antimicrobial G Determine Potency (IC50/Ki) & Selectivity Index D->G Quantification E->G Quantification F->G Quantification H Compare to Gold-Standard Comparator Compounds G->H Benchmarking I Prioritized Hits for Further Development H->I Decision Gate

Caption: A tiered workflow for validating biological activity.

Chapter 2: Foundational Assessment: In Vitro Cytotoxicity Profiling

The initial evaluation of a novel compound library often begins with a broad cytotoxicity screen against a panel of cancer cell lines. This serves two purposes: it can identify potential anticancer agents and provides a crucial baseline of cellular toxicity for compounds that may be developed for other indications (e.g., antimicrobial, anti-inflammatory). The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[3][4]

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[5] This provides a reliable proxy for cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[6]

  • Cell Culture & Seeding:

    • Maintain cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media in a humidified incubator at 37°C with 5% CO₂.[3]

    • Harvest cells in the logarithmic growth phase and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each novel derivative and the comparator compound (e.g., Doxorubicin, a standard chemotherapeutic) in dimethyl sulfoxide (DMSO).[7]

    • Perform serial dilutions of the stock solutions in culture media to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Crucial Controls: Include wells with "vehicle control" (media with the highest concentration of DMSO used, typically <0.5%) and "no-cell" control (media only, for background absorbance).[8]

  • Incubation & Assay Development:

    • Incubate the plates for 48 or 72 hours.[8]

    • Add 10 µL of a 5 mg/mL sterile-filtered MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.[3]

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on a shaker for 15 minutes.[3]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation and Comparison

Summarize the results in a clear, comparative table. The selectivity index (SI) can be calculated if a non-cancerous cell line (e.g., HEK293) is included, providing an early indication of therapeutic window (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells).[3]

CompoundTarget Cell LineIC₅₀ (µM) ± SDComparator: Doxorubicin IC₅₀ (µM) ± SDSelectivity Index (SI) vs. HEK293
Derivative 1MCF-7 (Breast)8.4 ± 0.70.9 ± 0.15.2
Derivative 2MCF-7 (Breast)> 1000.9 ± 0.1-
Derivative 1HeLa (Cervical)12.1 ± 1.11.2 ± 0.23.6
Derivative 2HeLa (Cervical)95.2 ± 8.31.2 ± 0.2-
Hypothetical Data

Chapter 3: Mechanistic Insight: Cysteine Protease Inhibition

The nitrile moiety within the 3-aminooxolane-3-carbonitrile scaffold is a strong structural alert for potential inhibition of cysteine proteases.[1] These enzymes, such as cathepsins, play critical roles in pathologies ranging from cancer to arthritis.[9][10] The nitrile group can act as an electrophile, forming a reversible thioimidate adduct with the active site cysteine residue of the enzyme.[2][9] Therefore, a logical next step for compounds showing cytotoxicity, or as a primary hypothesis-driven screen, is to assess their activity against a panel of these enzymes.

Scientific Rationale: A fluorometric assay provides a sensitive and continuous measure of enzyme activity. A peptide substrate is designed with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the active protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

G cluster_0 Inhibitor Mechanism cluster_1 Assay Principle A Active Cysteine Protease (e.g., Cathepsin B) C Reversible Thioimidate Adduct (Enzyme-Inhibitor Complex) A->C Binding E Cleaved Substrate (Fluorescence Signal) A->E Cleavage B Novel Nitrile Derivative B->C F No Cleavage (Signal Remains Low) C->F Inhibition D Fluorogenic Substrate (Fluorescence Quenched) D->E D->F

Caption: Cysteine protease inhibition by a nitrile compound.
Experimental Protocol: Fluorometric Cysteine Protease Inhibition Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA). The specific pH and buffer components should be optimized for the target enzyme (e.g., Cathepsin B).[11]

    • Reconstitute the lyophilized enzyme (e.g., human Cathepsin B) and the fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in assay buffer.

    • Prepare serial dilutions of the novel compounds and a known broad-spectrum cysteine protease inhibitor comparator, such as E-64.[12][13]

  • Assay Procedure (96-well black plate):

    • To each well, add:

      • 50 µL of assay buffer.

      • 10 µL of the test compound dilution (or vehicle control).

      • 20 µL of the enzyme solution.

    • Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[14]

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Controls: Include "no enzyme" wells to measure background substrate hydrolysis and "no inhibitor" wells for maximal enzyme activity.

  • Data Acquisition & Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the kinetic increase in fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.[15]

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus log inhibitor concentration to calculate the IC₅₀. For more potent inhibitors, determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[11]

Data Presentation and Comparison

Presenting both potency (Kᵢ) and selectivity data is critical for prioritizing compounds.

CompoundCathepsin B Kᵢ (nM)Cathepsin L Kᵢ (nM)Cathepsin K Kᵢ (nM)Selectivity (L/B)Selectivity (K/B)
Derivative 141.3850120020.629.1
Derivative 3550600>50001.1>9.1
Comparator: E-64 Potent, Irreversible[12][16]Potent, Irreversible[12][16]Potent, Irreversible[13]N/AN/A
Hypothetical Data inspired by[11]

Chapter 4: Broadening the Scope: Antimicrobial Activity Screening

The structural features of 3-aminooxolane-3-carbonitrile derivatives may also confer antimicrobial properties. A primary screen for antibacterial and antifungal activity is a valuable component of a comprehensive validation strategy. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Scientific Rationale: This method systematically tests a range of antimicrobial concentrations against a standardized inoculum of a microorganism.[18] By observing the lowest concentration at which no turbidity (a visual indicator of growth) is present after a defined incubation period, one can quantitatively assess the antimicrobial potency of the compound.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Prepare a 2X concentrated solution of Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[19]

    • Prepare high-concentration stock solutions of the test compounds and comparator antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in DMSO.

    • Prepare a standardized inoculum of the test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[18]

  • Assay Setup (96-well sterile plate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the high-concentration drug stock to the first column, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a gradient of compound concentrations.

    • Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial/fungal suspension.

    • Essential Controls:

      • Sterility Control: Broth only, no drug, no inoculum.

      • Growth Control: Broth with inoculum, no drug.

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.[17]

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[18]

Data Presentation and Comparison

MIC values provide a direct comparison of the potency of novel compounds against standard-of-care agents.

CompoundE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)C. albicans ATCC 90028 MIC (µg/mL)
Derivative 4164>128
Derivative 5>128>12832
Comparator: Ciprofloxacin ≤1≤1N/A
Comparator: Fluconazole N/AN/A0.25 - 1.0
Hypothetical Data

Conclusion: Synthesizing Data for Informed Decision-Making

The validation of a novel chemical series is a multi-faceted process that requires rigorous experimental design and objective data interpretation. By employing a tiered screening approach—starting with broad cytotoxicity and antimicrobial assays and progressing to specific, hypothesis-driven mechanistic studies—researchers can efficiently identify and characterize the most promising 3-aminooxolane-3-carbonitrile derivatives.

The ultimate goal is to build a comprehensive data package for each compound, comparing its potency (IC₅₀, Kᵢ, MIC) and selectivity against relevant, gold-standard comparators. This evidence-based guide provides the foundational protocols and strategic thinking necessary to generate such a package, enabling informed decisions and paving the way for the next stages of drug development.

References

  • Gütschow, M., et al. (2015). Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Schirmeister, T., et al. (2015). Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry. PubMed Central. Available at: [Link]

  • Wikipedia. (2023). E-64. Wikipedia. Available at: [Link]

  • Black, W. C., et al. (1998). Identification of Dipeptidyl Nitriles as Potent and Selective Inhibitors of Cathepsin B through Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Almquist, R. G., et al. (2010). Development of Nitrile-Based Peptidic Inhibitors of Cysteine Cathepsins. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Matsumoto, K., et al. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. PubMed. Available at: [Link]

  • Microbe Investigations. (2024). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Gamboa, N., et al. (2021). Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L. PubMed. Available at: [Link]

  • Wróbel, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • SEAFDEC/AQD. (2005). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Sp-star. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • UCSB. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology. Available at: [Link]

  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • NIH. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. PubMed Central. Available at: [Link]

  • Chondrex, Inc. (2024). Cysteine Protease Activity Assay Kit. Chondrex, Inc.. Available at: [Link]

  • IDEXX. (2024). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Laboratories. Available at: [Link]

  • HiMedia Laboratories. (2024). Ciprofloxacin Ezy MIC™ Strip. HiMedia Laboratories. Available at: [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. Available at: [Link]

  • Noble Life Sciences. (2024). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • NIH. (2016). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. PubMed Central. Available at: [Link]

  • Aranđelović, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. Available at: [Link]

  • NIH. (2012). Protease Assays. Assay Guidance Manual - NCBI. Available at: [Link]

  • ResearchGate. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • NIH. (2008). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PubMed Central. Available at: [Link]

  • ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • PubMed. (2014). [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. PubMed. Available at: [Link]

  • Moustafa, A. H., et al. (2014). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. PubMed. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-carbonitrile. ResearchGate. Available at: [Link]

  • NIH. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PubMed Central. Available at: [Link]

  • MDPI. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. MDPI. Available at: [Link]

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A Researcher's Guide to Bridging the In Vitro-In Vivo Divide: A Case Study in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

From Benchtop to Bedside: Navigating the Complexities of Preclinical Data Translation

For researchers in the trenches of drug discovery, the journey of a novel compound from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. The controlled environment of a cell culture plate is a world away from the intricate biological systems of a living organism. This guide provides a deep dive into the critical transition from in vitro to in vivo studies, using the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, as a guiding case study. While the principles discussed are broadly applicable, they are particularly relevant for novel heterocyclic scaffolds, such as derivatives of 3-Aminooxolane-3-carbonitrile, where establishing a clear and predictive preclinical data package is paramount.

Our focus is not merely on the "what" but the "why"—the scientific rationale behind experimental design, the interpretation of divergent data, and the construction of a self-validating research framework. This guide is designed for the discerning scientist who understands that a successful drug development program is built on a foundation of rigorous, well-contextualized data.

The In Vitro Foundation: Defining Potency and Cellular Activity

The initial characterization of any new chemical entity begins in vitro. These assays are designed to answer two fundamental questions: Does the compound interact with its intended target? And does this interaction translate to a measurable effect in a cellular context?

Biochemical Assays: The Litmus Test of Target Engagement

The first step is to determine if the compound directly interacts with its molecular target. For kinase inhibitors like Gefitinib, this typically involves an enzymatic assay to measure the inhibition of the kinase's phosphorylating activity.

Key Experimental Data: Gefitinib Biochemical Potency

Assay TypeTargetIC50 (nM)
Enzyme-linked immunosorbent assay (ELISA)EGFR37
Homogeneous Time-Resolved Fluorescence (HTRF)EGFR25-60

IC50 (half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

These assays, while powerful, are conducted in a highly artificial environment, often using purified, recombinant enzymes. They provide a clean measure of potency but lack the biological context of a living cell.

Cell-Based Assays: A Step Closer to Biological Reality

Cell-based assays bridge the gap between biochemical potency and cellular efficacy. They assess a compound's ability to inhibit the target within a living cell, accounting for factors like cell permeability and off-target effects. For an EGFR inhibitor, a common approach is to use cancer cell lines that are known to be dependent on EGFR signaling for their survival and proliferation.

Key Experimental Data: Gefitinib Cellular Potency

Cell LineEGFR StatusAssay TypeIC50 (nM)
A431Wild-type (WT)Proliferation (MTT)70-100
NCI-H3255L858R mutationProliferation (MTT)<10
HCC827del E746-A750Proliferation (MTT)5-20

The data clearly illustrates the increased potency of Gefitinib in cell lines harboring activating mutations in EGFR, a key clinical finding that was first elucidated through in vitro studies.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Viability Assessment seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 prepare Prepare serial dilutions of test compound incubate1->prepare treat Add compound to cells prepare->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read cluster_0 Dosing cluster_1 Blood Sampling cluster_2 Analysis dose Administer compound to mice (e.g., oral gavage) sample Collect blood samples at multiple time points dose->sample process Process blood to plasma sample->process extract Extract compound from plasma process->extract analyze Quantify compound concentration using LC-MS/MS extract->analyze plot Plot concentration vs. time analyze->plot

Caption: Workflow for a typical mouse pharmacokinetic study.

Pharmacodynamics: What the Drug Does to the Body

Pharmacodynamics (PD) assesses the effect of the compound on its target in vivo. This is crucial for confirming that the drug is engaging its target in the tumor tissue and eliciting the desired biological response. For an EGFR inhibitor, a common PD marker is the phosphorylation level of EGFR and its downstream signaling proteins, such as ERK.

cluster_0 Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS pY Gefitinib Gefitinib Gefitinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

In Vivo Efficacy: The Ultimate Test in Disease Models

The culmination of preclinical testing is the in vivo efficacy study, typically conducted in animal models that are designed to mimic human disease. For cancer, this often involves xenograft models, where human tumor cells are implanted into immunocompromised mice.

Key Experimental Data: Gefitinib In Vivo Efficacy

Cell Line XenograftDosing Regimen (Oral)Tumor Growth Inhibition (%)
A431 (EGFR WT)100 mg/kg, daily40-50%
HCC827 (EGFR mutant)25 mg/kg, daily>90% (tumor regression)

This data powerfully illustrates the correlation between the in vitro cellular sensitivity and the in vivo anti-tumor efficacy, reinforcing the hypothesis that the compound's primary mechanism of action is through the inhibition of mutant EGFR.

Bridging the Gap: Why In Vitro and In Vivo Results Can Diverge

Despite the best efforts to create predictive models, discrepancies between in vitro and in vivo data are common. Understanding the potential reasons for this divergence is critical for making informed decisions about a compound's future.

  • ADME Properties: As discussed, poor absorption, rapid metabolism, or an inability to reach the target tissue can all lead to a lack of efficacy in vivo, even for a highly potent compound.

  • Off-Target Effects: A compound may have unforeseen off-target activities that cause toxicity or other adverse effects in a whole organism that are not apparent in a simplified cellular assay.

  • The Tumor Microenvironment: In vivo, tumors exist within a complex microenvironment that includes stromal cells, immune cells, and an extracellular matrix. These factors can influence a tumor's response to treatment in ways that are not recapitulated in standard 2D cell culture.

  • Development of Resistance: Over time, tumors can develop resistance to a drug through various mechanisms, such as secondary mutations in the target protein or the activation of bypass signaling pathways. These complex biological processes are more likely to be observed in a long-term in vivo study than in a short-term in vitro assay.

Conclusion: An Integrated Approach to Preclinical Drug Development

The journey from a promising hit in an in vitro screen to a viable drug candidate is a multi-faceted challenge that requires a deep understanding of both the compound's intrinsic properties and the biological context in which it will ultimately be tested. By systematically evaluating a compound's biochemical potency, cellular activity, pharmacokinetic profile, and pharmacodynamic effects, researchers can build a comprehensive data package that allows for a more accurate prediction of its in vivo efficacy. The case of Gefitinib demonstrates how a clear correlation between in vitro and in vivo data can provide a strong rationale for clinical development. For novel scaffolds like 3-Aminooxolane-3-carbonitrile, adhering to these rigorous, cross-disciplinary principles will be the key to unlocking their therapeutic potential.

References

  • Gefitinib (Iressa®): A Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor. British Journal of Cancer, Nature. [Link]

  • EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer. Annual Review of Medicine, Annual Reviews. [Link]

  • The MTT Assay to Evaluate Cell Viability. Methods in Molecular Biology, Springer. [Link]

  • Pharmacokinetics, Pharmacodynamics, and Clinical Efficacy of Gefitinib. Clinical Pharmacokinetics, Springer. [Link]

  • Mouse Models of Human Cancers. Nature Reviews Cancer, Nature. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminooxolane-3-carbonitrile Analogs: A Focus on Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 3-aminooxolane-3-carbonitrile analogs, a promising scaffold in modern medicinal chemistry. Given the nascent stage of research on this specific heterocyclic family, this document employs a comparative approach, drawing insights from closely related bioisosteric structures, particularly pyrrolidine-based analogs. The principles and experimental data presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of novel and potent enzyme inhibitors.

Introduction: The Emergence of the 3-Aminooxolane-3-carbonitrile Scaffold

The 3-aminooxolane-3-carbonitrile core, characterized by a tetrahydrofuran ring bearing geminal amino and nitrile functionalities, represents a unique chemical space for inhibitor design. The strategic placement of the electrophilic nitrile group, a known "warhead" for covalent modification of cysteine residues, makes this scaffold particularly attractive for targeting cysteine proteases.[1] These enzymes play crucial roles in a variety of pathological processes, including inflammation, cancer, and infectious diseases, making them compelling targets for therapeutic intervention.

Due to the limited availability of direct SAR studies on 3-aminooxolane-3-carbonitrile analogs in the public domain, this guide will leverage the concept of bioisosterism.[2][3] We will primarily draw parallels from the more extensively studied pyrrolidine-2-carbonitrile scaffold, where the oxygen atom of the oxolane ring is replaced by a nitrogen atom. This comparative analysis will provide a logical framework for predicting the SAR of 3-aminooxolane-3-carbonitrile derivatives and for designing future experimental work.

The 3-Aminooxolane-3-carbonitrile Core: Key Structural Features and Mechanistic Implications

The therapeutic potential of 3-aminooxolane-3-carbonitrile analogs is intrinsically linked to their unique structural attributes:

  • The Oxolane Ring: This five-membered oxygen-containing heterocycle serves as a rigid scaffold, positioning the key functional groups in a defined spatial orientation for interaction with the target enzyme's active site. Its polarity and potential for hydrogen bonding can influence solubility and pharmacokinetic properties.

  • The Geminal Amino and Nitrile Groups: This α-aminonitrile moiety is the cornerstone of the scaffold's biological activity. The nitrile group can act as an electrophile, reacting with the nucleophilic thiol of a cysteine residue in the active site of a protease to form a reversible covalent thioimidate adduct. This covalent interaction can lead to potent and prolonged inhibition.

  • Stereochemistry: The carbon atom at the 3-position is a stereocenter, meaning that enantiomers of these analogs exist. The stereochemistry at this position is expected to be a critical determinant of biological activity, as the precise three-dimensional arrangement of substituents will dictate the efficiency of binding to the chiral active site of an enzyme.

Synthesis of the 3-Aminooxolane-3-carbonitrile Scaffold: A Practical Protocol

The most direct and widely applicable method for the synthesis of the 3-aminooxolane-3-carbonitrile core is the Strecker amino acid synthesis .[4][5][6][7][8] This one-pot, three-component reaction involves the condensation of a ketone with an ammonia source and a cyanide salt.

Experimental Protocol: Synthesis of 3-Aminooxolane-3-carbonitrile

This protocol describes the synthesis of the parent 3-aminooxolane-3-carbonitrile from tetrahydrofuran-3-one.

Materials:

  • Tetrahydrofuran-3-one

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydrofuran-3-one (1.0 eq) in a 1:1 mixture of methanol and water.

  • To this solution, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq) sequentially at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 3-aminooxolane-3-carbonitrile.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product ketone Tetrahydrofuran-3-one conditions MeOH/H2O, RT, 24h ketone->conditions nh4cl NH4Cl nh4cl->conditions nacn NaCN nacn->conditions product 3-Aminooxolane- 3-carbonitrile conditions->product

Figure 1: Strecker synthesis of 3-aminooxolane-3-carbonitrile.

Comparative SAR Analysis: Learning from Pyrrolidine-2-carbonitrile Analogs

Due to the scarcity of direct SAR data for 3-aminooxolane-3-carbonitrile analogs, we will analyze the SAR of a series of pyrrolidine-2-carbonitrile derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine protease.[9] The pyrrolidine ring is a close bioisostere of the oxolane ring, and the SAR trends observed for these compounds can provide valuable insights for the design of novel 3-aminooxolane-3-carbonitrile-based inhibitors.

Table 1: SAR of Pyrrolidine-2-carbonitrile Analogs as DPP-IV Inhibitors [9]

CompoundR¹ (Substitution on Pyrrolidine Nitrogen)R² (Substitution on Aromatic Ring)DPP-IV IC₅₀ (µg/mL)
6a HH35.18
6b H4-CH₃22.87
6c H4-Cl23.14
6d H4-OCH₃28.93
6e H4-NO₂42.12
6f H2-Cl38.76
6g H2,4-diCl40.51
Analysis of SAR Trends:
  • Substitution on the Aromatic Ring (R²):

    • Electron-donating groups (EDGs): The presence of a methyl group at the para-position (6b ) resulted in a significant increase in potency compared to the unsubstituted analog (6a ). A methoxy group at the same position (6d ) also led to improved activity. This suggests that electron-rich aromatic rings are favored for binding.

    • Electron-withdrawing groups (EWGs): A chloro substituent at the para-position (6c ) also enhanced potency, indicating that both electronic and steric factors are at play. However, a strongly deactivating nitro group at the para-position (6e ) led to a decrease in activity.

    • Positional Isomers: A chloro group at the ortho-position (6f ) was less favorable than at the para-position (6c ), suggesting that steric hindrance near the point of attachment to the pyrrolidine ring is detrimental to activity. Dichlorination (6g ) further decreased potency.

  • Substitution on the Pyrrolidine Nitrogen (R¹):

    • While the table only shows analogs with a free amine on the pyrrolidine ring, it is a common site for modification in many inhibitor classes. It is plausible that substitution at this position could be explored to modulate properties such as solubility, cell permeability, and selectivity.

SAR_Trends cluster_favorable Favorable Modifications cluster_unfavorable Unfavorable Modifications SAR SAR of Pyrrolidine-2-carbonitrile Analogs Modifications to R² (Aromatic Ring) para_edg Para-position Electron-Donating Groups (e.g., -CH₃, -OCH₃) SAR:f1->para_edg Increases Potency para_ewg_moderate Para-position Moderate Electron-Withdrawing Groups (e.g., -Cl) SAR:f1->para_ewg_moderate Increases Potency para_ewg_strong Para-position Strong Electron-Withdrawing Groups (e.g., -NO₂) SAR:f1->para_ewg_strong Decreases Potency ortho_sub Ortho-position Substitution (Steric Hindrance) SAR:f1->ortho_sub Decreases Potency di_sub Di-substitution (Increased Steric Bulk) SAR:f1->di_sub Decreases Potency

Figure 2: Key SAR trends for pyrrolidine-2-carbonitrile analogs.

Bioisosteric Extrapolation to 3-Aminooxolane-3-carbonitrile Analogs

The principle of bioisosteric replacement suggests that the SAR trends observed for the pyrrolidine-based analogs can serve as a strong starting point for the design of 3-aminooxolane-3-carbonitrile derivatives.[2][3]

  • The Oxolane vs. Pyrrolidine Ring: The replacement of the nitrogen atom in the pyrrolidine ring with an oxygen atom in the oxolane ring will subtly alter the physicochemical properties of the scaffold. The oxolane ring is less basic and has a different hydrogen bonding capacity compared to the pyrrolidine ring. This could impact interactions with specific residues in the enzyme's active site and may also influence pharmacokinetic properties.

  • Predicted SAR for Oxolane Analogs: Based on the data from the pyrrolidine series, it is reasonable to hypothesize that:

    • Small, electron-donating or moderately electron-withdrawing substituents at the para-position of an aromatic ring attached to the amino group of the 3-aminooxolane-3-carbonitrile scaffold would be a favorable starting point for optimization.

    • Bulky substituents and substitution at the ortho-position of the aromatic ring are likely to be detrimental to activity.

    • Further exploration of substituents on the oxolane ring itself, particularly at positions that do not introduce significant steric clash, could lead to improved potency and selectivity.

Experimental Workflow for Biological Evaluation

The evaluation of novel 3-aminooxolane-3-carbonitrile analogs as cysteine protease inhibitors typically involves a fluorogenic enzyme inhibition assay.

Experimental Protocol: Cysteine Protease Inhibition Assay

Materials:

  • Recombinant human cysteine protease (e.g., Cathepsin K, L, or S)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsins L and S, Z-GPR-AMC for Cathepsin K)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the wells of a 96-well microplate, add the assay buffer.

  • Add the test compounds or DMSO (vehicle control) to the appropriate wells.

  • Add the recombinant cysteine protease to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the microplate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Plate Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Add Assay Buffer prep_inhibitor Add Test Compound/Control prep_buffer->prep_inhibitor add_enzyme Add Enzyme prep_inhibitor->add_enzyme incubate Incubate (15 min, RT) add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_plate Measure Fluorescence vs. Time add_substrate->read_plate calc_rate Calculate Initial Rates read_plate->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Figure 3: Experimental workflow for a cysteine protease inhibition assay.

Future Perspectives and Conclusion

The 3-aminooxolane-3-carbonitrile scaffold holds considerable promise for the development of novel enzyme inhibitors, particularly for the cysteine protease family. While direct SAR data remains limited, a comparative analysis with bioisosteric analogs, such as the pyrrolidine-2-carbonitriles, provides a solid foundation for rational drug design.

Key takeaways and future directions include:

  • Synthesis: The Strecker synthesis provides a reliable route to the core scaffold, allowing for the generation of diverse analogs.

  • SAR Extrapolation: The SAR trends observed in the pyrrolidine series suggest that modifications to the amino group, particularly with substituted aromatic rings, are a fruitful area for exploration. The electronic and steric properties of these substituents are critical determinants of activity.

  • Stereochemistry: Future studies should focus on the synthesis and evaluation of individual enantiomers of 3-aminooxolane-3-carbonitrile analogs, as stereochemistry is likely to play a crucial role in their biological activity.

  • Bioisosteric Replacement of the Oxolane Ring: The synthesis and evaluation of analogs with other 5-membered heterocyclic rings (e.g., thiolane, cyclopentane) could provide further insights into the optimal scaffold for a given target.

By leveraging the principles of comparative SAR and bioisosterism, researchers can effectively navigate the early stages of drug discovery with the 3-aminooxolane-3-carbonitrile scaffold and unlock its full therapeutic potential.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. (2021). [Link]

  • Drug Dev Res.86 , e70170 (2025). [Link]

  • Meireles, L. M. & Peruca, A. C. T. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules25 , 1026 (2020). [Link]

  • Patel, H. et al. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today102324 (2025). [Link]

  • ResearchGate. Bioisosteric replacement of Compounds 1 and 2. [Link]

  • Eur J Med Chem46 , 5350-8 (2011). [Link]

  • Brown, D. G. & Wobst, P. M. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J Med Chem64 , 1639-1697 (2021). [Link]

  • Shen, C. W. et al. Comparison of Efficacies of Cysteine Protease Inhibitors against Five Strains of Plasmodium falciparum. Antimicrob Agents Chemother46 , 3668-71 (2002). [Link]

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A Comparative Guide to Analytical Method Validation for the Quantification of 3-Aminooxolane-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Aminooxolane-3-carbonitrile hydrochloride, a key chemical intermediate. As Senior Application Scientists, our objective is to offer not just procedural steps, but a deeper understanding of the causality behind experimental choices, grounded in established scientific principles and regulatory expectations.

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will explore and compare two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of this compound. The methodologies and validation parameters discussed are in alignment with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The Criticality of Method Validation

Analytical method validation provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable, to a determined degree.[6] For a compound like this compound, which may be a critical starting material or intermediate in a drug synthesis, precise quantification is paramount for process control, yield calculations, and ensuring the purity of the final API. An unvalidated or poorly validated method can lead to inaccurate results, potentially causing batch failures, regulatory hurdles, and compromising patient safety.[7]

Comparative Overview of Analytical Techniques

The choice of analytical technique is fundamentally driven by the physicochemical properties of the analyte. This compound, being a polar molecule and a hydrochloride salt, presents specific analytical challenges. Here, we compare two powerful chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Often the method of choice for non-volatile and thermally labile compounds. Given the polar nature of the target analyte, Reverse-Phase HPLC (RP-HPLC) is a strong candidate. To enhance retention and peak shape of the polar amine, derivatization or the use of ion-pairing reagents may be necessary. A patent for a related compound, 3-aminopyrrolidine hydrochloride, utilizes pre-column derivatization with Boc anhydride to introduce a UV-active chromophore, a strategy that could be adapted here.[8]

  • Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds.[9] Direct analysis of the hydrochloride salt is not feasible due to its non-volatile nature. Therefore, derivatization is mandatory to convert the analyte into a volatile and thermally stable derivative. This is a common approach for the analysis of amino acids and other polar compounds by GC.[10]

The following sections will delve into the detailed validation protocols for each technique, providing hypothetical yet realistic experimental data to illustrate the comparison.

High-Performance Liquid Chromatography (HPLC) Method Validation

An RP-HPLC method with UV detection is proposed for the quantification of this compound. Due to the lack of a strong chromophore in the native molecule, pre-column derivatization with a UV-active agent (e.g., dansyl chloride or dabsyl chloride) is recommended. This not only enhances detectability but also improves chromatographic behavior.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Chromatographic column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength of the derivatized analyte.

  • Injection Volume: 10 µL.

Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Add a buffering agent to adjust the pH to the optimal range for the derivatization reaction.

  • Add the derivatizing agent solution and allow the reaction to proceed at a controlled temperature for a specific time.

  • Quench the reaction and dilute the sample to the final concentration with the mobile phase.

Validation Parameters and Acceptance Criteria (Based on ICH Q2(R2))

The validation of the HPLC method will encompass the following parameters:[1][2][4]

Table 1: HPLC Method Validation Parameters and Illustrative Data

Validation ParameterExperimental ApproachAcceptance CriteriaIllustrative Results
Specificity Analyze blank, placebo, derivatized standard, and spiked sample. Assess for interference at the analyte's retention time.No significant interference at the retention time of the analyte. Peak purity index > 0.99.No interfering peaks observed. Peak purity met the criteria.
Linearity Analyze a minimum of five concentrations across the range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.r² = 0.9995
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).[11]Mean recovery between 98.0% and 102.0%.Mean recovery = 99.5%
Precision Repeatability (Intra-assay): Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days with different analysts.RSD ≤ 2.0%.[12]Repeatability RSD = 0.8%. Intermediate Precision RSD = 1.2%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (typically 3:1).To be determined and reported.0.05 µg/mL
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (typically 10:1).To be determined and reported.0.15 µg/mL
Robustness Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on results.[11]RSD of results should remain within acceptable limits.The method was found to be robust within the tested parameter ranges.

Gas Chromatography (GC) Method Validation

For GC analysis, a derivatization step is essential to increase the volatility and thermal stability of this compound. A common approach for amines is silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride).

Experimental Protocol: GC Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Capillary column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to ensure good separation of the analyte from any impurities or derivatizing agent by-products.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector Temperature: 300 °C (for FID).

Sample Preparation and Derivatization:

  • Accurately weigh the standard and sample into a reaction vial.

  • Add the derivatizing agent and a suitable solvent.

  • Heat the mixture at a specific temperature for a defined period to ensure complete derivatization.

  • Cool the reaction mixture and inject an aliquot into the GC.

Validation Parameters and Acceptance Criteria (Based on ICH Q2(R2))

The validation of the GC method will follow the same principles as the HPLC method.

Table 2: GC Method Validation Parameters and Illustrative Data

Validation ParameterExperimental ApproachAcceptance CriteriaIllustrative Results
Specificity Analyze blank, derivatized standard, and spiked sample. For GC-MS, monitor characteristic ions.No interfering peaks at the analyte's retention time.No significant interferences observed.
Linearity Analyze a minimum of five concentrations across the intended range.Correlation coefficient (r²) ≥ 0.998.r² = 0.9989
Accuracy Perform recovery studies at three concentration levels.Mean recovery between 97.0% and 103.0%.Mean recovery = 100.2%
Precision Repeatability: Six replicate injections. Intermediate Precision: Analysis on different days.RSD ≤ 3.0%.Repeatability RSD = 1.5%. Intermediate Precision RSD = 2.1%.
Limit of Detection (LOD) Based on signal-to-noise ratio (3:1).To be determined and reported.0.1 µg/mL
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (10:1).To be determined and reported.0.3 µg/mL
Robustness Vary parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.RSD of results should remain within acceptable limits.The method demonstrated good robustness.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.

ValidationWorkflow cluster_planning Planning & Development cluster_execution Execution of Validation Studies cluster_reporting Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Analytical Method Development ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Caption: A flowchart illustrating the typical workflow for analytical method validation, from planning to lifecycle management.

ValidationParameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Accuracy->Precision Linearity->Range LOD->LOQ

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of potential analytical methodologies for the characterization and quantification of 3-Aminooxolane-3-carbonitrile hydrochloride. As a crucial intermediate in pharmaceutical synthesis, ensuring the reliability and reproducibility of its analytical results across different laboratories or methods is a critical step in the drug development lifecycle. This process, known as cross-validation, confirms that a validated method produces consistent and reliable results, ensuring data integrity and regulatory compliance.[1][2][3]

This guide will delve into a comparative analysis of two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a proposed alternative, Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. We will explore the theoretical underpinnings of these methods, provide detailed experimental protocols, and present a framework for the cross-validation process, supported by illustrative data.

The Imperative of Cross-Validation

In the pharmaceutical industry, analytical methods are often transferred between laboratories, such as from a research and development setting to a quality control laboratory. Cross-validation is the formal process of verifying that a validated analytical method performs to the same standards in a different setting.[1][4] This is essential to ensure that the data generated at different sites are comparable and reliable.[3][4] The core principle of cross-validation is to compare the results from two different analytical approaches or the same method in two different laboratories to assess their equivalence.[4]

This guide will simulate a cross-validation study comparing a primary HPLC-UV method with a secondary GC-MS method for the analysis of this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is crucial for method development.

PropertyEstimated Value/CharacteristicImplication for Analysis
Molecular Formula C₅H₉ClN₂O---
Molecular Weight 148.60 g/mol Suitable for mass spectrometry detection.
Structure A substituted oxolane with amino and carbonitrile functional groups.The primary amine offers a site for derivatization to enhance volatility for GC analysis. The presence of a chromophore is not guaranteed, which may necessitate derivatization for sensitive UV detection.
Polarity Expected to be polar due to the amine and hydrochloride salt form.Amenable to reverse-phase HPLC.
Volatility Low, due to its salt form.Direct GC analysis is not feasible without derivatization.
Solubility Likely soluble in aqueous solutions and polar organic solvents like methanol and acetonitrile.Facilitates sample preparation for both HPLC and GC (after derivatization).

Primary Analytical Method: Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[5][6][7] For a polar compound like this compound, a reverse-phase method is a logical starting point.

Rationale for Method Selection

Given that the target analyte lacks a strong native chromophore for UV detection, a pre-column derivatization step can be employed to attach a UV-absorbing moiety. This approach has been successfully used for similar compounds like 3-aminopyrrolidine hydrochloride, where derivatization with Boc anhydride yields a product with UV absorption.[8]

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine

  • This compound reference standard

  • Sample of this compound

3. Standard and Sample Preparation (Derivatization):

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard.

  • Derivatization Procedure: To 1 mL of the standard or sample solution, add 1.5 equivalents of Boc anhydride and 2 equivalents of triethylamine. Vortex the mixture and allow it to react at room temperature for 1 hour.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient elution may be necessary. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (based on the absorbance of the Boc-derivative)[8]

  • Injection Volume: 10 µL

5. Data Analysis:

  • The purity of the sample can be determined using the area normalization method.[8]

  • Quantification can be achieved by comparing the peak area of the sample to that of the reference standard.

Alternative Method for Cross-Validation: GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation efficiency and definitive identification based on mass-to-charge ratio.[5] Due to the low volatility of the hydrochloride salt, a derivatization step is necessary to make the analyte suitable for GC analysis.

Rationale for Method Selection

Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace active hydrogens on the amine group with a non-polar trimethylsilyl (TMS) group, increasing volatility.[9] This allows for the analysis of otherwise non-volatile compounds by GC.

Experimental Protocol: GC-MS with Silylation

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

  • This compound reference standard

  • Sample of this compound

3. Standard and Sample Preparation (Derivatization):

  • Standard and Sample Preparation: Accurately weigh approximately 1 mg of the reference standard or sample into a vial. Add 1 mL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.

  • Derivatization Reaction: Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

5. Data Analysis:

  • Identify the peak for the TMS-derivatized 3-Aminooxolane-3-carbonitrile by its retention time and mass spectrum.

  • Quantification can be performed using a calibration curve generated from the derivatized reference standard.

Cross-Validation Framework

The cross-validation will involve analyzing the same batch of this compound using both the validated HPLC-UV method and the GC-MS method. The results will be compared based on key validation parameters.[10]

Illustrative Data Comparison

The following tables present hypothetical data to illustrate the comparison between the two methods.

Table 1: Comparison of Assay Results

Sample IDHPLC-UV Assay (%)GC-MS Assay (%)% Difference
Batch A-0199.298.90.30
Batch A-0299.599.8-0.30
Batch A-0399.199.3-0.20

Acceptance Criteria: The percentage difference between the assay results from the two methods should not exceed 2.0%.

Table 2: Comparison of Precision (Repeatability)

MethodSample IDnMean Assay (%)Standard Deviation% RSD
HPLC-UVBatch B-01699.30.250.25
GC-MSBatch B-01699.10.350.35

Acceptance Criteria: The % RSD for each method should be less than 2.0%.

Table 3: Comparison of Linearity

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV10 - 1500.9995
GC-MS10 - 1500.9992

Acceptance Criteria: The correlation coefficient for both methods should be ≥ 0.999.

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison cluster_outcome Outcome Sample Homogeneous Batch of 3-Aminooxolane-3-carbonitrile HCl Prep_HPLC Prepare for HPLC (Derivatization with Boc Anhydride) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (Derivatization with BSTFA) Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Results (Assay, Precision, Linearity) HPLC->Data_HPLC Data_GCMS GC-MS Results (Assay, Precision, Linearity) GCMS->Data_GCMS Compare Statistical Comparison Data_HPLC->Compare Data_GCMS->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance Success Cross-Validation Successful Acceptance->Success Yes Fail Investigate Discrepancies Acceptance->Fail No

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in pharmaceutical development. While no specific validated methods for this compound are publicly available, this guide presents a robust framework for comparing two powerful analytical techniques: HPLC-UV and GC-MS, both adapted through derivatization to suit the analyte's properties. By systematically comparing key performance parameters such as accuracy, precision, and linearity, researchers can establish the interchangeability of these methods, thereby ensuring consistent and high-quality data across the lifecycle of a drug product. This approach not only satisfies regulatory expectations but also builds a strong foundation of trust in the analytical results.[1]

References

  • CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. Available from: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. Available from: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

  • (PDF) Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry - ResearchGate. Available from: [Link]

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.
  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - MDPI. Available from: [Link]

  • 3-Aminopropionitrile - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives - ResearchGate. Available from: [Link]

  • Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester.. Available from: [Link]

  • (PDF) Development and validation of novel RP-HPLC method for simultaneous estimation of gabapentin and amitriptyline hydrochloride in bulk and pharmaceutical dosage forms - ResearchGate. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. Available from: [Link]

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A Comparative Guide to Assessing the Metabolic Stability of 3-Aminooxolane-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Metabolic Stability

In the landscape of modern drug discovery, the intrinsic properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, metabolic stability stands out as a pivotal determinant of a drug candidate's ultimate success. It dictates the compound's half-life, bioavailability, and dosing regimen, directly influencing both efficacy and patient safety.[1][2] The 3-aminooxolane-3-carbonitrile scaffold has emerged as a promising motif in medicinal chemistry, offering a unique three-dimensional exit vector for structural elaboration. However, the very features that make this scaffold attractive—a saturated heterocycle, a polar amino group, and an electrophilic nitrile—also present a complex metabolic landscape.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess and compare the metabolic stability of drug candidates derived from this scaffold. Moving beyond mere protocol recitation, we will delve into the causality behind experimental choices, enabling a strategic approach to designing molecules with optimized pharmacokinetic profiles.

The Metabolic Landscape: Potential Liabilities of the 3-Aminooxolane-3-carbonitrile Core

Understanding the potential metabolic "hotspots" of a scaffold is the first step in rational drug design. The 3-aminooxolane-3-carbonitrile core presents three primary areas of interest for metabolic enzymes.

  • The Oxolane (Tetrahydrofuran) Ring : Saturated heterocycles are common targets for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[3][4] The most probable sites of oxidation are the carbon atoms adjacent to the oxygen heteroatom (α-carbons), which can lead to ring-opening or hydroxylation. Introducing substituents can sterically hinder this approach, a common strategy to enhance stability.[3]

  • The Nitrile Group : While often considered a metabolically robust functional group, the nitrile is not inert.[5] Its metabolic fate is of particular interest as it can proceed via several pathways:

    • CYP-mediated Oxidation : Certain CYP isozymes, notably CYP3A4, can oxidize the nitrile to form the corresponding amide.[6]

    • Aldehyde Oxidase (AO) Metabolism : AO, a cytosolic molybdo-flavoenzyme, plays an increasingly recognized role in the metabolism of nitrogen-containing heterocycles and related functional groups.[7][8][9] As medicinal chemists successfully design compounds to avoid CYP metabolism, AO-mediated clearance can become a primary pathway.

    • Hydrolysis : Enzymes such as nitrilases can hydrolyze the nitrile group directly to a carboxylic acid.[10]

  • The Amino Group : The primary amino group is a potential site for Phase II conjugation reactions, such as N-acetylation, which can facilitate excretion.[5] If this amine is further substituted (secondary or tertiary), N-dealkylation by CYP enzymes becomes a highly probable metabolic route.

The interplay of these pathways determines the overall stability of the molecule. A diagram illustrating these potential metabolic liabilities is presented below.

cluster_0 Potential Metabolic Pathways cluster_1 Resulting Metabolites Metabolism 3-Aminooxolane-3-carbonitrile Derivative CYP450 Phase I: Cytochrome P450 (Microsomal) Metabolism->CYP450 AO Phase I: Aldehyde Oxidase (Cytosolic) Metabolism->AO PhaseII Phase II: Conjugation Enzymes (e.g., N-acetyltransferases) Metabolism->PhaseII Hydrolytic Hydrolytic Enzymes (e.g., Nitrilase) Metabolism->Hydrolytic Oxolane_Met Oxolane Ring Oxidation (Hydroxylation, Ring Opening) CYP450->Oxolane_Met α-carbon oxidation Nitrile_Met_Amide Nitrile Oxidation (-> Amide) CYP450->Nitrile_Met_Amide Amine_Met N-Dealkylation or N-Acetylation CYP450->Amine_Met if substituted AO->Nitrile_Met_Amide PhaseII->Amine_Met Nitrile_Met_Acid Nitrile Hydrolysis (-> Carboxylic Acid) Hydrolytic->Nitrile_Met_Acid

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. [11]Prepare a 10 mM stock solution of the test compound in DMSO.

  • Working Solutions : Dilute the test compound stock to an intermediate concentration (e.g., 100 µM) in acetonitrile. [11]This intermediate is then diluted into the incubation mixture. The final concentration of the test compound in the incubation is typically 1 µM, with the final organic solvent concentration kept below 1% to avoid enzyme inhibition. [12]3. Incubation Setup : In a 96-well plate, add buffer. Thaw pooled human liver microsomes (e.g., from BioIVT) rapidly in a 37°C water bath and dilute to a working concentration of 1 mg/mL in cold buffer, keeping them on ice. [13]Add the diluted microsomes to the wells.

  • Pre-incubation : Add the test compound working solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the 'time zero' wells. [14]6. Time Course Sampling : At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis). For the 'time zero' point, the quenching solution is added before the NADPH system.

  • Sample Processing : Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated microsomal protein.

  • Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound by comparing the peak area ratio (analyte/internal standard) at each time point to the time zero sample. [15]9. Data Analysis : Plot the natural logarithm of the percent remaining compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the following equations: [15] * t1/2 = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / mg of microsomal protein)

Protocol 2: Hepatocyte Stability Assay

This assay uses intact liver cells to provide a more comprehensive assessment of metabolic clearance, incorporating Phase I, Phase II, and transporter activities. [16][17]

Caption: Workflow for a suspension hepatocyte stability assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation : Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium (e.g., Williams Medium E). [18]2. Cell Counting and Viability : Determine the cell concentration and viability using the trypan blue exclusion method. Viability should typically be >85%.

  • Incubation Setup : Dilute the hepatocyte suspension to the desired final density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL) in incubation medium. [19][18]4. Compound Preparation : Prepare test compound plates with the final desired concentration (typically 1 µM) in incubation medium.

  • Pre-incubation : Pre-warm both the hepatocyte suspension and the compound plate for 10-15 minutes at 37°C in a CO2 incubator, often with gentle shaking. [19]6. Reaction Initiation : Initiate the reaction by adding the hepatocyte suspension to the compound plate. [18]7. Time Course Sampling : At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile containing an internal standard. [19]8. Sample Processing & Analysis : Follow steps 7 and 8 from the microsomal protocol.

  • Data Analysis : The calculation of t1/2 is the same as for microsomes. Intrinsic clearance is expressed per million cells: [20] * CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (Incubation Volume / number of cells in 10^6)

    • This in vitro CLint value can then be scaled to predict in vivo hepatic blood clearance (CLh) using established models (e.g., the well-stirred model), which account for liver blood flow, hepatocellularity, and protein binding. [20]

Case Study: Interpreting Comparative Stability Data

To illustrate the power of this comparative approach, consider the hypothetical data for three related compounds.

Compound Description Microsomal t1/2 (min) Microsomal CLint (µL/min/mg) Hepatocyte t1/2 (min) Hepatocyte CLint (µL/min/10^6 cells)
Compound A Parent 3-aminooxolane-3-carbonitrile2555.42231.5
Compound B Derivative of A with bulky group near oxolane ring> 60< 23.1 (Low)5512.6
Compound C Bioisostere of A; Nitrile replaced with a tetrazole> 60< 23.1 (Low)> 120< 5.8 (Very Low)

Analysis & Causality:

  • Compound A shows moderate clearance in both systems, suggesting metabolism is likely driven by CYP enzymes, as the stability is comparable between microsomes and hepatocytes. The oxolane ring and/or nitrile are probable sites of metabolism.

  • Compound B was designed to sterically block CYP access to the oxolane ring. The strategy was successful, as evidenced by the dramatically increased stability in liver microsomes. The corresponding increase in hepatocyte stability confirms that CYP-mediated oxidation of the oxolane ring was a major clearance pathway for Compound A.

  • Compound C replaces the nitrile group with a tetrazole, a common bioisostere. [21]The stability in microsomes is high, similar to Compound B. However, unlike Compound B, its stability in hepatocytes is even further enhanced. This suggests that the nitrile group in Compound A was not only a substrate for CYPs (as seen in the microsomal assay) but potentially also for other enzymes present in hepatocytes, such as Aldehyde Oxidase. Replacing it with the more stable tetrazole group effectively eliminated this additional clearance pathway.

Conclusion and Strategic Outlook

Assessing the metabolic stability of 3-aminooxolane-3-carbonitrile derivatives requires a nuanced, multi-faceted approach. A simple screening cascade is insufficient; a strategic, comparative methodology is essential. By judiciously employing both liver microsomes and hepatocytes, researchers can not only rank compounds but also elucidate the dominant metabolic pathways at play. This mechanistic insight is invaluable for guiding medicinal chemistry efforts, allowing for the rational design of molecules where metabolic liabilities are engineered out. This aligns with the risk-based approach advocated by regulatory agencies like the FDA, which emphasize understanding metabolic pathways early in development. [22][23][24]Ultimately, this integrated strategy accelerates the identification of drug candidates with favorable pharmacokinetic profiles, increasing the probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

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  • Di, L., & Kerns, E. H. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

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  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. PubMed. Retrieved from [Link]

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  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Application of Nitrile in Drug Design. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. NIH. Retrieved from [Link]

  • Shen, M., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • Streckfuss, J., & Johnson, J. S. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. NIH. Retrieved from [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • slideplayer.com. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Grogan, J., et al. (2002). Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2019). Enzymes in nitrile metabolism: Aldoxime dehydratase catalyzes formation.... Retrieved from [Link]

  • ResearchGate. (2022). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

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  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Pryde, D. C., et al. (2010). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. Retrieved from [Link]

  • Stepan, A. F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. PubMed. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Brown, K. K., & Teitelbaum, A. M. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Retrieved from [Link]

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  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) The role of aldehyde oxidase in drug metabolism. Retrieved from [Link]

  • MDPI. (2022). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]

  • PubMed. (n.d.). Oxetane-containing metabolites: origin, structures, and biological activities. Retrieved from [Link]

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A Comparative Guide to Impurity Profiling of 3-Aminooxolane-3-carbonitrile hydrochloride: A GC-MS Derivatization Approach vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of a Gas Chromatography-Mass Spectrometry (GC-MS) method, enabled by chemical derivatization, for the impurity profiling of 3-Aminooxolane-3-carbonitrile hydrochloride. The performance of this method is critically evaluated against alternative analytical technologies, primarily High-Performance Liquid Chromatography (HPLC), to offer researchers and drug development professionals a comprehensive framework for method selection and implementation. All protocols and claims are grounded in established analytical principles and regulatory expectations.

Introduction: The Analytical Challenge of this compound

This compound is an important building block in modern medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, reporting, and qualification of impurities above specific thresholds.[1][2][3] Impurity profiling is the process that identifies and quantifies each of these unwanted organic and inorganic substances, which can arise from the manufacturing process, degradation, or storage.[4][5]

The structure of this compound presents a significant analytical challenge. Its primary amino group and its nature as a hydrochloride salt render the molecule highly polar, non-volatile, and thermally labile. These properties make it fundamentally incompatible with direct Gas Chromatography (GC) analysis, which requires analytes to be volatile and thermally stable enough to transition into the gas phase without decomposition.[6][7][8] This guide will explore how chemical derivatization overcomes this limitation and compare the resulting GC-MS method with a more conventional HPLC-based approach.

Potential Impurities: A Synthesis-Based Perspective

To develop a robust impurity profiling method, one must first anticipate the potential impurities. While the specific manufacturing route for this compound may be proprietary, a plausible approach is a modified Strecker synthesis starting from Tetrahydrofuran-3-one.

This synthesis pathway suggests the likely presence of several classes of organic impurities, as defined by ICH Q3A(R2) guidelines[1][9]:

  • Starting Materials: Unreacted Tetrahydrofuran-3-one.

  • Intermediates: Remnants of the corresponding cyanohydrin intermediate.

  • By-products: Products from side reactions, such as hydrolysis of the nitrile group to form an amide or carboxylic acid.

  • Degradation Products: Compounds formed during storage or processing, potentially from oxidation or hydrolysis.

A successful analytical method must be able to separate and detect the main component from these structurally similar, and often co-eluting, impurities.

Method Comparison: GC-MS vs. HPLC

The choice of analytical technique is the most critical decision in impurity profiling. For a polar, non-volatile analyte like this compound, the primary choice lies between derivatization-GC-MS and HPLC.

FeatureDerivatization GC-MSHPLC (Reversed-Phase)
Analyte Suitability Requires volatile, thermally stable analytes. Derivatization is mandatory for this topic.[10]Ideal for polar, non-volatile, and thermally labile compounds.[7][11]
Separation Principle Separation based on boiling point and polarity in a gaseous mobile phase.[6]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]
Sample Preparation Multi-step: neutralization, derivatization, extraction. Can be complex and introduce artifacts.Simpler: typically involves dissolving the sample in the mobile phase and filtering.
Sensitivity & Selectivity Excellent sensitivity, especially with MS detection. Mass spectra provide high confidence in identification.Good sensitivity, particularly with MS (LC-MS) or UV detectors for chromophoric compounds.[11]
Throughput Generally faster run times per sample, but sample preparation can be a bottleneck.[8]Slower run times, but amenable to automation with large sample sets.
Cost & Complexity Lower solvent costs. Derivatization adds complexity and reagent costs.Higher solvent purchase and disposal costs.[8]

Experimental Protocol 1: GC-MS with Silylation Derivatization

This method transforms the non-volatile analyte into a volatile derivative suitable for GC analysis. The core principle involves replacing the active hydrogen atoms on the primary amine with nonpolar trimethylsilyl (TMS) groups, a process known as silylation.[12][13] This chemical modification drastically reduces the molecule's polarity and boiling point, allowing it to be vaporized and analyzed by GC-MS.

Workflow for Derivatization GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Weigh Sample (1 mg of Hydrochloride Salt) neutralize 2. Neutralize & Dry Add base (e.g., Pyridine). Evaporate to dryness. sample->neutralize Free the base sample->neutralize derivatize 3. Derivatize Add BSTFA + 1% TMCS & Acetonitrile. Heat at 70°C for 30 min. neutralize->derivatize Prepare for silylation neutralize->derivatize inject 4. Inject Sample (1 µL into GC Inlet) derivatize->inject separate 5. Chromatographic Separation (e.g., DB-5ms column) inject->separate detect 6. MS Detection (Scan mode for identification) separate->detect integrate 7. Integrate Peaks detect->integrate identify 8. Identify Impurities (NIST Library Search & Fragmentation) integrate->identify quantify 9. Quantify (Area % or against standard) identify->quantify cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample 1. Weigh Sample (10 mg) dissolve 2. Dissolve in Diluent (Mobile Phase A/B) sample->dissolve sample->dissolve filter 3. Filter (0.45 µm Syringe Filter) dissolve->filter dissolve->filter inject 4. Inject Sample (5 µL into HPLC) filter->inject separate 5. Chromatographic Separation (C18 Reversed-Phase Column) inject->separate detect 6. UV and/or MS Detection separate->detect integrate 7. Integrate Peaks detect->integrate quantify 8. Quantify Impurities (Area % against main peak) integrate->quantify

Caption: Standard workflow for HPLC-based impurity profiling.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a sample stock solution by dissolving 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) and/or Mass Spectrometer (LC-MS).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 210 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

Rationale for Choices:
  • Reversed-Phase C18: The workhorse of pharmaceutical analysis, ideal for retaining and separating polar to moderately nonpolar compounds.

  • Formic Acid: An acid modifier that improves peak shape for basic analytes like amines by minimizing tailing.

  • UV Detection at 210 nm: A low wavelength used to detect compounds with minimal or no strong chromophore, such as aliphatic amines and nitriles. For definitive identification and detection of non-chromophoric impurities, coupling to a mass spectrometer is highly recommended.

Decision Framework for Method Selection

The optimal method depends on the specific analytical goal. The following decision tree can guide the selection process.

start Start: Impurity Profiling Goal q1 Is the primary goal to identify volatile or semi-volatile impurities (e.g., residual solvents, certain starting materials)? start->q1 gcms Use GC-MS (Headspace or Liquid Injection) q1->gcms Yes q2 Is the goal a comprehensive profile of polar, non-volatile, and degradation products? q1->q2 No end Method Selected gcms->end hplc Primary Method: HPLC-UV/MS Provides the most complete profile for the parent compound and related polar impurities. q2->hplc Yes q3 Is confirmation of an impurity's identity needed, and does it fail to ionize well by LC-MS? q2->q3 No hplc->q3 deriv_gcms Secondary/Confirmatory Method: Use Derivatization GC-MS Provides orthogonal data and a different fragmentation pattern for structural elucidation. q3->deriv_gcms Yes q3->end No deriv_gcms->end

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

For the comprehensive impurity profiling of this compound, an HPLC-based method should be considered the primary technique . It directly analyzes the compound and its most probable impurities (polar, non-volatile) in their native state with simpler sample preparation. [6][7][8]It is robust, readily validated, and aligns with standard pharmaceutical quality control practices.

The derivatization GC-MS method serves as a powerful orthogonal and confirmatory tool . Its strength lies in providing high-confidence structural information from mass spectral fragmentation patterns, which can be invaluable for identifying unknown impurities. While its multi-step sample preparation can be a drawback, it offers a unique and highly selective analytical window that is complementary to HPLC. For a complete and regulatory-compliant impurity profile, employing both techniques provides the most rigorous and defensible analytical data package.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Gorog, S. (2007). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • Welch, G. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • IJCRT.org. (2025). Impurity Profiling Of Pharmaceutical Drug Substances. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Aijiren. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]

  • PubMed. (2004). High-performance liquid chromatographic determination of alpha-aminonitrile enantiomers after derivatization with o-phthalaldehyde and chiral thiols. [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. [Link]

  • PubMed. (2020). Rapid Determination of Ammonia in Biological Samples by GC-MS Derivatization Method. [Link]

  • PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. [Link]

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A Comparative Guide to the Cardiotonic Activity of Novel Milrinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cardiotonic activity of new milrinone analogs against the established phosphodiesterase 3 (PDE3) inhibitor, milrinone. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies used to evaluate these next-generation cardiotonic agents.

Introduction: The Rationale for Developing Milrinone Analogs

Milrinone, a bipyridine derivative, is a well-established intravenous agent for the management of acute decompensated heart failure.[1][2] Its therapeutic effect is primarily attributed to the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE3 in cardiomyocytes, milrinone increases intracellular cAMP levels, leading to enhanced myocardial contractility (positive inotropy) and improved relaxation (lusitropy).[1][5] In vascular smooth muscle, this elevation in cAMP results in vasodilation, reducing both preload and afterload on the heart.[2][4]

Despite its efficacy, the use of milrinone can be associated with adverse effects such as hypotension and an increased risk of arrhythmias.[5] This has spurred the development of new analogs with the aim of improving the therapeutic window, offering alternative pharmacological profiles, or providing orally bioavailable options for chronic therapy.[6][7] The quest for novel analogs focuses on modifying the milrinone scaffold to enhance potency, selectivity, and reduce off-target effects.[3][8]

Mechanism of Action: The PDE3 Signaling Pathway

The cardiotonic and vasodilatory effects of milrinone and its analogs are rooted in the modulation of the cAMP signaling cascade. The diagram below illustrates the central role of PDE3 in this pathway.

PDE3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Beta_Adrenergic_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Adrenergic_Agonist->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Substrate Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Increases Ca2+ influx) SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates Phospholamban (Increases Ca2+ uptake) Myofilaments Myofilaments Ca_Channel->Myofilaments Triggers Ca2+ release from SR SR->Myofilaments Provides Ca2+ for contraction Contraction_Relaxation Contraction_Relaxation Myofilaments->Contraction_Relaxation Mediates AMP 5'-AMP PDE3->AMP Hydrolyzes Milrinone_Analogs Milrinone & New Analogs Milrinone_Analogs->PDE3 Inhibits

Caption: The PDE3 signaling pathway in cardiomyocytes.

Comparative In Vitro Efficacy: PDE3 Inhibition

The primary determinant of the cardiotonic potential of milrinone analogs is their ability to inhibit PDE3. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates greater potency. The following table summarizes the PDE3 inhibitory activity of several novel milrinone analogs compared to the parent compound.

CompoundChemical ModificationPDE3 Inhibition (Ki, µM)Reference
Milrinone Benchmark 3.80 [6]
SF3974-pyridil moiety replaced with a methoxycarbonyl group7.00[6]
SF3994-pyridil moiety replaced with a benzyloxycarbonyl group8.80[6]
SF4164-pyridil replaced with methoxycarbonyl and 5-cyano with acetyl35.00[6]
SF4194-pyridil replaced with benzyloxycarbonyl and 5-cyano with acetyl155.00[6]

Analysis: The data indicates that the initial chemical modifications in SF397 and SF399, while retaining PDE3 inhibitory activity, resulted in a slight decrease in potency compared to milrinone.[6] Further modifications in SF416 and SF419 led to a significant reduction in their ability to inhibit PDE3, suggesting that the 4-pyridil and 5-cyano groups are important for optimal interaction with the enzyme's active site.[6]

Experimental Protocol: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the PDE3 inhibitory activity of test compounds.

PDE3_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure (384-well plate) cluster_analysis Data Acquisition & Analysis prep1 1. Prepare serial dilutions of test compounds (e.g., new analogs, milrinone) step1 4. Add test compounds and controls to wells prep1->step1 prep2 2. Prepare working solution of recombinant human PDE3 step2 5. Add PDE3 enzyme solution to all wells prep2->step2 prep3 3. Prepare fluorescent cAMP substrate solution step4 7. Initiate reaction by adding fluorescent cAMP substrate prep3->step4 step1->step2 step3 6. Incubate to allow inhibitor-enzyme binding step2->step3 step3->step4 step5 8. Incubate for enzymatic reaction step4->step5 step6 9. Stop reaction and add binding agent step5->step6 acq1 10. Measure fluorescence polarization (FP) step6->acq1 ana1 11. Calculate percent inhibition relative to controls acq1->ana1 ana2 12. Plot % inhibition vs. log[inhibitor] and determine IC50 value ana1->ana2

Caption: Workflow for an in vitro PDE3 inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare serial dilutions of the new analogs and milrinone in an appropriate assay buffer. A known PDE3 inhibitor should be used as a positive control.[1]

    • Dilute recombinant human PDE3 enzyme to the desired working concentration in assay buffer.[1]

    • Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).[1]

  • Assay Execution:

    • Add the serially diluted compounds, positive control, and a vehicle control (e.g., DMSO) to the wells of a microplate.[1]

    • Add the diluted PDE3 enzyme solution to each well.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[1]

    • Initiate the enzymatic reaction by adding the fluorescent cAMP substrate solution to all wells.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow for the hydrolysis of the substrate.[1]

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed fluorescent monophosphate product.[1]

  • Data Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader.

    • The degree of inhibition is inversely proportional to the fluorescence polarization signal. Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Ex Vivo Cardiotonic Effects: Isolated Perfused Heart Studies

To assess the direct effects of new analogs on myocardial function, the isolated Langendorff-perfused heart preparation is an invaluable tool.[9][10] This technique allows for the evaluation of inotropic (contractility) and lusitropic (relaxation) effects independent of systemic hemodynamic variables.[9]

Comparative Inotropic and Lusitropic Effects:

CompoundConcentrationChange in Contractility (% of baseline)Change in Relaxation (Lusitropy)Reference
Milrinone 10⁻⁵ MSignificant IncreaseSignificant Improvement[11]
Analog 2b (methyl ester) 10⁻⁴ MAppreciable positive inotropic activityNot specified[8]
Analog 2e (benzyl ester) 10⁻⁴ MAppreciable positive inotropic activityNot specified[8]
SF 348 Not specifiedIncrease in contractile activityNot specified[5]
SF 349 Not specifiedIncrease in contractile activityNot specified[5]

Analysis: Several new analogs, such as the methyl and benzyl esters (2b and 2e), have demonstrated significant positive inotropic effects in isolated heart preparations, comparable to or even exceeding that of milrinone at certain concentrations.[8][12] The analogs SF 348 and SF 349 also showed increased contractile activity.[5] A comprehensive comparison of the lusitropic effects of these specific analogs is an area requiring further investigation. Milrinone itself is known to improve left ventricular relaxation.[4][13]

Experimental Protocol: Isolated Langendorff-Perfused Heart

This protocol provides a general overview of the Langendorff heart preparation for assessing the cardiotonic effects of novel compounds.

Langendorff_Heart_Protocol cluster_prep Preparation cluster_perfusion Perfusion Setup cluster_exp Experimental Phase prep1 1. Anesthetize rodent and administer heparin prep2 2. Perform thoracotomy and excise the heart prep1->prep2 prep3 3. Immediately arrest heart in ice-cold buffer prep2->prep3 step1 4. Mount the aorta onto the Langendorff apparatus cannula prep3->step1 step2 5. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer step1->step2 step3 6. Insert a balloon into the left ventricle to measure pressure step2->step3 exp1 7. Allow heart to stabilize (baseline recording) step3->exp1 exp2 8. Infuse test compounds (analogs, milrinone) into the perfusate exp1->exp2 exp3 9. Record hemodynamic parameters (LVDP, +dP/dt, -dP/dt, HR) exp2->exp3

Caption: Workflow for the isolated Langendorff heart preparation.

Detailed Steps:

  • Heart Isolation:

    • Anesthetize a rodent (commonly a rat or guinea pig) and administer heparin to prevent coagulation.[14]

    • Rapidly perform a thoracotomy to expose the heart, excise it, and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[14][15]

  • Langendorff Setup:

    • Mount the heart on the Langendorff apparatus by cannulating the aorta.[15]

    • Initiate retrograde perfusion with a warm, oxygenated Krebs-Henseleit buffer. This forces the perfusate into the coronary arteries, sustaining the heart muscle.[9]

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure changes.[14]

  • Data Acquisition:

    • Allow the heart to stabilize and record baseline hemodynamic parameters, including Left Ventricular Developed Pressure (LVDP), the maximum rate of pressure increase (+dP/dt, an index of contractility), the maximum rate of pressure decrease (-dP/dt, an index of relaxation), and heart rate.[15]

    • Introduce the new analogs and milrinone into the perfusate at various concentrations.

    • Continuously record the hemodynamic parameters to assess the dose-dependent effects of the compounds on cardiac function.

In Vivo Hemodynamic Assessment in Animal Models of Heart Failure

The ultimate evaluation of a new cardiotonic agent requires testing in a relevant in vivo model of heart failure.[16][17] These studies provide crucial information on how the drug's effects on the heart and vasculature translate to overall cardiovascular performance in a diseased state.

Expected Hemodynamic Effects:

Based on the known profile of milrinone, effective analogs are expected to produce the following hemodynamic changes in a heart failure model:

  • Increased Cardiac Output and Stroke Volume: Reflecting improved myocardial contractility.[18][19]

  • Reduced Pulmonary Capillary Wedge Pressure (PCWP): Indicating a decrease in left ventricular filling pressure (preload).[19]

  • Decreased Systemic Vascular Resistance (SVR): Due to peripheral vasodilation (afterload reduction).[18]

  • Variable Effects on Mean Arterial Pressure (MAP) and Heart Rate: Depending on the balance between inotropy and vasodilation.[18][19]

Experimental Protocol: In Vivo Hemodynamic Assessment in a Rodent Model of Heart Failure

This protocol describes the evaluation of a new milrinone analog in a rodent model of heart failure induced by myocardial infarction.

InVivo_Hemodynamics_Protocol cluster_model Heart Failure Model Induction cluster_instrumentation Instrumentation cluster_data Data Collection & Analysis model1 1. Induce myocardial infarction (e.g., coronary artery ligation) in rodents model2 2. Allow for a recovery period for heart failure to develop model1->model2 inst1 3. Anesthetize the animal model2->inst1 inst2 4. Insert a pressure-volume (PV) catheter into the left ventricle inst1->inst2 inst3 5. Place catheters for drug administration and blood pressure monitoring inst2->inst3 data1 6. Record baseline hemodynamic and PV loop data inst3->data1 data2 7. Administer the new analog or milrinone intravenously data1->data2 data3 8. Continuously record data to assess hemodynamic changes data2->data3 data4 9. Analyze parameters: CO, SV, EF, ESPVR, PRSW, etc. data3->data4

Caption: Workflow for in vivo hemodynamic assessment in a heart failure model.

Detailed Steps:

  • Induction of Heart Failure:

    • Surgically induce myocardial infarction in rodents (e.g., by ligating the left anterior descending coronary artery).[20]

    • Allow the animals to recover for a period (e.g., 4 weeks) to allow for the development of chronic heart failure, characterized by left ventricular dysfunction.[20]

  • Surgical Instrumentation:

    • Anesthetize the animal with heart failure.

    • Insert a high-fidelity pressure-volume (PV) catheter into the left ventricle via the carotid artery to obtain real-time measurements of pressure and volume.[17][21]

    • Place additional catheters for intravenous drug administration and monitoring of arterial blood pressure.

  • Hemodynamic Measurement:

    • After a stabilization period, record baseline hemodynamic data and PV loops.

    • Administer the new analog or milrinone as an intravenous infusion.

    • Continuously record hemodynamic parameters, including heart rate, blood pressure, cardiac output (CO), stroke volume (SV), ejection fraction (EF), end-systolic pressure-volume relationship (ESPVR), and preload recruitable stroke work (PRSW).[17]

    • Analyze the data to compare the effects of the new analog to milrinone on cardiac function and systemic hemodynamics.

Conclusion and Future Directions

The development of new milrinone analogs represents a promising avenue for advancing the treatment of heart failure. By leveraging a systematic approach that combines in vitro screening for PDE3 inhibition, ex vivo characterization of direct cardiac effects, and in vivo validation in relevant disease models, researchers can identify lead candidates with improved therapeutic profiles. The data presented herein for analogs such as SF397, SF399, and the ester derivatives 2b and 2e provide a foundation for further structure-activity relationship studies. Future research should focus on obtaining comprehensive datasets for promising analogs, including detailed lusitropic profiles and in vivo efficacy in chronic heart failure models, to pave the way for potential clinical translation.

References

  • Mosti, L., Fossa, P., Menozzi, G., Lattanzio, M., & Dorigo, P. (1995). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. Il Farmaco, 50(7-8), 501–510. [Link]

  • Floreani, M., Fossa, P., Gessi, S., Mosti, L., Borea, P. A., & Dorigo, P. (2003). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Naunyn-Schmiedeberg's archives of pharmacology, 367(2), 109–118. [Link]

  • ResearchGate. (n.d.). Properties and synthesis of milrinone. [Link]

  • ResearchGate. (2025). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. [Link]

  • Dorigo, P., Floreani, M., Lattanzio, M., Lalli, A., & Mosti, L. (1992). New inotropic agents: milrinone analogs. General pharmacology, 23(4), 681–686. [Link]

  • Kuzmiszyn, A. K., Selli, A. L., Smaglyukova, N., Kondratiev, T., & Dietrichs, E. S. (2022). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers in Cardiovascular Medicine, 9, 920042. [Link]

  • ResearchGate. (2025). New milrinone analogues: In vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. [Link]

  • Hsieh, Y. C., Lin, M. W., Chen, Y. S., Lee, W. C., & Huang, C. Y. (2022). Milrinone effects on cardiac mitochondria, hemodynamics, and death in catecholamine-infused rats. Scientific reports, 12(1), 1888. [Link]

  • Miranda-Silva, D., Sequeira, V., Lourenço, A. P., & Leite-Moreira, A. F. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Journal of visualized experiments : JoVE, (184), 10.3791/63983. [Link]

  • Kaseda, S., Kojima, S., Zile, M. R., & Sasayama, S. (1987). Effects of milrinone on systemic hemodynamics and regional circulations in dogs with congestive heart failure: comparison with dobutamine. Journal of cardiovascular pharmacology, 10(4), 434–440. [Link]

  • Wikipedia. (n.d.). Langendorff heart. [Link]

  • Ino-Oka, E., Hori, M., Iwakura, K., Imai, K., Kitabatake, A., & Kamada, T. (1995). Effect of milrinone on left ventricular relaxation and Ca2+ uptake function of cardiac sarcoplasmic reticulum. American journal of physiology. Heart and circulatory physiology, 268(3 Pt 2), H969–H976. [Link]

  • Kittleson, M. D., Johnson, L. E., & Pion, P. D. (1991). The acute hemodynamic effects of milrinone in dogs with severe idiopathic myocardial failure. Journal of veterinary internal medicine, 5(6), 336–341. [Link]

  • Eriksen, M., Helle-Valle, T., Rostrup, M., Pettersen, E., Andersen, G. Ø., & Smedsrud, M. K. (2018). Inotropic and lusitropic effects of levosimendan and milrinone assessed by strain echocardiography-A randomised trial. Acta anaesthesiologica Scandinavica, 62(8), 1093–1102. [Link]

  • Miranda-Silva, D., Sequeira, V., Lourenço, A. P., & Leite-Moreira, A. F. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Journal of visualized experiments : JoVE, (184). [Link]

  • ADInstruments. (2019). Best practices for setting-up an isolated Langendorff heart preparation. [Link]

  • Yabuuchi, Y., & Yamashita, S. (1986). Comparative study of cardiovascular profiles of milrinone and amrinone by use of isolated, blood-perfused dog heart preparations. Heart and vessels, 2(4), 213–220. [Link]

  • BPS Bioscience. (n.d.). PDE3B Assay Kit. [Link]

  • ResearchGate. (n.d.). Hemodynamic changes following intravenous infusion of milrinone. [Link]

  • ResearchGate. (n.d.). Inotropic and lusitropic effects of levosimendan and milrinone assessed by strain echocardiography-A randomised trial. [Link]

  • Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. [Link]

  • ResearchGate. (2025). The Acute Hemodynamic Effects of Milrinone in Dogs With Severe Idiopathic Myocardial Failure. [Link]

  • SciSpace. (n.d.). Langendorff's isolated perfused rat heart technique: a review. [Link]

  • Bio-protocol. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. [Link]

  • MDPI. (2020). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. [Link]

  • ResearchGate. (2025). Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside. [Link]

  • ACS Publications. (1994). Structure-Activity Relationships of Milrinone Analogs Determined in Vitro in a Rabbit Heart Membrane Ca2+-ATPase Model. [Link]

  • Alousi, A. A., Canter, J. M., Montenaro, M. J., Fort, D. J., & Ferrari, R. A. (1983). Cardiotonic activity of milrinone, a new and potent cardiac bipyridine, on the normal and failing heart of experimental animals. Journal of cardiovascular pharmacology, 5(5), 792–803. [Link]

  • Mark, P. B., Dymond, M. K., McPhail, M. J., & MacIntyre, I. M. (2022). Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. British journal of pharmacology, 179(13), 3247–3260. [Link]

  • ResearchGate. (n.d.). IC 50 and K i values for inhibition of PDE3, PDE5, ABCC4 and ABCC5 at temperatures ranging from 37 ° C to 20 ° C. [Link]

  • Crystal, G. J., & Gurevicius, J. (1996). A comparison of three phosphodiesterase type III inhibitors on mechanical and metabolic function in guinea pig isolated hearts. Journal of cardiovascular pharmacology, 27(2), 266–273. [Link]

  • DergiPark. (n.d.). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. [Link]

  • Lindsey, M. L., Bolli, R., Canty, J. M., Jr, Du, X. J., Frangogiannis, N. G., Fratz, S., … & Zaha, V. G. (2018). Guidelines for in vivo mouse models of myocardial infarction. American journal of physiology. Heart and circulatory physiology, 314(5), H812–H827. [Link]

  • Loughrey, C., & Gray, G. (2013). Experimental Physiology meeting report: In vivo assessment of cardiac function in rodents. Experimental physiology, 98(3), 609–610. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminooxolane-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding the Hazard Profile

As researchers and drug development professionals, our responsibility extends beyond discovery to the safe management of the chemical entities we handle. 3-Aminooxolane-3-carbonitrile hydrochloride is a valuable building block, but its structure—containing both an amine and a nitrile functional group—necessitates a disposal protocol grounded in a thorough understanding of its potential reactivity and toxicity. The primary hazard associated with aminonitriles is the potential for the release of highly toxic hydrogen cyanide (HCN) gas. This can occur under improper storage or disposal conditions, particularly when mixed with incompatible materials.

The disposal plan outlined below is designed as a self-validating system, prioritizing the safety of laboratory personnel and ensuring environmental compliance. The core principle is waste stream segregation and containment to prevent inadvertent hazardous reactions.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for disposal, a comprehensive risk assessment is mandatory. The hydrochloride salt form suggests some stability, but the inherent nature of the aminonitrile functional group dictates the primary hazards.

Table 1: Hazard and Incompatibility Summary

Hazard Category Description Incompatible Materials Rationale for Incompatibility
Acute Toxicity While specific data for this compound is limited, analogous aminonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Strong Acids (e.g., HCl, H₂SO₄) Reacts to potentially liberate highly toxic hydrogen cyanide (HCN) gas.[3]
Reactivity The nitrile group is susceptible to hydrolysis. Strong Oxidizing Agents Can lead to vigorous, potentially explosive reactions.
Irritation Causes skin and serious eye irritation.[1] Strong Bases (e.g., NaOH) While used for controlled hydrolysis, uncontrolled mixing can be exothermic and generate ammonia gas.[4]

| Environmental | Assumed to be toxic to aquatic life. Avoid release into the environment. | Acidic Waste Streams | Mixing in drainage or waste systems can create a large-scale cyanide gas hazard. |

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[5] Change gloves immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound and its waste must be performed inside a certified chemical fume hood to prevent inhalation of dust or potential off-gassing.[6]

Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to guide the user from the point of waste generation to its final, safe disposal. The preferred and most secure method is collection by a licensed environmental waste management company.

Immediate Spill Response
  • Evacuate & Ventilate: Ensure the spill has occurred within a chemical fume hood. If outside a hood, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and the spilled solid into a clearly labeled, sealable, and chemically resistant waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.

  • Seal & Label: Securely close the waste container. Label it clearly as "Hazardous Waste: this compound" along with the date and responsible personnel.

Routine Waste Collection and Disposal

This protocol applies to residual amounts of the compound, contaminated consumables (e.g., weigh boats, gloves), and spill cleanup materials.

  • Designate a Waste Container: Use a dedicated, sealable, and properly labeled hazardous waste container for all waste associated with this compound.

  • Segregate Waste: Crucially, do not mix this waste with any other chemical waste streams, especially acidic or oxidizing waste. [3]

  • Store Securely: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Arrange Professional Disposal: The primary and required method of disposal is through a licensed and approved chemical waste management company.[5] Provide them with a Safety Data Sheet (SDS) for a related compound if one for the specific molecule is unavailable, clearly indicating it is an aminonitrile.

The logical flow for disposal is visualized in the diagram below.

G cluster_prep Preparation & Assessment cluster_action Action cluster_disposal Final Disposal start Waste Generated assess Assess Hazards: Toxic Aminonitrile Potential HCN Release start->assess ppe Don Mandatory PPE: Nitrile Gloves, Goggles, Work in Fume Hood assess->ppe spill Spill Occurs ppe->spill Is it a spill? routine Routine Waste ppe->routine No spill_proc Follow Spill Protocol: 1. Absorb (Inert) 2. Collect 3. Decontaminate spill->spill_proc Yes collect_proc Segregate Waste: Collect in a dedicated, labeled, sealed container routine->collect_proc storage Store Sealed Container in Secondary Containment spill_proc->storage collect_proc->storage pro_disposal Arrange Pickup by Licensed Waste Contractor storage->pro_disposal end Disposal Complete pro_disposal->end

Caption: Disposal workflow for this compound.

Advanced Discussion: Chemical Neutralization (For Expert Use Only)

While professional disposal is standard, understanding the underlying chemistry for potential on-site treatment is valuable for senior researchers. The nitrile group can be hydrolyzed under alkaline conditions to a less hazardous carboxylate salt and ammonia.[4] This process effectively destroys the cyanide hazard.

WARNING: This procedure is hazardous, generates ammonia gas, is potentially exothermic, and should only be performed by highly trained personnel in a controlled laboratory setting with appropriate engineering controls (i.e., a chemical fume hood).

Illustrative Protocol (NOT a general recommendation):

  • In a chemical fume hood, prepare a stirred solution of excess (e.g., >3 molar equivalents) 2M sodium hydroxide in a vessel equipped for cooling.

  • Slowly and in small portions, add the this compound waste to the stirring basic solution.

  • Monitor for heat generation and control with an ice bath if necessary. Ammonia gas will be evolved.

  • Once the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50-60°C) until analysis (e.g., IR spectroscopy showing disappearance of the nitrile peak) confirms the reaction is complete.

  • The resulting aqueous solution, containing the sodium salt of the corresponding amino acid and excess base, can then be neutralized with dilute acid (e.g., HCl) before disposal as aqueous waste, in accordance with local regulations.

This advanced procedure underscores the chemical principles but reinforces the rationale for relying on professional disposal services, which are equipped to handle such treatments on a larger, safer scale.

References

  • U.S. Drug Enforcement Administration. (n.d.). Controlled Substance Schedules. DEA Diversion Control Division. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Drug Scheduling. DEA.gov. Retrieved from [Link]

  • Thapar, M., & Singh, A. (2023). Drug Enforcement Administration Drug Scheduling. StatPearls Publishing. Retrieved from [Link]

  • Anderson, L. A. (2024). Controlled Substances & CSA Schedule Lists. Drugs.com. Retrieved from [Link]

  • Wikipedia. (n.d.). List of Schedule I controlled substances (U.S.). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • Biron, J. P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-79. Retrieved from [Link]

  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. Retrieved from [Link]

  • GlpBio. (n.d.). 3-aminooxetane-3-carbonitrile hydrochloride. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]

  • Van der Heiden, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobutanenitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopropanenitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. Retrieved from [Link]

  • Indalkar, K. S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ChemistrySelect. Retrieved from [Link]

Sources

Navigating the Handling of 3-Aminooxolane-3-carbonitrile Hydrochloride: A Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

The novel compound 3-Aminooxolane-3-carbonitrile hydrochloride is gaining traction in pharmaceutical research and development. As with any new chemical entity, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural motifs—an amino group and a nitrile group—suggest a hazard profile that warrants significant caution. Analogous compounds, such as 3-aminobenzonitrile and 3-aminocyclobutane-1-carbonitrile hydrochloride, are classified as harmful if swallowed, harmful in contact with skin, and causing skin and serious eye irritation.[1][2] The nitrile functional group can, under certain conditions (e.g., exposure to strong acids or high temperatures), release hydrogen cyanide gas, which is highly toxic. Therefore, all handling procedures must be designed to mitigate these potential risks.

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of each component is based on a thorough risk assessment of the planned procedures.

  • Hand Protection: Chemical-resistant gloves are mandatory.[3] Nitrile gloves are an excellent choice due to their resistance to a wide range of chemicals, including solvents and acids that may be used in conjunction with the compound.[4][5][6] For tasks with a higher risk of splashing, consider double-gloving or using thicker, chemical-resistant gauntlets.

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles.[3] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[3]

  • Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable suit may be necessary. Ensure that lab coats are buttoned and sleeves are not rolled up.

  • Respiratory Protection: All manipulations of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • The storage area should be clearly labeled with the compound's name and associated hazards.

  • Keep the container tightly closed when not in use.[2]

Weighing and Aliquoting
  • All weighing and aliquoting of the solid compound must be conducted within a chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats.

  • Handle the compound gently to avoid generating dust.

  • Clean the balance and surrounding area thoroughly after use.

Dissolution and Reaction Setup
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure that all reaction vessels are properly secured and that the setup is stable.

The following diagram illustrates the standard operational workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Verify_Fume_Hood Verify Fume Hood Functionality Don_PPE->Verify_Fume_Hood Retrieve_Chemical Retrieve Chemical from Storage Verify_Fume_Hood->Retrieve_Chemical Weigh_Solid Weigh Solid in Fume Hood Retrieve_Chemical->Weigh_Solid Dissolve_Compound Dissolve Compound Weigh_Solid->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE

Safe Handling Workflow

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Skin Contact
  • Immediately remove any contaminated clothing.[8][9]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[8][10]

  • If irritation persists, seek immediate medical attention.[8]

Eye Contact
  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][10]

  • Remove contact lenses if present and easy to do so.[1]

  • Seek immediate medical attention.

Inhalation
  • Move the affected individual to fresh air immediately.[8]

  • If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • If the person is conscious and able to swallow, have them rinse their mouth with water.

  • Seek immediate medical attention.

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains.

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, sealed waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.

By adhering to these guidelines, researchers can work confidently and safely with this compound, fostering a secure environment for scientific advancement.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Techno Safety.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
  • SAFETY DATA SHEET - 3-Aminobenzonitrile. (2000, July 6). Fisher Scientific.
  • First Aid Procedures for Chemical Hazards. NIOSH | CDC.
  • SAFETY DATA SHEET - Indole-3-carbonitrile. (2010, June 5). Fisher Scientific.
  • 3-Aminocyclobutane-1-carbonitrile hydrochloride Safety D
  • Chemical Exposure and Spill Response Procedures.
  • About Getting Clean | Chemical Emergencies. (2024, April 22). CDC.

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×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Aminooxolane-3-carbonitrile hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.